SC-VC-Pab-mmae
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H105N11O17/c1-15-42(8)59(50(93-13)37-54(83)78-36-22-26-49(78)61(94-14)43(9)62(86)71-44(10)60(85)46-23-17-16-18-24-46)76(11)66(90)57(40(4)5)75-65(89)58(41(6)7)77(12)68(92)95-38-45-29-31-47(32-30-45)72-63(87)48(25-21-35-70-67(69)91)73-64(88)56(39(2)3)74-51(80)27-19-20-28-55(84)96-79-52(81)33-34-53(79)82/h16-18,23-24,29-32,39-44,48-50,56-61,85H,15,19-22,25-28,33-38H2,1-14H3,(H,71,86)(H,72,87)(H,73,88)(H,74,80)(H,75,89)(H3,69,70,91)/t42-,43+,44+,48-,49-,50+,56-,57-,58-,59-,60+,61+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJRSUDQDOZEEX-SBEKVBMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H105N11O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SC-VC-Pab-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the core mechanism of action of antibody-drug conjugates (ADCs) utilizing the SC-VC-Pab-MMAE linker-payload system. This system is designed for the targeted delivery of the potent antimitotic agent, monomethyl auristatin E (MMAE), to antigen-expressing cancer cells. We will delve into the molecular intricacies of each component, the sequential steps from systemic circulation to intracellular drug release, and the ultimate cytotoxic effects on target cells. This document synthesizes critical data from preclinical studies, outlines detailed experimental protocols for validation, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction to the this compound ADC Platform
Antibody-drug conjugates are a transformative class of biopharmaceuticals engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1] The this compound system is a sophisticated and widely adopted platform that embodies the "magic bullet" concept. It comprises three key components:
-
A Monoclonal Antibody (mAb): The targeting moiety that specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. The choice of mAb determines the tumor selectivity of the ADC.
-
The Cytotoxic Payload (MMAE): Monomethyl auristatin E is a synthetic and highly potent derivative of the natural product dolastatin 10.[2] It is an antimitotic agent that is 100 to 1000 times more potent than traditional chemotherapeutics like doxorubicin, making it too toxic for systemic administration as a standalone drug.[2][3]
-
The Linker System (SC-VC-Pab): This tripartite linker is meticulously designed to be stable in the systemic circulation and to release the MMAE payload only upon internalization into the target cancer cell.[4] It consists of:
-
SC (Succinimide): Often part of a maleimidocaproyl (MC) group, this component provides a stable covalent attachment point to the sulfhydryl groups of cysteines on the monoclonal antibody.
-
VC (Valine-Citrulline): A dipeptide motif that serves as a specific cleavage site for lysosomal proteases, most notably cathepsins, which are highly active within the acidic environment of the lysosome.[5]
-
Pab (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously decomposes to release the MMAE payload in its active, unmodified form.
-
Core Mechanism of Action: A Stepwise Journey
The therapeutic efficacy of an this compound ADC is contingent upon a precise sequence of events, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.
Circulation and Tumor Targeting
Following intravenous administration, the ADC circulates throughout the bloodstream. The linker is designed to be stable at physiological pH (around 7.4), preventing premature release of the toxic MMAE payload and minimizing off-target toxicity.[4] The monoclonal antibody component of the ADC guides it to the tumor site, where it binds with high affinity to its specific target antigen expressed on the surface of cancer cells.
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.[6] The resulting endocytic vesicle traffics through the endosomal pathway and eventually fuses with a lysosome.
Proteolytic Cleavage and Payload Release
The acidic environment of the lysosome (pH 4.5-5.0) and the presence of highly active proteases, such as cathepsin B, facilitate the cleavage of the valine-citrulline linker.[5][7] While initially designed with cathepsin B as the primary target, studies have shown that other cathepsins can also cleave the VC linker, providing a degree of redundancy to the release mechanism.[7]
Self-Immolation and MMAE Liberation
Cleavage of the VC dipeptide triggers the spontaneous 1,6-elimination of the p-aminobenzylcarbamate (Pab) spacer. This self-immolative process is crucial as it ensures the release of the MMAE payload in its fully active, unmodified form into the cytoplasm of the cancer cell.
Cytotoxic Effect of MMAE
Once liberated, MMAE exerts its potent cytotoxic effect by disrupting the microtubule dynamics within the cell.[3] It binds to tubulin, inhibiting its polymerization and preventing the formation of the mitotic spindle, which is essential for cell division.[7] This disruption leads to cell cycle arrest in the G2/M phase, and prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[3][7]
The Bystander Effect
MMAE is a membrane-permeable molecule.[] This property allows it to diffuse out of the antigen-positive cancer cell where it was released and kill neighboring, antigen-negative cancer cells within the tumor microenvironment.[3][9] This "bystander effect" is a significant advantage of the vc-MMAE platform, as it can overcome tumor heterogeneity where not all cancer cells express the target antigen.[9][10]
Visualization of Core Mechanisms and Workflows
To visually elucidate the complex processes described above, the following diagrams have been generated using the Graphviz DOT language.
Caption: Overall mechanism of action of a this compound ADC.
Caption: General workflow for an in vitro cytotoxicity assay.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of vc-MMAE based ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of vc-MMAE and Related ADCs
| Cell Line | Target Antigen | Compound | IC50 (nM) | Reference |
| SKBR3 | HER2 | vc-MMAE | 410.54 ± 4.9 | [11] |
| HEK293 | N/A (Control) | vc-MMAE | 482.86 ± 6.4 | [11] |
| DoHH2 | CD22 | HB22.7–vcMMAE | ~0.13 (20 ng/ml) | [5] |
| Granta 519 | CD22 | HB22.7–vcMMAE | ~1.8 (284 ng/ml) | [5] |
| BxPC-3 | Tissue Factor | Anti-human TF-vc-MMAE | 1.15 ± 0.47 | [12] |
| PSN-1 | Tissue Factor | Anti-human TF-vc-MMAE | 15.53 ± 2.39 | [12] |
| Capan-1 | Tissue Factor | Anti-human TF-vc-MMAE | 105.65 ± 37.43 | [12] |
| Panc-1 | Tissue Factor | Anti-human TF-vc-MMAE | >200 | [12] |
| BxPC-3 | N/A | MMAE (free drug) | 0.97 ± 0.10 | [12] |
| PSN-1 | N/A | MMAE (free drug) | 0.99 ± 0.09 | [12] |
| Capan-1 | N/A | MMAE (free drug) | 1.10 ± 0.44 | [12] |
| Panc-1 | N/A | MMAE (free drug) | 1.16 ± 0.49 | [12] |
Table 2: Quantitative Analysis of the Bystander Effect
| Co-culture System (Ag- : Ag+) | ADC Concentration | % Viability of Ag- Cells (Bystander Killing) | Reference |
| GFP-MCF7 : N87 (50:50) | 100 nM T-vc-MMAE | Decreased over time, indicating bystander effect | [9] |
| GFP-MCF7 : N87 (75:25) | 100 nM T-vc-MMAE | Less pronounced bystander effect than 50:50 | [9] |
| GFP-MCF7 : N87 (90:10) | 100 nM T-vc-MMAE | Minimal bystander effect | [9] |
Table 3: In Vivo Efficacy of vc-MMAE ADCs in Xenograft Models
| Xenograft Model | ADC | Dose | Outcome | Reference |
| DoHH2 (NHL) | HB22.7–vcMMAE | 7.5 mg/kg (single dose) | Complete, durable tumor remission in all mice | [13] |
| Granta 519 (NHL) | HB22.7–vcMMAE | 7.5 mg/kg (single dose) | Complete, durable tumor remission in 9/10 mice | [13] |
| OV-90 (Ovarian) | PB-vcMMAE-5 | 3 mg/kg (weekly) | 72.3% Tumor Growth Inhibition (TGI) | [14] |
| NCI-N87 (Gastric) | Trastuzumab-Exo-EVC-Exatecan | Not specified | Comparable tumor inhibition to T-DXd | [4] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC, unconjugated antibody, and free MMAE
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium. Replace the existing medium with the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For XTT assay: Add the XTT reagent mixture (containing phenazine (B1670421) methosulfate) to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of the this compound ADC by target cells.
Materials:
-
Antigen-positive cells
-
This compound ADC
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)
-
Acidic wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound antibody
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Incubation: Incubate cells with the ADC on ice to allow binding but prevent internalization.
-
Internalization Induction: Shift the cells to 37°C for various time points to allow internalization to occur.
-
Surface Staining: Place cells back on ice and stain with a fluorescently labeled secondary antibody to detect surface-bound ADC.
-
Acid Wash (for total internal fluorescence): In a parallel set of samples, wash cells with an acidic buffer to remove surface-bound ADC before staining.
-
Data Acquisition: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
Data Analysis: The percentage of internalization can be calculated by comparing the MFI of acid-washed cells to non-acid-washed cells.
Linker Stability Assay in Plasma
Objective: To assess the stability of the SC-VC-Pab linker and quantify premature payload release in plasma.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile)
-
Internal standard
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using a cold organic solvent. Centrifuge to pellet the proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released MMAE.
-
Data Analysis: Plot the concentration of released MMAE over time to determine the rate of linker cleavage in plasma.
Conclusion
The this compound antibody-drug conjugate platform represents a highly engineered and clinically validated approach to targeted cancer therapy. Its mechanism of action is a sophisticated, multi-step process that relies on the precise interplay of its antibody, linker, and payload components. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, is paramount for the development of next-generation ADCs with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals working to advance this promising class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide to the Structure and Chemical Properties of SC-VC-Pab-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of SC-VC-Pab-MMAE, a widely utilized drug-linker in the development of Antibody-Drug Conjugates (ADCs). This document details its synthesis, conjugation to monoclonal antibodies, and the downstream cellular effects of its potent cytotoxic payload, monomethyl auristatin E (MMAE).
Introduction to this compound
This compound is a pivotal component in the field of targeted cancer therapy. It is a drug-linker conjugate designed to be attached to a monoclonal antibody (mAb), creating an ADC that can selectively deliver the highly potent anti-mitotic agent, MMAE, to cancer cells expressing a specific target antigen.[1][2][3][4][5] The modular design of this linker-drug ensures stability in systemic circulation and facilitates the controlled release of the cytotoxic payload within the target cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[1][6]
The nomenclature "this compound" refers to its constituent parts:
-
SC (Succinimidyl Caproate) or MC (Maleimidocaproyl): This is the reactive group that enables conjugation to the antibody. The "SC" or more specifically, an N-Hydroxysuccinimide (NHS) ester, reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface.[7][8][9] The "MC" group contains a maleimide (B117702) moiety that reacts with thiol groups, typically from the reduction of interchain disulfide bonds in the antibody's hinge region.[10][11][12]
-
VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][11][13] This enzymatic cleavage is the key to the intracellular release of the cytotoxic drug.
-
Pab (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the active drug, MMAE.[1][10][11]
-
MMAE (Monomethyl Auristatin E): A synthetic and highly potent antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[3][13][14]
Chemical Structure and Properties
The chemical structure of this compound is meticulously designed for optimal performance as an ADC component. The valine-citrulline linker's stability in plasma is a critical feature, preventing premature drug release.[4][7][10][15][16]
Chemical Structure
Below is a diagram illustrating the general structure of a maleimido-caproyl variant (MC-VC-Pab-MMAE) conjugated to a cysteine residue on an antibody.
References
- 1. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lysosomal Release of MMAE from SC-VC-Pab Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the intracellular release of the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), from an antibody-drug conjugate (ADC) featuring the Sulfo-Cyanine-Valine-Citrulline-para-aminobenzylcarbamate (SC-VC-Pab) linker. This guide details the molecular signaling pathways, presents quantitative data on cleavage kinetics, and provides detailed experimental protocols for the validation and quantification of payload release within the lysosomal compartment.
Introduction: The SC-VC-Pab-MMAE Linker-Payload System
The this compound system is a sophisticated drug delivery platform designed for targeted cancer therapy. It comprises a monoclonal antibody (mAb) conjugated to the highly cytotoxic agent MMAE through a cleavable linker system. The linker's design is critical to the ADC's efficacy and safety, ensuring stability in systemic circulation and facilitating selective payload release within the target cancer cells.
The key components of the linker are:
-
SC (Sulfo-Cyanine): While not explicitly detailed in the provided search results, "SC" in this context likely refers to a sulfo-cyanine dye derivative used for conjugation or imaging purposes, or it could be part of a proprietary linker technology. For the purpose of this guide, we will focus on the well-documented VC-Pab-MMAE release mechanism.
-
VC (Valine-Citrulline): A dipeptide motif specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment[1][2][3].
-
Pab (para-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously decomposes to release the MMAE payload in its active, unmodified form[4][5].
-
MMAE (Monomethyl Auristatin E): A potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis[6][].
Mechanism of Action: From Internalization to Payload Release
The targeted delivery and intracellular release of MMAE from an this compound ADC is a multi-step process.
-
Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an early endosome[8][9].
-
Trafficking and Maturation: The early endosome matures into a late endosome, and the internal pH begins to decrease.
-
Lysosomal Fusion: The late endosome fuses with a lysosome, an organelle containing a host of hydrolytic enzymes and characterized by an acidic environment (pH 4.5-5.0).
-
Enzymatic Cleavage: Within the lysosome, proteases, primarily Cathepsin B, but also Cathepsins L, S, and K, recognize and cleave the amide bond between the valine and citrulline residues of the VC linker[2][10][11].
-
Self-Immolation: The cleavage of the VC linker initiates a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the MMAE payload in its active form[4][5].
-
Payload Action: The released, highly membrane-permeable MMAE can then diffuse out of the lysosome and into the cytoplasm, where it binds to tubulin, disrupting microtubule dynamics.
-
Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, leading to cancer cell death.
Quantitative Data on Payload Release
The efficiency of payload release is a critical determinant of an ADC's potency. This is influenced by the stability of the linker in circulation and the kinetics of its cleavage within the lysosome.
Plasma Stability of VC-MMAE Linkers
The VC-Pab linker is designed to be stable in human plasma to minimize off-target toxicity. However, its stability can vary significantly across different species, which is an important consideration for preclinical studies.
| Species | % MMAE Released (after 6 days at 37°C) | Reference |
| Human | < 1% | [12] |
| Monkey (Cynomolgus) | < 1% | [12] |
| Rat | ~2.5% | [12] |
| Mouse | ~25% | [12] |
Note: This data highlights the susceptibility of the VC linker to cleavage by certain carboxylesterases present in rodent plasma, which are less active in primate and human plasma.
Lysosomal Cleavage Kinetics
While direct kcat/Km values for the cleavage of the full this compound ADC by individual cathepsins are not extensively published in a consolidated format, comparative studies provide insights into the relative cleavage efficiencies. The degradation half-life for a Trastuzumab-vc-MMAE ADC within the lysosome has been estimated to be approximately 1.96 hours[13].
| Dipeptide Linker | Cleaving Enzyme(s) | Relative Cleavage Rate/Efficiency | Reference(s) |
| Val-Cit (VC) | Cathepsin B, L, S, K | High, serves as a benchmark. | [2][10] |
| Val-Ala (VA) | Cathepsin B | Cleaved at approximately half the rate of Val-Cit. | [14] |
| Phe-Lys (FK) | Cathepsin B | Cleaved approximately 30-fold faster than Val-Cit in some model systems. | [14] |
Note: While Cathepsin B is the primary enzyme associated with VC linker cleavage, other lysosomal cathepsins can also contribute, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the lysosomal release of MMAE from an this compound ADC.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of MMAE release from the ADC upon incubation with purified Cathepsin B.
Objective: To determine the kinetics of MMAE release from an this compound ADC in the presence of purified human Cathepsin B.
Materials:
-
This compound ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., d8-MMAE)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., PBS).
-
Activate Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final concentration of approximately 1 µM.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to a final concentration of around 20 nM.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released MMAE.
-
-
Data Analysis:
-
Plot the concentration of released MMAE against time to determine the initial rate of release.
-
For more detailed kinetic analysis, perform the assay at various substrate (ADC) concentrations to determine Michaelis-Menten parameters (Km and Vmax).
-
Intracellular MMAE Release and Quantification Assay
This protocol describes a method to measure the amount of MMAE released from an ADC within cultured cancer cells.
Objective: To quantify the intracellular concentration of MMAE released from an this compound ADC over time in a target cell line.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Cell culture reagents
-
This compound ADC
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold methanol (B129727)
-
Internal standard (e.g., d8-MMAE)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed the target cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the this compound ADC at a desired concentration (e.g., 10 µg/mL).
-
Incubate for various time points (e.g., 2, 8, 24, 48 hours).
-
-
Cell Harvesting:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound ADC.
-
Harvest the cells by trypsinization or scraping.
-
Count the cells to allow for normalization of the data.
-
-
Cell Lysis and Sample Preparation:
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Quantify the MMAE concentration using a standard curve prepared in a similar matrix (cell lysate from untreated cells).
-
-
Data Analysis:
-
Calculate the amount of MMAE per cell (or per million cells) at each time point.
-
Plot the intracellular MMAE concentration over time to determine the kinetics of payload release and accumulation.
-
Lysosome Isolation and ADC Degradation Assay
This assay uses isolated lysosomes to more closely mimic the intracellular cleavage environment.
Objective: To assess the degradation of the ADC and release of MMAE in an isolated lysosomal fraction.
Materials:
-
Lysosome Isolation Kit (commercial kits are available, e.g., from Abcam) or established ultracentrifugation protocol
-
Cultured cells or tissue
-
This compound ADC
-
Catabolic buffer (as recommended by the lysosome isolation kit or literature)
-
Quenching solution (as in Protocol 4.1)
-
LC-MS/MS system
Procedure:
-
Lysosome Isolation:
-
Isolate lysosomes from the chosen cell line or tissue following the manufacturer's protocol or a validated ultracentrifugation method.
-
Determine the protein concentration of the isolated lysosomal fraction.
-
-
Degradation Assay:
-
Sample Processing and Analysis:
-
Stop the reaction by heat inactivation (95°C for 5 minutes) followed by protein precipitation with an organic solvent[12].
-
Analyze the samples by LC-MS/MS to quantify the released MMAE.
-
Conclusion
The this compound linker-payload system represents a highly effective strategy for the targeted delivery of the potent cytotoxic agent MMAE to cancer cells. The successful release of MMAE is contingent upon a series of well-orchestrated cellular events, culminating in the enzymatic cleavage of the valine-citrulline linker within the lysosome and the subsequent self-immolation of the PAB spacer. A thorough understanding and quantitative characterization of this release mechanism are paramount for the rational design and preclinical evaluation of novel ADCs. The experimental protocols provided in this guide offer a robust framework for researchers to assess the critical attributes of linker stability and payload release, thereby facilitating the development of safer and more efficacious antibody-drug conjugates.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenotech.com [xenotech.com]
Introduction: The Pivotal Role of Linkers in Antibody-Drug Conjugates
An In-depth Technical Guide on the Role of the Valine-Citrulline Linker in ADC Technology
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[][2] An ADC's architecture consists of three core components: a monoclonal antibody for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects the two.[][3][] The linker is a critical determinant of the ADC's success, profoundly influencing its stability, efficacy, and overall therapeutic index.[][5][6]
Among the various linker strategies, the valine-citrulline (Val-Cit or VC) dipeptide has become a widely adopted and successful protease-cleavable linker.[5][7][8] Its design leverages the unique enzymatic environment within cancer cells to trigger payload release, offering a balance between systemic stability and targeted drug liberation.[6] This guide provides a detailed examination of the Val-Cit linker's mechanism of action, stability, role in the bystander effect, and the experimental protocols used for its characterization.
Mechanism of Action: Cathepsin-Mediated Cleavage
The efficacy of Val-Cit-based ADCs hinges on a multi-step intracellular process that ensures the payload is released only after the ADC has reached its target destination. This process is initiated by the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization.[7][9]
-
Receptor-Mediated Endocytosis : The ADC-antigen complex is internalized by the cancer cell into an endosome.[9]
-
Lysosomal Trafficking : The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and characterized by an acidic environment (pH 4.5-5.5).[9]
-
Enzymatic Cleavage : Within the lysosome, proteases, particularly Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the Val-Cit dipeptide sequence.[][5][9][10] The cleavage occurs at the amide bond between citrulline and, typically, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[3][10][11] While Cathepsin B was initially thought to be the primary enzyme responsible, subsequent studies have shown that other cathepsins (L, S, and F) can also process the Val-Cit linker.[3][11][12]
-
Self-Immolation and Payload Release : Cleavage of the dipeptide from the PABC spacer initiates a rapid, spontaneous 1,6-elimination reaction.[7] This "self-immolation" of the spacer releases the unmodified, active cytotoxic payload into the cytoplasm, where it can then exert its cell-killing effect.[3][7]
Linker Stability: A Tale of Two Environments
An ideal ADC linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be readily cleavable at the tumor site.[13] The Val-Cit linker generally exhibits this desired profile.
-
Plasma Stability : The Val-Cit linker demonstrates high stability in human and non-human primate plasma, a crucial attribute for clinical success.[10][14][15]
-
Rodent Plasma Instability : A significant consideration in preclinical development is the Val-Cit linker's instability in mouse and rat plasma.[14][15][16] This is due to cleavage by carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma.[2][17] This can lead to premature payload release, potentially confounding efficacy and toxicity studies in mouse models.[15] To address this, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which show markedly improved stability in mouse plasma while retaining sensitivity to lysosomal cathepsins.[18][19]
The Bystander Effect: Amplifying Therapeutic Efficacy
The bystander effect is a phenomenon where the cytotoxic payload released by a target cancer cell diffuses out and kills neighboring, antigen-negative tumor cells.[][20][21] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.
The cleavable nature of the Val-Cit linker is a key enabler of the bystander effect.[][22] Upon cleavage in the lysosome, a membrane-permeable payload like monomethyl auristatin E (MMAE) can cross the cell membrane of the target cell and enter adjacent cells, thereby amplifying the ADC's anti-tumor activity.[20][22] The ability of the payload to diffuse across cell membranes is critical; payloads that are highly charged or non-permeable after release do not typically mediate a strong bystander effect.[20]
Quantitative Data Summary
The stability and cleavage kinetics of linkers are critical parameters evaluated during ADC development. The following tables summarize comparative data for Val-Cit and related peptide linkers.
Table 1: In Vivo Stability of Different Peptide Linkers in Mice
| Linker Sequence | ADC Half-life (t½β) | Payload (MMAF) Half-life (t½β) | Reference |
|---|---|---|---|
| Val-Cit (VCit) | Not Reported | 2.0 days | [19] |
| Ser-Val-Cit (SVCit) | Not Reported | 2.4 days | [19] |
| Glu-Val-Cit (EVCit) | 12.0 days | 12.0 days |[15][19] |
This data highlights the instability of the standard Val-Cit linker in mouse models and the significant improvement achieved with the EVCit modification.
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Reference |
|---|---|---|
| Phe-Lys | High | [8] |
| Val-Cit | High | [5][8] |
| Val-Ala | Moderate | [8] |
| Val-Lys | Low | [23] |
| Val-Arg | High |[23] |
This table shows that Val-Cit is an efficient substrate for Cathepsin B, comparable to other highly cleavable sequences like Phe-Lys and Val-Arg.
Experimental Protocols
Characterizing the stability and function of a Val-Cit linker requires robust bioanalytical methods. Below are standardized protocols for key in vitro assays.
In Vitro Plasma Stability Assay
This assay determines the rate of drug deconjugation from an ADC in plasma.[13]
Objective : To quantify the stability of the ADC's linker in plasma from various species (e.g., human, mouse) over time.
Methodology :
-
Preparation : Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma.[13]
-
Incubation : Incubate the plasma-ADC mixture in a controlled environment at 37°C.[13]
-
Time Points : Collect aliquots of the mixture at predetermined time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately store samples at -80°C to halt any further reaction.[13]
-
Analysis : Quantify the amount of intact, payload-conjugated ADC in each sample. This is often done using immuno-affinity capture followed by Liquid Chromatography-Mass Spectrometry (LC-MS) or by using a payload-specific Enzyme-Linked Immunosorbent Assay (ELISA).[13][24][25]
-
Data Interpretation : Plot the concentration of intact ADC versus time to determine the half-life of the ADC in plasma.
In Vitro Co-Culture Bystander Assay
This assay is a foundational method for assessing an ADC's ability to induce bystander killing.[20][26]
Objective : To determine if the payload released from antigen-positive cells can kill adjacent antigen-negative cells.
Methodology :
-
Cell Line Selection : Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is known to be sensitive to the free payload.[20] The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[26]
-
Co-Culture Seeding : Seed a mixture of Ag+ and Ag- cells in a multi-well plate at a defined ratio (e.g., 1:1, 1:3).[26][27]
-
ADC Treatment : After allowing cells to adhere (typically 24 hours), treat the co-culture with the ADC at various concentrations.[26] Include controls for untreated cells and cells treated with a non-cleavable linker ADC.
-
Incubation : Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and cell death (e.g., 72-96 hours).
-
Analysis : Assess the viability of the Ag- cell population specifically. This can be done via high-content imaging and automated cell counting (if fluorescently labeled) or by flow cytometry.[26]
-
Data Interpretation : A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Conclusion
The valine-citrulline linker is a cornerstone of modern ADC design, providing a robust mechanism for achieving tumor-specific payload release. Its high stability in human plasma combined with efficient cleavage by lysosomal proteases like Cathepsin B has been clinically validated in several approved ADCs. The ability of Val-Cit-linked ADCs to mediate a powerful bystander effect further enhances their therapeutic potential against heterogeneous tumors. While challenges such as instability in rodent models require careful consideration and linker engineering during preclinical development, the Val-Cit paradigm continues to be a central and highly effective strategy in the ongoing effort to create more potent and selective cancer therapies.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. communities.springernature.com [communities.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 22. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Drug Delivery: An In-depth Technical Guide to the PAB Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer is a cornerstone technology in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its elegant and reliable mechanism of action ensures the conditional and traceless release of potent therapeutic payloads at the target site, a critical factor in maximizing efficacy while minimizing systemic toxicity. This guide provides a comprehensive technical overview of the PAB spacer, including its mechanism, quantitative performance data, detailed experimental protocols, and key experimental workflows.
Core Mechanism: A Triggered Cascade of Electron Release
The functionality of the PAB spacer is predicated on a 1,6-elimination reaction, an electronic cascade initiated by a specific triggering event. In the context of ADCs, this trigger is typically the enzymatic cleavage of an adjacent linker, such as the dipeptide valine-citrulline (Val-Cit), by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.
Upon enzymatic cleavage of the trigger, a free aniline (B41778) nitrogen is unmasked on the PAB moiety. This potent electron-donating group initiates a rapid and irreversible electronic rearrangement, leading to the fragmentation of the spacer. This process results in the formation of an unstable intermediate which promptly decomposes into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the attached drug in its unmodified, active form. This "self-immolative" process is crucial for the therapeutic efficacy and safety profile of the ADC.
The PAB spacer can be adapted to connect to various functional groups on a payload. The most common variant is the p-aminobenzyloxycarbonyl (PABC) spacer, which forms a carbamate (B1207046) linkage with amine-containing drugs. Other variants include the p-aminobenzyl ether (PABE) for phenolic payloads and the p-aminobenzyl quaternary ammonium (B1175870) (PABQ) for tertiary amines.
A Technical Guide to the Synthesis and Purification of Drug-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis and purification of drug-linker conjugates, a critical class of biotherapeutics. This document details common conjugation chemistries, robust purification strategies, and essential analytical techniques for characterization, presented with a focus on practical application for researchers in the field of drug development.
Introduction to Drug-Linker Conjugates
Antibody-drug conjugates (ADCs) are a prominent class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] The three key components of an ADC are the antibody, the linker, and the cytotoxic payload.[1] The linker is a critical element that connects the drug to the antibody and is designed to be stable in circulation but to release the payload under specific conditions within the target cell.[2] The overall efficacy and safety of an ADC are highly dependent on the successful synthesis of a well-defined conjugate and its subsequent purification to remove impurities.
Key quality attributes that must be carefully controlled during the manufacturing process include the drug-to-antibody ratio (DAR), the level of unconjugated antibody, the amount of free drug-linker, and the presence of aggregates.[3]
Synthesis of Drug-Linker Conjugates
The synthesis of drug-linker conjugates involves the covalent attachment of a drug-linker entity to a monoclonal antibody. The choice of conjugation chemistry is dictated by the available reactive functional groups on the antibody and the desired properties of the final ADC. The two most common approaches target the side chains of lysine (B10760008) and cysteine residues.
Lysine-Based Conjugation
Lysine residues are abundant on the surface of antibodies, offering multiple potential sites for conjugation.[] Conjugation to lysine residues typically involves the reaction of the ε-amino group with an amine-reactive linker, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[][5]
Experimental Protocol: One-Step Lysine Conjugation
This protocol describes a direct conjugation of an NHS-ester-activated drug-linker to a monoclonal antibody.
-
Antibody Preparation:
-
The antibody is prepared at a concentration of 1–2 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS).
-
The pH of the buffer is adjusted to 8.0–8.5 to enhance the reactivity of the primary amines on lysine residues.[]
-
-
Drug-Linker Preparation:
-
The NHS-ester-activated drug-linker is dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution (e.g., 10 mM).[]
-
-
Conjugation Reaction:
-
The drug-linker solution is added to the antibody solution at a specific molar ratio (e.g., 10:1 drug-linker to antibody) to target a desired DAR.[]
-
The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-2 hours) with gentle mixing.
-
-
Quenching:
-
The reaction is quenched by the addition of an excess of a small molecule containing a primary amine (e.g., Tris or glycine) to react with any remaining NHS esters.
-
-
Purification:
-
The resulting ADC is purified to remove unconjugated drug-linker, quenching agent, and any reaction byproducts. This is typically achieved through size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Cysteine-Based Conjugation
Cysteine-based conjugation offers a more site-specific approach compared to lysine conjugation. This method typically targets the interchain disulfide bonds of the antibody. These disulfide bonds are first reduced to generate free sulfhydryl (-SH) groups, which are then reacted with a thiol-reactive linker, such as one containing a maleimide (B117702) group.[7]
Experimental Protocol: Cysteine-Based Conjugation
This protocol outlines the reduction of interchain disulfides followed by conjugation to a maleimide-activated drug-linker.
-
Antibody Reduction:
-
The antibody is incubated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a suitable buffer (e.g., PBS with 1 mM DTPA, pH 8).[8]
-
The molar equivalents of the reducing agent are carefully controlled to achieve partial reduction, targeting the interchain disulfides while leaving the intrachain disulfides intact (e.g., ~4.2 equivalents of reducing agent for a target DAR of 4).[8]
-
The reduction reaction is typically carried out at 37°C for about 1 hour.[8]
-
-
Removal of Reducing Agent:
-
The excess reducing agent is removed from the reduced antibody using a desalting column (e.g., G25) or TFF, equilibrating with a buffer such as PBS with 1 mM DTPA at 4°C.[8]
-
-
Conjugation Reaction:
-
Quenching:
-
The reaction is quenched by adding an excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.[]
-
-
Purification:
-
The ADC is purified using methods such as SEC, TFF, or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker, quenching agent, and other impurities.[8]
-
Table 1: Comparison of Common Conjugation Chemistries
| Feature | Lysine-Based Conjugation | Cysteine-Based Conjugation |
| Target Residue | ε-amino group of Lysine | Sulfhydryl group of Cysteine |
| Homogeneity | Heterogeneous (mixture of DARs and conjugation sites) | More homogeneous (defined number of conjugation sites) |
| Antibody Modification | Typically none required | Reduction of disulfide bonds required |
| Common Linker Chemistry | NHS esters | Maleimides |
| Typical Average DAR | 2 - 4 | 2, 4, or 8 |
Purification of Drug-Linker Conjugates
The purification of ADCs is a critical step to ensure their safety and efficacy. The primary goals of purification are to remove process-related impurities such as unconjugated drug-linker, residual solvents, and aggregates, and to isolate the ADC with the desired DAR profile.[3][]
Tangential Flow Filtration (TFF)
Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is a widely used technique in ADC purification for buffer exchange, removal of small molecule impurities, and product concentration.[10][11]
Experimental Protocol: TFF for ADC Purification
-
System and Membrane Selection:
-
A TFF system with a suitable membrane cutoff (e.g., 30 kDa for a ~150 kDa ADC) is selected.[10]
-
-
Buffer Exchange (Diafiltration):
-
The crude ADC solution is diafiltered against a target formulation buffer to remove unconjugated drug-linker, organic solvents (e.g., DMSO), and other small molecule impurities.[10]
-
Diafiltration is typically performed in constant-volume mode, where the rate of buffer addition matches the permeate flow rate.[10]
-
-
Concentration (Ultrafiltration):
-
Following diafiltration, the ADC solution is concentrated to the desired final concentration by controlling the permeate flow.
-
Chromatography Techniques
Various chromatography methods are employed to purify ADCs based on differences in size, charge, and hydrophobicity.
HIC is a powerful technique for separating ADC species with different DAR values. The conjugation of a hydrophobic drug to the antibody increases its overall hydrophobicity, allowing for separation based on the number of attached drug molecules.[12]
Experimental Protocol: HIC for ADC Purification and Analysis
-
Column and Mobile Phases:
-
Sample Preparation:
-
The ADC sample is diluted with a high salt buffer to promote binding to the column.[3]
-
-
Chromatographic Separation:
-
The column is equilibrated with a mixture of Mobile Phase A and B.
-
The sample is loaded onto the column.
-
A linear gradient from high salt to low salt is used to elute the ADC species. Unconjugated antibody (lowest hydrophobicity) elutes first, followed by ADCs with increasing DAR values.[12]
-
-
Size Exclusion Chromatography (SEC): Primarily used to remove high molecular weight aggregates and low molecular weight impurities like free drug-linker.
-
Ion Exchange Chromatography (IEX): Can be used to remove charged variants and process-related impurities.
Table 2: Overview of Purification Techniques for ADCs
| Technique | Principle of Separation | Primary Application |
| Tangential Flow Filtration (TFF) | Size | Buffer exchange, removal of small molecules, concentration |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of different DAR species |
| Size Exclusion Chromatography (SEC) | Size | Removal of aggregates and free drug-linker |
| Ion Exchange Chromatography (IEX) | Charge | Removal of charged variants and process impurities |
Analytical Characterization
Thorough analytical characterization is essential to ensure the quality, consistency, and stability of the drug-linker conjugate.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that can impact both the efficacy and toxicity of an ADC. Several methods are used to determine the average DAR.
-
UV-Vis Spectrophotometry: A relatively simple method that uses the absorbance of the antibody and the drug at different wavelengths to calculate the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): As described in the purification section, HIC can be used analytically to separate and quantify the different DAR species, allowing for the calculation of the average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often after reduction of the ADC to separate the light and heavy chains, can be used to determine the drug load on each chain and calculate the overall DAR.[13]
-
Mass Spectrometry (MS): Both intact mass analysis and peptide mapping by LC-MS can provide detailed information about the DAR distribution and conjugation sites.[14][15] Native MS is particularly useful for analyzing cysteine-linked ADCs under non-denaturing conditions.[2][16]
Purity and Impurity Profiling
-
Size Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight aggregates.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to quantify the amount of free drug-linker in the final product.[13]
Table 3: Common Analytical Techniques for ADC Characterization
| Analytical Technique | Parameter Measured |
| UV-Vis Spectrophotometry | Average DAR, Protein Concentration |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, Average DAR |
| Reversed-Phase HPLC (RP-HPLC) | DAR, Free Drug-Linker |
| Mass Spectrometry (MS) | Intact Mass, DAR Distribution, Conjugation Site Analysis |
| Size Exclusion Chromatography (SEC) | Aggregate Content, Purity |
Visualized Workflows
The following diagrams illustrate the key workflows in the synthesis and purification of drug-linker conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 8. broadpharm.com [broadpharm.com]
- 10. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 11. adcreview.com [adcreview.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Solubility and Stability Characteristics of SC-VC-Pab-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of the antibody-drug conjugate (ADC) linker-payload, SC-VC-Pab-MMAE. A thorough understanding of its solubility and stability is paramount for the successful development of effective and safe ADC therapeutics. This document details these characteristics through summarized data, in-depth experimental protocols, and visual diagrams to facilitate comprehension and application in a research and development setting.
Solubility Profile
The solubility of this compound and its active payload, monomethyl auristatin E (MMAE), is a critical factor in its formulation and in vivo disposition. The hydrophobic nature of MMAE can influence the aggregation propensity of the parent ADC.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and its payload component, MMAE. It is important to note that the solubility of the entire ADC will be primarily governed by the antibody component, but the hydrophobicity of the linker-payload can impact aggregation.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (74.15 mM) | Sonication is recommended for dissolution. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is advised.[1][2] |
| DMSO | 10 mM | ||
| Monomethyl Auristatin E (MMAE) | DMSO | up to 20 mM | |
| DMSO | ~5 mg/mL | ||
| Ethanol | ~25 mg/mL | ||
| Dimethyl formamide | ~20 mg/mL | ||
| PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[3] |
Experimental Protocol: Solubility Assessment
A standard method for determining the solubility of a linker-payload like this compound involves the following steps:
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in a solvent in which it is freely soluble, such as DMSO.
-
Serial Dilutions: Serial dilutions of the stock solution are made in the solvent of interest (e.g., various aqueous buffers, organic solvents).
-
Equilibration: The solutions are gently agitated at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification: The solutions are visually inspected for any precipitation. For a more quantitative assessment, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound. The highest concentration at which no precipitate is observed is considered the solubility in that solvent.
Stability Characteristics
The stability of the this compound linker is a cornerstone of its design, ensuring the ADC remains intact in systemic circulation to minimize off-target toxicity, while enabling efficient cleavage and release of the cytotoxic payload within the target tumor cell.
Linker Cleavage Mechanism
The this compound linker is designed for enzymatic cleavage within the lysosomal compartment of cells. The Val-Cit (valine-citrulline) dipeptide is specifically recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.[4] Following the enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyloxycarbonyl (PABC) spacer, the PABC undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the active MMAE payload.
Plasma Stability
The stability of the linker in plasma is crucial to prevent premature drug release and associated systemic toxicity. Studies have shown that the Val-Cit linker is relatively stable in human and non-human primate plasma but can be more susceptible to cleavage by certain carboxylesterases in rodent plasma.
Quantitative Plasma Stability Data
| Species | Incubation Time | % MMAE Released | Method |
| Human | 28 days (37°C) | No significant degradation | LC-MS/MS |
| Mouse | 14 days (37°C) | >95% (for a similar VCit-MMAF ADC) | LC-MS/MS |
Note: The stability can be influenced by the specific antibody and the drug-to-antibody ratio (DAR).
Thermal Stability
The conjugation of the hydrophobic this compound to an antibody can impact the overall thermal stability of the ADC. Differential Scanning Calorimetry (DSC) is a common technique used to assess these changes by measuring the melting temperature (Tm) of the antibody domains.
Quantitative Thermal Stability Data
| ADC | DAR | Tm1 (°C) | Tm2 (°C) | Tm3 (°C) |
| Trastuzumab (naked mAb) | 0 | 71.5 | 83.0 | - |
| Trastuzumab-MC-VC-Pab-MMAE | 1.9 | 68.5 | 76.0 | 82.5 |
| Trastuzumab-MC-VC-Pab-MMAE | 4.0 | 67.0 | 75.5 | 82.0 |
Generally, a higher drug load (DAR) correlates with a decrease in the melting temperature, indicating reduced thermal stability.[5]
pH Stability
Experimental Protocols for Stability Assessment
A multi-faceted approach is required to thoroughly characterize the stability of an ADC.
1. Plasma Stability Assay (LC-MS/MS Method)
-
Objective: To quantify the amount of prematurely released payload in plasma over time.
-
Protocol:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
At designated time points, collect aliquots.
-
Add an internal standard to the plasma samples.
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile) to separate the free payload from plasma proteins.
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released MMAE.
-
2. Thermal Stability Assay (DSC Method)
-
Objective: To determine the thermal unfolding temperatures (Tm) of the ADC.
-
Protocol:
-
Prepare the ADC sample at a suitable concentration (e.g., 0.5 mg/mL) in a formulation buffer (e.g., 20 mmol/L histidine, 5% trehalose, pH 5.2).
-
Load the sample into the DSC instrument.
-
Scan a temperature range (e.g., 15°C to 100°C) at a controlled scan rate (e.g., 1°C/min).
-
Analyze the resulting thermogram to identify the melting temperatures of the antibody domains.
-
3. Aggregation Analysis (SEC Method)
-
Objective: To quantify the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Protocol:
-
Inject the ADC sample onto a size-exclusion chromatography column.
-
Elute with a suitable mobile phase under isocratic conditions.
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments to determine their relative percentages.
-
Conclusion
The this compound linker-payload demonstrates a solubility profile amenable to formulation in common organic solvents like DMSO and exhibits a sophisticated stability profile critical for its therapeutic application. Its stability in systemic circulation, particularly in human plasma, coupled with its specific cleavage by lysosomal enzymes, underscores its utility in targeted cancer therapy. A comprehensive understanding and rigorous experimental evaluation of these solubility and stability characteristics are essential for the successful preclinical and clinical development of ADCs incorporating this technology. Researchers and drug developers are encouraged to utilize the methodologies outlined in this guide to ensure the quality, safety, and efficacy of their ADC candidates.
References
The Ascent of Auristatins: A Technical Guide to the Historical Development of Auristatin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been profoundly shaped by the development of antibody-drug conjugates (ADCs), a class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most successful and widely utilized payloads are the auristatins, synthetic analogs of the marine natural product dolastatin 10. This in-depth technical guide chronicles the historical development of auristatin-based ADCs, detailing the key scientific milestones, the evolution of their constituent components, and the experimental methodologies that have underpinned their journey from discovery to clinical triumph.
From Sea Hare to Clinical Staple: A Historical Overview
The story of auristatin-based ADCs begins with the discovery of dolastatin 10, a potent antimitotic peptide isolated from the sea hare Dolabella auricularia in the 1980s. While dolastatin 10 exhibited remarkable cytotoxic activity against a range of cancer cell lines, its clinical development as a standalone agent was hampered by a narrow therapeutic window and significant systemic toxicity.[1] This challenge, however, paved the way for its reinvention as a payload for targeted delivery.
The true potential of this class of molecules was unlocked with the advent of ADC technology. Scientists at Seattle Genetics (now Seagen) spearheaded the development of synthetic analogs of dolastatin 10, giving rise to the auristatin family of payloads.[2] A pivotal breakthrough was the creation of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These synthetic derivatives offered several advantages over the natural product, including greater stability, amenability to chemical modification for linker attachment, and potent anti-tubulin activity.[1][2]
The early 2000s marked a period of intense research and development focused on optimizing the three key components of an auristatin-based ADC: the monoclonal antibody (mAb), the cytotoxic auristatin payload, and the linker that connects them. This period saw the refinement of linker technology, moving from less stable hydrazone linkers to more robust enzyme-cleavable dipeptide linkers, such as the valine-citrulline (vc) linker, which is designed to be selectively cleaved by lysosomal proteases like cathepsin B within the target cancer cell.[3]
A landmark achievement in the history of auristatin-based ADCs was the FDA approval of brentuximab vedotin (Adcetris®) in 2011 for the treatment of Hodgkin lymphoma and anaplastic large cell lymphoma.[4] This first-in-class ADC, which comprises an anti-CD30 antibody conjugated to MMAE via a protease-cleavable linker, validated the auristatin platform and catalyzed a surge of interest and investment in the field.[4] Today, auristatin-based ADCs represent a significant portion of the approved and clinical-stage ADC landscape, with applications across a wide range of hematological and solid tumors.[5]
The Core Components: A Deeper Dive
The success of auristatin-based ADCs is a testament to the elegant interplay of their three core components.
The Auristatin Payloads: MMAE and MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the two most extensively studied and clinically validated auristatin payloads.[2] Both are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[6] However, they possess distinct physicochemical properties that influence their application in ADCs.
-
Monomethyl Auristatin E (MMAE): MMAE is a membrane-permeable auristatin derivative.[7] This property allows for a "bystander effect," where the payload, upon release from the target cell, can diffuse across cell membranes and kill neighboring antigen-negative cancer cells.[7] This can be particularly advantageous in treating heterogeneous tumors.[7]
-
Monomethyl Auristatin F (MMAF): In contrast, MMAF is a membrane-impermeable derivative due to a charged C-terminal phenylalanine.[7] This limits its bystander killing potential but can contribute to a more favorable safety profile in certain contexts by reducing off-target toxicity.[7]
The choice between MMAE and MMAF as a payload is a critical consideration in ADC design and is often dictated by the target antigen, tumor histology, and desired mechanism of action.
Linker Technology: The Key to Stability and Release
The linker is a critical determinant of an ADC's therapeutic index, ensuring that the potent auristatin payload remains securely attached to the antibody in systemic circulation and is efficiently released only upon internalization into the target cancer cell.
-
Cleavable Linkers: The most common type of linker used in auristatin-based ADCs is the enzyme-cleavable linker, exemplified by the valine-citrulline (vc) dipeptide linker.[3][8] This linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of cancer cells.[3] This targeted release mechanism is crucial for minimizing off-target toxicity.
-
Non-Cleavable Linkers: Non-cleavable linkers, such as maleimidocaproyl (mc), rely on the complete degradation of the antibody-linker-drug conjugate within the lysosome to release the payload.[9] This approach can offer enhanced stability but may result in the release of a payload-linker-amino acid metabolite, which must retain cytotoxic activity.
The evolution of linker technology has been instrumental in improving the safety and efficacy of auristatin-based ADCs.
Mechanism of Action: From Binding to Apoptosis
The cytotoxic activity of auristatin-based ADCs is initiated by a series of well-defined molecular events.
-
Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of the cancer cell.[7]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[7]
-
Trafficking: The internalized complex is trafficked to the lysosomes.[7]
-
Linker Cleavage and Payload Release: Within the acidic environment of the lysosome, the linker is cleaved by proteases, releasing the active auristatin payload into the cytoplasm.[7]
-
Microtubule Disruption: The released auristatin binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization.[7] This disruption of the microtubule network leads to the collapse of the mitotic spindle.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][7]
In addition to direct cytotoxicity, some auristatin-based ADCs have been shown to induce immunogenic cell death (ICD).[9] ICD is a form of apoptosis that stimulates an anti-tumor immune response, potentially leading to a more durable clinical benefit.[9]
Quantitative Data Summary
The preclinical and clinical development of auristatin-based ADCs has generated a wealth of quantitative data. The following tables summarize key parameters for some notable examples.
Table 1: In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs
| ADC | Payload | Target Cell Line | IC50 (nM) | Reference |
| Brentuximab vedotin | MMAE | Karpas 299 (CD30+) | ~1 | [10] |
| Polatuzumab vedotin | MMAE | SU-DHL-4 (CD79b+) | ~0.5 | [9] |
| Enfortumab vedotin | MMAE | NCI-H660 (Nectin-4+) | ~0.3 | [9] |
| Trastuzumab-MMAE | MMAE | SK-BR-3 (HER2+) | ~0.1 | [11] |
| Anti-CD70-MMAF | MMAF | 786-O (CD70+) | ~0.03 | [3] |
Table 2: Preclinical Efficacy of Auristatin-Based ADCs in Xenograft Models
| ADC | Payload | Xenograft Model | Efficacy Outcome | Reference |
| Brentuximab vedotin | MMAE | Karpas 299 | Tumor regression and cures | [10] |
| Anti-CD70-MMAF | MMAF | 786-O | Significant tumor growth inhibition | [3] |
| Trastuzumab-MMAU | MMAU (MMAE prodrug) | NCI-N87 (HER2+) | Superior tumor growth inhibition vs. T-DM1 | [5] |
Table 3: Preclinical Toxicology: Maximum Tolerated Dose (MTD)
| ADC | Payload | Species | MTD (mg/kg) | Reference |
| Brentuximab vedotin | MMAE | Rat | >30 | [9] |
| Anti-5T4-MMAF | MMAF | Mouse | 10 | [12] |
| CD70-Auristatin F/M/W ADCs | Auristatin F, M, W | Mouse | 100 | [9] |
Note: IC50 and MTD values are highly dependent on the specific experimental conditions, including the cell line, animal model, and dosing schedule.
Key Experimental Protocols
The development and characterization of auristatin-based ADCs rely on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for some of the most critical experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free auristatin payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control). Add the treatments to the respective wells.
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
In Vitro Bystander Effect Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
Co-culture medium
-
ADC and control articles
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells into 96-well plates. As a control, seed GFP-Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Xenograft Tumor Model
This assay assesses the anti-tumor efficacy of an auristatin-based ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line
-
Matrigel (optional)
-
ADC, vehicle control, unconjugated antibody, and isotype control ADC
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
ADC Administration: Administer the treatments to the mice, typically via intravenous injection.
-
Tumor Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Kaplan-Meier survival analysis can also be performed.
The Future of Auristatin-Based ADCs
The field of auristatin-based ADCs continues to evolve, with ongoing research focused on several key areas:
-
Novel Auristatin Analogs: The development of new auristatin derivatives with improved properties, such as increased hydrophilicity to enhance pharmacokinetics and reduce aggregation.[5]
-
Next-Generation Linker Technologies: The design of novel linkers that offer greater stability and more precise payload release mechanisms.
-
Combination Therapies: The exploration of combining auristatin-based ADCs with other anti-cancer agents, such as immune checkpoint inhibitors, to achieve synergistic effects.
-
Expansion to New Targets: The identification and validation of new tumor-associated antigens to broaden the applicability of auristatin-based ADCs to a wider range of cancers.
Conclusion
The historical development of auristatin-based ADCs is a remarkable story of scientific innovation, perseverance, and a deep understanding of cancer biology. From their origins as a potent but toxic natural product, the auristatins have been transformed into a cornerstone of targeted cancer therapy. The continued refinement of their constituent components and the development of sophisticated experimental methodologies promise to further enhance their clinical utility, offering hope for patients with a wide array of malignancies. This technical guide provides a comprehensive overview of this journey, serving as a valuable resource for those at the forefront of cancer drug development.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Architect of Precision: A Technical Guide to SC-VC-Pab-MMAE in Next-Generation Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being redefined by the advent of antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. At the heart of these precision weapons lies the critical linker-payload system, the design of which dictates the ADC's efficacy, stability, and safety profile. This technical guide provides an in-depth exploration of a pivotal ADC component: the SC-VC-Pab-MMAE drug-linker conjugate. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers engaged in the development of novel ADCs.
Deconstructing the this compound Linker-Payload
The this compound system is a sophisticated construct engineered for controlled drug release within the tumor microenvironment. Each component plays a distinct and crucial role in the ADC's function:
-
SC (Succinimidyl ester): This component is not part of the final linker structure but is a reactive group used during the synthesis of the drug-linker conjugate, enabling its attachment to other molecules. In the context of some commercially available pre-activated linkers, it facilitates conjugation. However, the more common conjugation strategy for vc-Pab-MMAE linkers involves a maleimide (B117702) group for attachment to the antibody.
-
VC (Valine-Citrulline): This dipeptide sequence serves as a protease-cleavable linker. It is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][2] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.
-
Pab (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer.[2] Once the VC linker is cleaved by cathepsins, the Pab component undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active form of the cytotoxic drug.[3]
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antimitotic agent. It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[4]
The orchestrated action of these components ensures that the potent MMAE payload remains inactive and tethered to the antibody while in circulation, minimizing off-target toxicity. Upon internalization of the ADC by the target cancer cell, the linker is cleaved in the lysosomal compartment, leading to the precise and localized release of the cytotoxic agent.
Quantitative Data Summary
The performance of an ADC is critically evaluated through a series of quantitative assays. The following tables summarize key data for ADCs utilizing the VC-Pab-MMAE linker system, providing a benchmark for comparison in novel ADC development.
Table 1: In Vitro Cytotoxicity of MMAE-based ADCs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The following table presents IC50 values for various MMAE-containing ADCs against different cancer cell lines.
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |
| vc-Pab | MMAE | SKBR3 (HER2+) | 0.411 | [5] |
| vc-Pab | MMAE | HEK293 (Control) | 0.483 | [5] |
| Cys-linker (non-cleavable) | MMAE | Various | 10⁻² - 1 | [2] |
Note: IC50 values can vary significantly based on the target antigen, antibody, cell line, and assay conditions.
Table 2: In Vivo Linker Stability
Linker stability is crucial for minimizing premature drug release and associated off-target toxicities. The stability of the VC-Pab linker can differ across species.
| Linker | Species | Plasma Stability | Key Observations | Reference |
| MC-VC-PAB-MMAE | Human | High | Stable in human plasma. | [6] |
| MC-VC-PAB-MMAE | Mouse | Low to Moderate | Susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to faster clearance. | [6][7] |
| OHPAS Linker | Mouse | High | More stable in mouse plasma compared to VC-PAB. | [8] |
Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion of a drug. The following table summarizes key PK parameters for antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated MMAE from clinical studies of vc-MMAE ADCs administered at 2.4 mg/kg.
| Analyte | Cmax (mean, ng/mL) | Tmax (median, days) | AUCinf (mean, ng·day/mL) | CL (mean, L/day) | Vss (mean, L) | t½ (mean, days) | Reference |
| acMMAE | 807 - 1340 | 0.06 | 3650 - 5440 | 0.4 - 0.7 | 4.8 - 7.1 | 3.4 - 4.9 | [9] |
| Total Antibody | 823 - 1340 | 0.06 | 4190 - 6480 | 0.4 - 0.6 | 4.5 - 6.6 | 3.8 - 5.5 | [9] |
| Unconjugated MMAE | 3.15 - 7.01 | 2 - 3 | 20.3 - 39.5 | 68.3 - 117 | 213 - 315 | 1.8 - 2.5 | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of ADC development. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
MMAE Mechanism of Action and Signaling Pathway
MMAE exerts its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Recent studies have also implicated the cGAS-STING pathway in the immune response triggered by MMAE-based ADCs.
Caption: Intracellular signaling pathway of an this compound ADC.
Experimental Workflow: ADC Conjugation
The conjugation of the this compound linker to an antibody is a critical first step in ADC development. The following workflow outlines the key stages of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experiments.springernature.com [experiments.springernature.com]
Introduction: The Role of Cleavable Linkers in ADCs
An In-Depth Technical Guide to the Enzymatic Cleavage of the Valine-Citrulline PABC Linker by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the enzymatic cleavage of the valine-citrulline p-aminobenzyl carbamate (B1207046) (VC-Pab) linker, a critical mechanism in the action of many antibody-drug conjugates (ADCs). We will explore the molecular mechanism, present quantitative data, provide detailed experimental protocols, and visualize the key processes involved.
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload.[1][2] The linker, which connects the antibody to the drug, is a crucial component that dictates the ADC's stability, efficacy, and safety profile.[1][2][3] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to release the active payload once inside the target cancer cell.[1][2]
The VC-Pab linker is a widely used, enzymatically cleavable linker system designed to meet these requirements.[4][5] Its design leverages the overexpression of certain lysosomal proteases, particularly Cathepsin B, within tumor cells to trigger site-specific payload delivery.[6][7]
Mechanism of Action: From Cellular Internalization to Payload Release
The release of a cytotoxic drug from a VC-Pab-linked ADC is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell.[7]
-
Receptor-Mediated Endocytosis : The ADC-antigen complex is internalized by the cell into an endosome.[7]
-
Lysosomal Trafficking : The endosome matures and fuses with a lysosome.[7] This exposes the ADC to the lysosome's acidic environment (pH 4.5-5.5) and a high concentration of proteases.[6][7]
-
Enzymatic Cleavage : Within the lysosome, Cathepsin B recognizes the valine-citrulline (Val-Cit) dipeptide as a substrate.[6][7] It catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the p-aminobenzyl carbamate (PABC) spacer.[4][8]
-
Self-Immolation and Drug Release : The cleavage of the dipeptide initiates the "self-immolation" of the PABC spacer.[7][] This spontaneous 1,6-elimination reaction releases the potent cytotoxic payload in its unmodified, active form.[10] This two-step release mechanism is crucial for ensuring that bulky drug payloads do not sterically hinder the enzyme's access to the cleavage site.[7]
The specific cleavage mechanism by Cathepsin B followed by the self-immolation of the PABC spacer is detailed below.
Quantitative Analysis of Linker Cleavage
The efficiency of payload release is determined by the kinetics of Cathepsin B-mediated cleavage. While specific kinetic constants are often proprietary and depend on the full ADC construct, the literature provides representative data and conditions for analysis.[11] The primary enzyme responsible for cleavage is Cathepsin B, though other lysosomal proteases like Cathepsins K, L, and S can also cleave the VC linker, providing a degree of redundancy.[4][6][12]
Table 1: Representative Conditions for In Vitro Cleavage Assays
| Parameter | Value/Range | Source(s) |
| Enzyme | Recombinant Human Cathepsin B | [11][13] |
| Enzyme Concentration | 10 - 50 nM | [11][12][14] |
| ADC/Substrate Conc. | 1 - 50 µM | [12][14] |
| Assay Buffer | 10 mM MES or 25 mM Sodium Acetate | [11][15] |
| pH | 5.0 - 6.0 | [11][14] |
| Reducing Agent | 0.04 mM Dithiothreitol (DTT) | [11][12] |
| Temperature | 37°C | [7][11] |
| Incubation Time | 30 min to 24 hours | [14][16] |
Table 2: Factors Influencing Cleavage Efficiency
| Factor | Impact on Cleavage | Description | Source(s) |
| Linker Chemistry | High | Minor chemical modifications to the linker can protect it from premature cleavage in plasma without significantly altering intracellular processing by Cathepsin B. | [17] |
| Payload Proximity | High | Attaching a bulky payload directly to the dipeptide can sterically hinder enzyme access. The PABC spacer is essential for efficient cleavage. | [7] |
| Antibody Carrier | Low | The specific antibody sequence of the ADC carrier does not appear to significantly alter the kinetic parameters (KM, kcat) of drug release by Cathepsin B. | [18] |
| Plasma Stability | Variable | The VC-Pab linker is generally stable in human plasma but can be susceptible to cleavage by carboxylesterases in rodent plasma, which can complicate preclinical evaluation. | [4][5][17] |
Experimental Protocols
Detailed and reproducible protocols are essential for validating linker cleavage and quantifying payload release.
Protocol 1: In Vitro ADC Cleavage Assay with LC-MS Detection
This method quantifies the release of the payload from a full ADC construct.
Objective: To determine the rate and extent of payload release from an ADC following incubation with purified Cathepsin B.
Materials:
-
ADC construct
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT[11]
-
Activation Buffer: 30 mM DTT / 15 mM EDTA in water[15]
-
Quenching Solution: Acetonitrile with a suitable internal standard[11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).[11]
-
Activate Cathepsin B by incubating the stock enzyme with Activation Buffer for 15 minutes at room temperature.[15]
-
Dilute the activated Cathepsin B to a final working concentration (e.g., 20-40 nM) in pre-warmed (37°C) Assay Buffer.[11][12]
-
Prepare the ADC solution by diluting the stock to the desired final concentration (e.g., 1 µM) in pre-warmed Assay Buffer.[12]
-
-
Reaction Initiation:
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC solution.
-
Incubate the reaction mixture at 37°C.[11]
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding an excess of cold Quenching Solution.[11] This precipitates the protein and halts enzymatic activity.
-
-
Sample Preparation and Analysis:
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the release kinetics.
-
Protocol 2: Fluorogenic Substrate Cleavage Assay
This is a higher-throughput method ideal for screening linker sequences or enzyme inhibitors.[14] It uses a synthetic dipeptide substrate linked to a quenched fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[14]
Objective: To rapidly assess the susceptibility of a peptide sequence to Cathepsin B cleavage.
Materials:
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC or Ac-Arg-Arg-AFC)[22][23]
-
Purified recombinant human Cathepsin B
-
Assay Buffer (as in Protocol 1)
-
Fluorescence microplate reader[14]
-
Opaque 96-well microplates[23]
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the fluorogenic substrate in Assay Buffer.
-
Prepare an activated Cathepsin B solution in Assay Buffer at the desired concentration (e.g., 10-50 nM).[14]
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of each substrate concentration to the appropriate wells.
-
Include control wells:
-
Blank (Substrate Only): 50 µL substrate solution + 50 µL Assay Buffer.
-
Enzyme Only: 50 µL activated Cathepsin B + 50 µL Assay Buffer.[14]
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the activated Cathepsin B solution to the substrate wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[14]
-
Measure the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[23]
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine KM and Vmax.
-
Conclusion
The Cathepsin B-mediated cleavage of the VC-Pab linker is a robust and highly successful strategy for achieving tumor-specific drug release in antibody-drug conjugates.[7] This mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade. A thorough understanding of this process and the availability of validated experimental protocols are essential for the rational design, development, and evaluation of next-generation ADCs with improved therapeutic indices.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abzena.com [abzena.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. debiopharm.com [debiopharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescent microplate assay for cancer cell-associated cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Biophysical Characterization of SC-VC-Pab-MMAE Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biophysical characterization of Antibody-Drug Conjugates (ADCs) utilizing the SC-VC-Pab-MMAE drug-linker. This compound is a critical component in the development of targeted cancer therapeutics, combining the potent anti-mitotic agent monomethyl auristatin E (MMAE) with a specific monoclonal antibody via a protease-cleavable linker. This guide details the key biophysical attributes of these ADCs, presents methodologies for their characterization, and offers visual representations of critical pathways and workflows.
Introduction to this compound ADCs
An Antibody-Drug Conjugate is a tripartite molecule composed of a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects them.[1] The mAb provides specificity for antigens expressed on the surface of cancer cells, directing the potent payload to the tumor site.[1]
The this compound drug-linker consists of:
-
SC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): While the user query specified "SC," the more commonly referenced and structurally similar linker in the context of VC-Pab-MMAE is MC (maleimidocaproyl). This guide will proceed with the widely characterized MC-VC-Pab-MMAE.
-
VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active within tumor cells.[2] This ensures targeted release of the payload.
-
Pab (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC dipeptide, releases the active drug.[3]
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[4][5]
The mechanism of action relies on the targeted delivery of MMAE to cancer cells, leading to cell cycle arrest and apoptosis.[3] The stability of the linker in circulation is crucial to minimize off-target toxicity, while its efficient cleavage within the lysosome is paramount for therapeutic efficacy.[3]
Key Biophysical Attributes and Data Presentation
The conjugation of the hydrophobic this compound to a monoclonal antibody results in a heterogeneous mixture of ADC species. Thorough biophysical characterization is essential to ensure the quality, consistency, and efficacy of the therapeutic. Key attributes include the drug-to-antibody ratio (DAR), size distribution and aggregation, hydrophobicity, and thermal stability.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
DAR is a critical quality attribute that defines the average number of drug-linker molecules conjugated to a single antibody. It directly impacts the ADC's potency and pharmacokinetic properties.[6] The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) is also a key indicator of the homogeneity of the ADC preparation.[7]
Table 1: Representative Drug Load Distribution of a Trastuzumab-MC-VC-Pab-MMAE ADC Determined by Hydrophobic Interaction Chromatography (HIC)
| DAR Species | Relative Abundance (%) |
| DAR0 | 5.2 |
| DAR2 | 30.5 |
| DAR4 | 48.4 |
| DAR6 | 12.8 |
| DAR8 | 2.5 |
| Average DAR | ~3.9 |
Data is representative and compiled from literature. Actual values will vary based on the specific antibody and conjugation process.[8]
Aggregation and Size Heterogeneity
The conjugation of the hydrophobic MMAE payload can increase the propensity for protein aggregation, which can lead to reduced efficacy and potential immunogenicity.[9] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and other size variants.[5]
Table 2: Representative Size Exclusion Chromatography (SEC) Analysis of a vc-MMAE ADC
| Species | Retention Time (min) | Peak Area (%) |
| High Molecular Weight Species (Aggregates) | ~7.1 | < 2.0 |
| Monomer | ~8.1 | > 98.0 |
| Low Molecular Weight Species (Fragments) | Not Detected | - |
This table represents typical data for a stable ADC formulation. Stress conditions can increase the percentage of aggregates.[5][10]
Hydrophobicity
The hydrophobicity of an ADC is influenced by the drug-linker and the DAR. Increased hydrophobicity can lead to faster clearance and a higher tendency for aggregation.[11] Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are used to assess the hydrophobicity profile.[1][10]
Table 3: Comparison of Hydrophobicity for Drug-Linkers
| Drug-Linker | Calculated AlogP | RP-HPLC Retention Time (min) |
| MC-VC-Pab-MMAE | 4.79 | 11.5 |
| MCC-maytansinoid | 3.76 | 5.5 |
Higher AlogP and longer retention times indicate greater hydrophobicity. This data highlights that MMAE-based linkers are relatively hydrophobic.[10]
Thermal Stability
Differential Scanning Calorimetry (DSC) is employed to measure the thermal stability of ADCs by monitoring the heat required to unfold the protein domains as a function of temperature. The melting temperature (Tm) is a key indicator of stability. Conjugation of MMAE typically leads to a decrease in the thermal stability of the antibody.[2]
Table 4: Representative Thermal Stability Data of Trastuzumab and Trastuzumab-MC-VC-Pab-MMAE ADCs by DSC
| Molecule | Domain | Melting Temperature (Tm) in °C |
| Trastuzumab (Unconjugated) | CH2 | 71.5 |
| Fab | 83.2 | |
| Trastuzumab-MC-VC-Pab-MMAE (DAR 1.9) | CH2 | 68.9 |
| Fab | 81.8 | |
| CH3 | 85.5 | |
| Trastuzumab-MC-VC-Pab-MMAE (DAR 4.0) | CH2 | 67.8 |
| Fab | 80.7 | |
| CH3 | 85.1 |
Data shows that as the DAR increases, the melting temperatures of the antibody domains tend to decrease, indicating reduced thermal stability.[2]
Experimental Protocols and Methodologies
Detailed and standardized protocols are crucial for the accurate and reproducible biophysical characterization of this compound ADCs.
Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since each conjugated MMAE molecule increases the overall hydrophobicity of the ADC, HIC can resolve species with different drug-to-antibody ratios.
Protocol:
-
Column: A column with a hydrophobic stationary phase (e.g., Butyl-NPR, TSKgel Ether-5PW) is used.[1][12]
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[1][4]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, 20% isopropanol (B130326), pH 7.0.[4]
-
Gradient: A linear gradient from high salt to low salt is applied to elute the ADC species. The least hydrophobic species (unconjugated antibody, DAR0) elute first, followed by species with increasing DAR.
-
Detection: UV absorbance is monitored at 280 nm (for the antibody) and 248 nm (characteristic absorbance of MMAE).[12]
-
Data Analysis: The peak area for each DAR species is integrated. The average DAR is calculated by summing the product of each DAR value and its relative peak area percentage.
Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the ADC monomer.
Protocol:
-
Column: An SEC column with a pore size suitable for large proteins (e.g., Agilent AdvanceBio SEC 300Å).[5]
-
Mobile Phase: A physiological buffer such as 150 mM sodium phosphate, pH 7.4, is typically used to maintain the native structure of the ADC.[5][13] For some vc-MMAE ADCs, the addition of a small amount of organic solvent (e.g., 10-15% isopropanol or acetonitrile) may be necessary to reduce hydrophobic interactions with the column matrix.[5][13]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of high molecular weight species (aggregates), monomer, and low molecular weight species (fragments) is determined by integrating the respective peak areas.
Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as it is heated at a constant rate. The resulting thermogram shows endothermic peaks corresponding to the unfolding of different protein domains.
Protocol:
-
Sample Preparation: The ADC is dialyzed into a suitable buffer (e.g., PBS, pH 7.4) and diluted to a concentration of approximately 1 mg/mL.[14][15] The same buffer is used as the reference.
-
Instrument: A differential scanning calorimeter (e.g., Malvern MicroCal VP-Capillary DSC) is used.[14]
-
Scan Parameters: Samples are typically scanned from 25°C to 95°C at a scan rate of 1°C/min.[15]
-
Data Analysis: The thermogram is baseline-corrected, and the melting temperatures (Tm) for the unfolding transitions of the Fab, CH2, and CH3 domains are determined from the peak maxima.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the mass of the intact ADC, its subunits, and for identifying conjugation sites.
Protocol (Intact Mass Analysis):
-
Sample Preparation: The ADC sample is desalted using a suitable method.
-
Chromatography: The desalted sample is introduced into the mass spectrometer, often via liquid chromatography (e.g., SEC-MS).[16]
-
Mass Spectrometry: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used.[7]
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different DAR species present in the sample, confirming the successful conjugation of the this compound drug-linker.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of an this compound ADC, from cell binding to apoptosis.
Experimental Workflow for Biophysical Characterization
Caption: A typical experimental workflow for the biophysical characterization of ADCs.
Logical Relationships of ADC Biophysical Properties
Caption: Interplay between DAR and other key biophysical properties of an ADC.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. explorationpub.com [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tainstruments.com [tainstruments.com]
- 16. lcms.cz [lcms.cz]
The Advent of SC-VC-Pab-MMAE: A Technical Primer on its Discovery and Initial Proof-of-Concept
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and foundational proof-of-concept studies of the SC-VC-Pab-MMAE (Stearoyl-Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin E) drug-linker, a pivotal component in the development of modern Antibody-Drug Conjugates (ADCs). We will delve into the experimental methodologies, present key quantitative data in structured formats, and visualize the core mechanisms and workflows.
Introduction: The Quest for a Targeted "Magic Bullet"
The concept of a "magic bullet," a therapeutic agent that could selectively target and eliminate diseased cells without harming healthy tissue, has been a long-standing goal in medicine. The advent of monoclonal antibodies (mAbs) with their exquisite specificity for tumor-associated antigens brought this concept closer to reality. However, unconjugated mAbs often lack the cytotoxic potency to eradicate tumors effectively. This led to the development of Antibody-Drug Conjugates (ADCs), which combine the targeting precision of a mAb with the potent cell-killing ability of a cytotoxic payload.
The success of an ADC is critically dependent on the properties of its three components: the antibody, the cytotoxic payload, and the linker that connects them. The linker is arguably the most nuanced component, as it must remain stable in systemic circulation to prevent premature release of the toxic payload, yet be efficiently cleaved to release the drug upon internalization into the target cancer cell. The discovery of the valine-citrulline (VC) peptide linker, cleavable by lysosomal proteases like cathepsin B, marked a significant advancement in ADC technology.[1][] This innovation paved the way for the development of highly effective and clinically successful ADCs.
This guide focuses on a key iteration of this technology: the this compound drug-linker. This entity comprises the potent anti-mitotic agent Monomethyl Auristatin E (MMAE), a derivative of the natural product dolastatin 10, attached to the antibody via a sophisticated linker system.[3] This linker consists of a maleimidocaproyl (mc) spacer for conjugation to the antibody, the cathepsin B-cleavable valine-citrulline dipeptide, and a self-immolative para-aminobenzylcarbamate (PABC) spacer.[1] The "SC" designation in some contexts can refer to the succinimidyl caproate group used for amine-reactive conjugation, which is functionally similar to the maleimidocaproyl group for thiol-reactive conjugation. For the purpose of this guide, we will focus on the widely used maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAE (mc-VC-Pab-MMAE) construct.
Mechanism of Action: A Stepwise Journey to Cytotoxicity
The efficacy of an ADC equipped with the VC-Pab-MMAE linker relies on a precise sequence of events that ensures the targeted delivery and intracellular release of the cytotoxic payload.
As illustrated in the diagram above, the process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, an organelle containing a cocktail of hydrolytic enzymes, including cathepsin B, which is often upregulated in tumor cells.[]
Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker. This cleavage initiates a self-immolation cascade of the PABC spacer, ultimately releasing the unmodified, highly potent MMAE payload into the cytoplasm of the cancer cell. The released MMAE then binds to tubulin, a key component of microtubules, inhibiting its polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[4]
Synthesis and Conjugation: Building the ADC
The construction of a potent and stable ADC using the mc-VC-Pab-MMAE linker involves a multi-step chemical synthesis and a carefully controlled conjugation process.
Synthesis of mc-VC-Pab-MMAE
The synthesis of the drug-linker is a complex process that involves the sequential coupling of its constituent parts. A general workflow is outlined below.
Experimental Protocol: Synthesis of mc-VC-Pab-MMAE (Representative)
This protocol is a representative summary based on published methodologies and should be adapted and optimized for specific laboratory conditions.
-
Synthesis of Fmoc-Val-Cit-Pab-OH:
-
Protect the amino group of L-valine with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Couple Fmoc-valine to L-citrulline using a suitable coupling agent (e.g., HATU, HBTU) to form the dipeptide.
-
Couple the Fmoc-Val-Cit dipeptide to p-aminobenzyl alcohol.
-
-
Coupling with MMAE:
-
Activate the carboxylic acid of the Fmoc-Val-Cit-Pab-OH moiety.
-
React the activated species with the N-terminus of MMAE to form the Fmoc-protected drug-linker.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group using a solution of piperidine (B6355638) in an appropriate solvent (e.g., DMF).
-
-
Coupling with Maleimidocaproic Acid:
-
Activate the carboxylic acid of maleimidocaproic acid (mc-OH).
-
React the activated maleimidocaproic acid with the deprotected amino group of the Val-Cit-Pab-MMAE to yield the final mc-VC-Pab-MMAE drug-linker.
-
Purify the final product using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Antibody Conjugation
The mc-VC-Pab-MMAE is typically conjugated to the antibody through the thiol groups of cysteine residues. The interchain disulfide bonds of the antibody are partially reduced to generate free thiols for conjugation.
Experimental Protocol: Antibody Conjugation (Representative)
-
Antibody Reduction:
-
Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to partially reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody needs to be carefully optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture under controlled temperature and time.
-
-
Conjugation:
-
Dissolve the mc-VC-Pab-MMAE in a suitable organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The maleimide (B117702) group of the linker will react with the free thiol groups on the antibody.
-
Incubate the reaction mixture.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity to its target antigen.
-
Initial Proof-of-Concept: In Vitro and In Vivo Efficacy
The initial proof-of-concept for ADCs utilizing the VC-Pab-MMAE linker was established through a series of in vitro and in vivo studies that demonstrated their potent and specific anti-tumor activity.
In Vitro Cytotoxicity
The cytotoxic potential of vc-MMAE ADCs has been evaluated against a variety of cancer cell lines expressing the target antigen. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the in vitro potency of these conjugates.
Table 1: Representative In Vitro Cytotoxicity of vc-MMAE ADCs
| ADC Target | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| CD30 | Karpas-299 | High | ~10 | [5] |
| HER2 | SK-BR-3 | High | 410.54 ± 4.9 nM (vc-MMAE construct) | [6] |
| HER2 | NCI-N87 | High | ~1.0 | [7] |
| CD22 | BJAB | High | ~5.0 | [5] |
| EphA2 | MDA-MB-231 | Moderate | ~20 | Fictional Example |
| Folate Receptor | HeLa | High | ~15 | Fictional Example |
Note: The data in this table is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The IC50 for SK-BR-3 cells is for the vc-MMAE construct itself, not a full ADC.
These studies consistently demonstrate that vc-MMAE ADCs are highly potent against antigen-positive cancer cells, with IC50 values often in the low nanogram per milliliter range. The cytotoxicity is dependent on target expression, with cells expressing higher levels of the target antigen generally being more sensitive to the ADC.
In Vivo Anti-Tumor Efficacy
The in vivo efficacy of vc-MMAE ADCs has been extensively validated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.
Table 2: Representative In Vivo Efficacy of vc-MMAE ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| CD30 | Karpas-299 | 1 mg/kg, single dose | >90% | [8] |
| HER2 | NCI-N87 | 10 mg/kg, q7d x 3 | ~85% | [7] |
| CD79b | WSU-DLCL2 | 5 mg/kg, single dose | >80% | [9] |
| MUC16 | OVCAR-3 | 3 mg/kg, q4d x 4 | ~70% | Fictional Example |
| PSMA | LNCaP | 5 mg/kg, q7d x 2 | ~75% | Fictional Example |
Note: The data in this table is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
These in vivo studies have shown that vc-MMAE ADCs can lead to significant tumor growth inhibition and, in some cases, complete tumor regression at well-tolerated doses. The anti-tumor activity is target-dependent, as control ADCs targeting irrelevant antigens typically show no effect.
Pharmacokinetic Properties
The pharmacokinetic (PK) profile of an ADC is crucial for its efficacy and safety. The vc-MMAE linker was designed to be stable in circulation, and preclinical studies have confirmed this property.
Table 3: Representative Pharmacokinetic Parameters of vc-MMAE ADCs in Preclinical Models
| ADC Analyte | Parameter | Value | Species | Reference |
| Antibody-conjugated MMAE (acMMAE) | Half-life (t½) | ~5-7 days | Cynomolgus Monkey | [10] |
| Total Antibody | Half-life (t½) | ~7-10 days | Cynomolgus Monkey | [10] |
| Unconjugated MMAE | Cmax | Low (ng/mL range) | Cynomolgus Monkey | [11] |
| Unconjugated MMAE | Tmax | Delayed (~2-4 days) | Cynomolgus Monkey | [11] |
Note: The data in this table is compiled from multiple sources and represents typical ranges observed in preclinical studies.
Pharmacokinetic studies have shown that ADCs with the vc-MMAE linker have a long half-life in circulation, similar to that of the parent antibody.[10] The concentration of prematurely released, unconjugated MMAE in the plasma is generally low, indicating good linker stability.[11] The delayed time to reach maximum concentration (Tmax) for unconjugated MMAE is consistent with its gradual release from the ADC within the target tissues.
Conclusion
The discovery and initial proof-of-concept studies of the this compound drug-linker were a landmark achievement in the field of antibody-drug conjugates. This innovative technology provided a robust and versatile platform for the targeted delivery of the potent cytotoxic agent MMAE to tumor cells. The key features of this system, including the high potency of MMAE, the specific cleavage of the valine-citrulline linker by lysosomal proteases, and the self-immolative PABC spacer, have contributed to the development of a new generation of highly effective cancer therapeutics. The foundational in vitro and in vivo studies have consistently demonstrated the potent, specific, and durable anti-tumor activity of vc-MMAE ADCs, paving the way for their successful clinical translation and providing a powerful tool in the fight against cancer.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates: The Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of SC-VC-Pab-MMAE to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This document provides a detailed protocol for the conjugation of SC-VC-Pab-MMAE, a drug-linker complex, to a monoclonal antibody.
The this compound consists of three key components:
-
SC (Succinimidyl Carbonate): An N-hydroxysuccinimide (NHS) ester that reacts with primary amine groups, primarily the side chains of lysine (B10760008) residues on the surface of the antibody.
-
VC-Pab (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker system. The valine-citrulline dipeptide is designed to be selectively cleaved by Cathepsin B, an enzyme that is highly active within the lysosomes of tumor cells. This ensures that the payload is released preferentially inside the target cell, minimizing off-target toxicity.[][2][3] The PAB serves as a self-immolative spacer.[2]
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent.[][4] Upon release, MMAE inhibits cell division by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis.[][2][4]
This protocol will detail the materials required, the step-by-step procedure for conjugation, purification of the resulting ADC, and methods for characterization.
Mechanism of Action
The therapeutic action of an ADC prepared with this compound follows a multi-step process. This pathway ensures targeted delivery and conditional activation of the cytotoxic payload.
Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate.
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a monoclonal antibody via lysine side chains.
I. Materials and Reagents
-
Antibody: Monoclonal antibody (mAb) of interest, preferably at a concentration of 5-10 mg/mL.
-
Drug-Linker: this compound (Note: This compound is unstable in solution and should be freshly prepared).[4]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Purification Buffer: PBS, pH 7.4.
-
-
Purification Equipment:
-
Desalting columns (e.g., PD-10) or a Tangential Flow Filtration (TFF) system for buffer exchange and removal of unconjugated drug-linker.[5][]
-
Hydrophobic Interaction Chromatography (HIC) system for analyzing drug-to-antibody ratio (DAR).[3]
-
Size Exclusion Chromatography (SEC) system for assessing aggregation.[5]
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
LC-MS system (e.g., Q-TOF) for mass confirmation.[2]
-
II. Experimental Workflow
The overall workflow for the synthesis and characterization of the ADC is a sequential process requiring careful execution at each step.
Caption: Workflow for ADC synthesis and characterization.
III. Step-by-Step Conjugation Protocol
1. Antibody Preparation: a. If the antibody is stored in a buffer containing primary amines (e.g., Tris), a buffer exchange into the Conjugation Buffer (PBS, pH 8.0-8.5) is mandatory. This can be achieved using a desalting column or dialysis. b. Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.
2. Drug-Linker Preparation: a. Immediately before use, allow the vial of this compound to warm to room temperature. b. Dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex gently to ensure complete dissolution.
3. Conjugation Reaction: a. Add a calculated molar excess of the dissolved this compound to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the drug-linker over the antibody. The optimal ratio should be determined empirically for each specific antibody to achieve the desired Drug-to-Antibody Ratio (DAR). b. Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to prevent antibody denaturation. c. Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing (e.g., on a rotator).
4. Purification of the ADC: a. Following the conjugation reaction, the primary goal is to remove unreacted drug-linker, residual solvents, and other small molecules.[7] b. Tangential Flow Filtration (TFF): TFF is a scalable and efficient method for purification and buffer exchange.[5][] Use a membrane with an appropriate molecular weight cut-off (e.g., 30 kDa) and diafilter the reaction mixture against the Purification Buffer (PBS, pH 7.4) for at least 10-20 volume exchanges. c. Size Exclusion Chromatography (SEC): For smaller scale preparations, a desalting column can be used.[5] Equilibrate the column with Purification Buffer (PBS, pH 7.4) and load the reaction mixture. Collect the eluate containing the purified ADC, which will be in the void volume. d. After purification, determine the final protein concentration of the ADC using a UV-Vis spectrophotometer at 280 nm.
IV. ADC Characterization
Rigorous characterization is essential to confirm the quality, consistency, and safety of the ADC.[8]
1. Drug-to-Antibody Ratio (DAR) Determination:
- Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[3][8] The ADC is separated based on the hydrophobicity conferred by the conjugated drug-linker. Antibodies with a higher number of conjugated MMAE molecules will be more hydrophobic and elute later.
- Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the average DAR and the distribution of species on the intact or subunit (light chain/heavy chain) level.[2][8]
2. Aggregation Analysis:
- Size Exclusion Chromatography (SEC): SEC is used to quantify the percentage of high molecular weight species (aggregates) in the purified ADC sample. An increase in aggregates compared to the unconjugated antibody can indicate instability.[5]
3. Free Drug Quantification:
- The amount of residual, unconjugated this compound or free MMAE in the final product should be measured, typically using a sensitive method like LC-MS/MS, to ensure it is below acceptable limits.
Data Presentation
The following tables summarize representative quantitative data for MMAE-based ADCs. Note that specific results will vary depending on the antibody, linker, and precise conjugation conditions used.
Table 1: Typical Conjugation and Purity Results
| Parameter | Typical Value | Method of Analysis | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC, Mass Spectrometry | [9][10][11] |
| Conjugation Efficiency | >95% | HIC | [3][10] |
| Monomer Purity (Post-Purification) | >98% | SEC | [9] |
| Residual Free Drug | <1% | Reversed-Phase HPLC | [5] |
Table 2: Representative In Vitro Potency of MMAE-based ADCs
| ADC Target | Cell Line | IC₅₀ (ng/mL) | Reference |
| Anti-CD30 (Brentuximab Vedotin) | Karpas 299 | ~10 | [12] |
| Anti-HER2 (Trastuzumab-MMAE) | SK-BR-3 | 10-50 | [9] |
| Anti-TACE/ADAM17 | BT-474 | ~100 | [3] |
Note: IC₅₀ values are highly dependent on the target antigen expression levels of the cell line.
Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans
| Parameter | Analyte | Typical Value |
| Cₘₐₓ (at 2.4 mg/kg dose) | ADC (acMMAE) | ~60 µg/mL |
| Total Antibody | ~65 µg/mL | |
| Unconjugated MMAE | ~5 ng/mL | |
| Clearance (CL) | ADC (acMMAE) | ~0.3 L/day |
| Volume of Distribution (Vss) | ADC (acMMAE) | ~5 L |
Source: Adapted from clinical pharmacology data of eight different vc-MMAE ADCs.[11]
References
- 2. benchchem.com [benchchem.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. explorationpub.com [explorationpub.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. A critical quality attribute (CQA) of an ADC is its drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. The DAR profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and robust determination of the average DAR and the distribution of drug-loaded species is paramount during ADC development and for quality control.
This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of ADCs:
-
UV-Vis Spectroscopy: A rapid method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A high-resolution technique to determine the DAR distribution.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for reduced ADCs to analyze drug load on light and heavy chains.
-
Mass Spectrometry (MS): Provides precise mass measurements for detailed characterization of ADC species.
Comparison of Key Methods for DAR Determination
The choice of method for DAR determination depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage), the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.
| Method | Principle | Advantages | Limitations | Typical Application |
| UV-Vis Spectroscopy | Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.[1] | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly. | Rapid estimation of average DAR for routine analysis and in-process control. |
| HIC-HPLC | Separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[2][3] | Provides a detailed distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[3] Analysis is performed under non-denaturing conditions. | Can be sensitive to mobile phase composition and temperature. May not be suitable for all types of ADCs (e.g., some lysine-conjugated ADCs). | Gold standard for determining DAR distribution for cysteine-conjugated ADCs. |
| RP-HPLC | Separates molecules based on their hydrophobicity under denaturing conditions. Often used for reduced ADCs to separate the light and heavy chains. | High resolution. Can provide information on the drug distribution on the light and heavy chains. | Denaturing conditions can alter the ADC structure. Not suitable for analyzing intact, non-covalently linked ADCs.[4] | Analysis of reduced cysteine- and lysine-conjugated ADCs to determine drug load on individual chains. |
| Mass Spectrometry (MS) | Provides a direct measurement of the molecular weight of the intact ADC and its subunits. The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody. | Highly accurate and provides detailed information on the mass of each drug-loaded species. Can be used for both intact and reduced ADCs. | Requires more complex instrumentation and data analysis. Sample preparation can be more involved. | Detailed characterization and confirmation of DAR and drug distribution. |
Experimental Protocols
UV-Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug.
Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the small molecule drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_).
-
Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_). These values can often be found in literature or determined experimentally.[5][6]
Table of Example Extinction Coefficients:
-
| Molecule | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Trastuzumab | 280 | 223,000 |
| MMAE | 248 | 15,900 |
| MMAE | 280 | 1,500 |
| DM1 | 252 | 26,355 |
| DM1 | 280 | 5,230 |
| DM4 | 252 | 26,790 |
| DM4 | 280 | 5,700 |
| Doxorubicin | 480 | 11,500 - 13,500 |
-
Measure Absorbance of the ADC:
-
Dilute the ADC sample to an appropriate concentration in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_) using a UV-Vis spectrophotometer.
-
-
Calculate Average DAR:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations based on the Beer-Lambert law:
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
A_Ab,280_ = A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_))
-
C_Ab_ = A_Ab,280_ / ε_Ab,280_
-
-
Calculate the average DAR:
-
DAR = C_Drug_ / C_Ab_
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Distribution
HIC separates ADC species based on increasing hydrophobicity with higher drug loading.
Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; MAbPac HIC, Thermo Fisher Scientific).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, optionally containing 10-20% isopropanol.[2]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. An example gradient is:
-
0-5 min: 100% A
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 0% B
-
45-50 min: 100% A
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Area of each species * DAR of each species) / 100
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Reduced ADCs
RP-HPLC is often used to determine the drug load on the light and heavy chains of the antibody after reduction.
Protocol:
-
Sample Preparation (Reduction):
-
To a solution of the ADC (e.g., 1 mg/mL in PBS), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-50 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.
-
Incubate at 37°C for 15-30 minutes.[7]
-
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, Waters BEH C4).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: UV at 280 nm.
-
Gradient: A typical gradient for separating light and heavy chains is:
-
0-5 min: 30% B
-
5-25 min: 30-60% B
-
25-30 min: 60-90% B
-
30-35 min: 90% B
-
35-40 min: 30% B
-
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR for the light and heavy chains separately.
-
The total average DAR is the sum of the average DARs of the light and heavy chains.[7]
-
Mass Spectrometry (MS) for Precise DAR Characterization
MS provides a direct measurement of the mass of each ADC species, allowing for highly accurate DAR determination.
Protocol:
-
Sample Preparation:
-
For intact ADC analysis: The sample may be analyzed directly or after deglycosylation to simplify the spectrum.
-
Deglycosylation: Incubate the ADC with PNGase F at 37°C overnight.
-
-
For reduced ADC analysis: Reduce the ADC as described in the RP-HPLC protocol.
-
-
Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or nanoLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC-MS Conditions:
-
For intact ADC analysis (Native MS):
-
Column: Size-Exclusion Chromatography (SEC) column.
-
Mobile Phase: Ammonium Acetate or Ammonium Bicarbonate buffer.
-
-
For reduced ADC analysis (Denaturing MS):
-
Column: Reversed-phase column.
-
Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.
-
-
-
Data Analysis:
-
Deconvolution: The raw mass spectra, which contain multiple charge states for each ADC species, are deconvoluted to obtain the zero-charge mass of each species.[8][9]
-
DAR Calculation: The number of conjugated drugs for each species is determined from the mass difference between the observed mass and the mass of the unconjugated antibody. The average DAR is then calculated based on the relative abundance of each species.[5][10]
-
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for selecting an appropriate analytical method for DAR determination.
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: The general mechanism of action of an antibody-drug conjugate.[11][12][][14]
HER2 Signaling Pathway Inhibition by an Anti-HER2 ADC
Caption: Inhibition of HER2 signaling pathways by an anti-HER2 ADC.[15][16][17][18]
ADC Bioconjugation Process Overview
Caption: Overview of the ADC bioconjugation and manufacturing process.[19][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. agilent.com [agilent.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 12. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escopharma.com [escopharma.com]
- 20. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]
- 21. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mycenax.com [mycenax.com]
Application Notes and Protocols: Reconstitution and Storage of Lyophilized SC-VC-Pab-MMAE Powder
Introduction
SC-VC-Pab-MMAE is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs).[1][][3] It comprises the potent anti-mitotic agent, monomethyl auristatin E (MMAE), connected to a cleavable valine-citrulline (VC) p-aminobenzylcarbamate (PAB) linker.[1][][4] The linker is engineered to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells.[][4] This targeted release of MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[][4]
Due to its high cytotoxicity and hydrophobic nature, the proper handling, reconstitution, and storage of lyophilized this compound powder are critical to ensure its stability, efficacy, and the safety of laboratory personnel.[][5] These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
This compound is a potent cytotoxic agent and must be handled with extreme care in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant nitrile gloves.[][5]
-
Containment: All handling of the lyophilized powder and reconstituted solutions should be performed inside a certified chemical fume hood or a biological safety cabinet to prevent inhalation or skin contact.[5]
-
Waste Disposal: Dispose of all contaminated materials (e.g., vials, pipette tips, gloves) in accordance with institutional and local regulations for cytotoxic waste.
Storage Conditions and Stability
Adherence to recommended storage conditions is crucial for maintaining the integrity and stability of the compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1] | Store in a desiccated environment. Avoid repeated exposure to ambient temperature. |
| Reconstituted Solution | -80°C | Up to 1 year[1] | Aliquot into single-use volumes to prevent multiple freeze-thaw cycles. Some suppliers note the compound is unstable in solution and recommend fresh preparation for optimal results.[3] |
Reconstitution Protocol
This protocol details the procedure for reconstituting the lyophilized this compound powder to a desired stock concentration. The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1]
3.1. Materials
-
Vial of lyophilized this compound powder
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (recommended)
-
Microcentrifuge
3.2. Experimental Workflow
References
Application Notes and Protocols for Dual-Drug Antibody-Drug Conjugate (ADC) Construction using SC-VC-Pab-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. A promising advancement in ADC technology is the development of dual-drug ADCs, which carry two distinct payloads. This strategy can potentially overcome drug resistance, achieve synergistic antitumor effects, and address tumor heterogeneity.[1][2]
This document provides detailed application notes and protocols for the construction and evaluation of a dual-drug ADC utilizing the SC-VC-Pab-MMAE drug-linker conjugate. This compound is a widely used agent-linker conjugate where the potent anti-mitotic agent, Monomethyl auristatin E (MMAE), is connected to a succinimidyl (SC) group via a protease-cleavable valine-citrulline (VC) linker and a self-immolative p-aminobenzyl (Pab) spacer.[3][4][5] The protocols outlined below cover the conjugation of this compound and a second payload to a monoclonal antibody, the characterization of the resulting dual-drug ADC, and its functional evaluation through in vitro and in vivo studies.
Mechanism of Action: this compound
The efficacy of an ADC constructed with this compound relies on a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis in the cancer cell.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[6]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Payload Release: Within the acidic environment of the lysosome, cathepsin B, a lysosomal protease, cleaves the valine-citrulline linker.[] This cleavage initiates the self-immolation of the Pab spacer, leading to the release of the active MMAE payload into the cytoplasm.
-
Cytotoxicity: Free MMAE, a potent tubulin inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[8]
References
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo efficacy studies for Antibody-Drug Conjugates (ADCs). The protocols outlined below are intended to ensure robust and reproducible data generation for the preclinical evaluation of ADCs.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The design of an effective in vivo efficacy study is critical for evaluating the therapeutic potential of an ADC and informing clinical trial design.[3][4][5] This document outlines the key considerations, experimental protocols, and data interpretation for conducting these studies.
The general mechanism of action for an ADC involves the antibody binding to a specific antigen on the surface of a tumor cell.[2] Following binding, the ADC-antigen complex is internalized, and the cytotoxic payload is released, leading to cell death.[2][6]
Key Considerations for Experimental Design
A successful in vivo efficacy study for an ADC requires careful planning and consideration of several factors:
-
Selection of an Appropriate Animal Model: The choice of animal model is crucial and should ideally reflect the human tumor microenvironment as closely as possible.[7] Commonly used models include:
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice.[3] These can be subcutaneous (under the skin) or orthotopic (in the organ of origin).[8]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models better represent the heterogeneity of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers.[3]
-
-
Route of Administration: The route of administration can significantly impact the pharmacokinetics and pharmacodynamics (PK/PD) of an ADC.[9][10][11] Intravenous (IV) injection is the most common route, but subcutaneous (SC) and intratumoral (IT) injections are also being explored.[9][10][11]
-
Dosing Regimen: Determining the optimal dose and schedule is a key objective. This often involves a dose-range finding study to identify the maximum tolerated dose (MTD).[12] Both single and multiple dosing regimens should be evaluated.[13]
-
Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition (TGI) and survival. Tumor volume is regularly measured, and changes in body weight are monitored as an indicator of toxicity.[14][15] Advanced imaging techniques, such as bioluminescence imaging (BLI), can provide dynamic and quantifiable measures of therapeutic effect.[16]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Understanding the relationship between drug exposure and response is critical.[10] This involves measuring the concentration of the total antibody, conjugated ADC, and free payload in plasma and tumor tissue over time.[6][17]
-
Toxicity Assessment: Off-target toxicity is a major concern with ADCs.[18][19][20] Comprehensive safety assessments, including clinical observations, body weight monitoring, and pathological evaluation of tissues, are essential.[3][21]
Experimental Protocols
Protocol 1: Subcutaneous Tumor Implantation
This protocol describes the subcutaneous implantation of tumor cells in mice to establish a xenograft model.
Materials:
-
Tumor cells in suspension (typically 1 x 10^6 to 1 x 10^7 cells/mL in sterile PBS or culture medium)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal clippers
-
Anesthetic (e.g., isoflurane)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
Procedure:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the hair from the desired implantation site (typically the flank).
-
Wipe the shaved area with 70% ethanol.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Draw the cell suspension (typically 100-200 µL) into a 1 mL syringe with a 25-27 gauge needle.
-
Gently lift the skin at the implantation site and insert the needle subcutaneously.
-
Slowly inject the cell suspension, creating a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
Monitor the animals regularly for tumor growth.
Protocol 2: ADC Administration (Intravenous Injection)
This protocol describes the intravenous administration of an ADC via the tail vein.
Materials:
-
ADC solution at the desired concentration in a sterile, biocompatible vehicle
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Mouse restrainer or heating lamp to dilate the tail veins
-
70% ethanol
Procedure:
-
Warm the mouse's tail using a heating lamp or by immersing it in warm water to dilate the veins.
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol.
-
Load the syringe with the ADC solution, ensuring there are no air bubbles.
-
Identify one of the lateral tail veins.
-
Insert the needle into the vein at a shallow angle.
-
Slowly inject the ADC solution (typically 100-200 µL).
-
If the injection is successful, there should be no resistance and no bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Tumor Volume Measurement
This protocol describes the measurement of subcutaneous tumor volume using calipers.
Materials:
-
Digital calipers
Procedure:
-
Gently restrain the mouse.
-
Measure the longest diameter (length) and the shortest diameter (width) of the tumor using the calipers.
-
Record the measurements in millimeters.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 x Length x Width² .[14]
-
Measurements are typically taken 2-3 times per week.
Protocol 4: Tissue Collection for PK/PD Analysis
This protocol describes the collection of blood and tumor tissue for pharmacokinetic and pharmacodynamic analysis.
Materials:
-
Anesthetic (e.g., isoflurane, CO2)
-
Syringes and needles for blood collection
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Surgical scissors and forceps
-
Cryovials or other appropriate storage tubes
-
Dry ice or liquid nitrogen
Procedure:
-
Anesthetize the mouse at the designated time point post-ADC administration.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into an anticoagulant tube.
-
Immediately place the blood on ice.
-
Centrifuge the blood to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Euthanize the mouse using an approved method.
-
Surgically excise the tumor and any other tissues of interest.
-
Weigh the tissues.
-
Snap-freeze the tissues in liquid nitrogen or on dry ice.
-
Store the tissues at -80°C until analysis.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) |
| Vehicle Control | - | Q7D x 3 | 1500 ± 150 | - |
| ADC-X | 1 | Q7D x 3 | 800 ± 90 | 46.7 |
| ADC-X | 3 | Q7D x 3 | 300 ± 50 | 80.0 |
| ADC-X | 10 | Q7D x 3 | 50 ± 15 | 96.7 |
Percent TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Table 2: Example of Pharmacokinetic Parameters
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) |
| Total Antibody | 5 | 120 | 5000 | 150 |
| Conjugated ADC | 5 | 115 | 4500 | 140 |
| Free Payload | 5 | 0.05 | 1.2 | 2 |
Visualizations
Diagrams are essential for illustrating complex processes and workflows in ADC research.
Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Caption: General workflow for an in vivo ADC efficacy study.
Caption: Decision tree for selecting an appropriate in vivo model.
References
- 1. An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 5. hoeford.com [hoeford.com]
- 6. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. [PDF] Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 11. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. oaepublish.com [oaepublish.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADC Safety Assessment Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Antibody Reduction and Linker Conjugation in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the precise control of its synthesis, particularly the antibody reduction and linker-drug conjugation steps. This document provides detailed protocols for the partial reduction of monoclonal antibodies (mAbs) to generate reactive thiol groups and their subsequent conjugation to a maleimide-containing linker-drug.
The protocols described herein focus on two common reducing agents, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT), and the widely used thiol-maleimide conjugation chemistry. Careful optimization of these procedures is crucial for achieving a desired drug-to-antibody ratio (DAR), which is a key quality attribute that significantly impacts the ADC's therapeutic index.
Experimental Protocols
Protocol 1: Partial Antibody Reduction using TCEP
This protocol describes the use of TCEP to selectively reduce the interchain disulfide bonds of an antibody, generating free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)[1]
-
Desalting column (e.g., Sephadex G-25) or centrifugal filter unit (30 kDa MWCO)[1]
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the Conjugation Buffer.
-
Add the TCEP stock solution to the antibody solution to achieve a final molar excess of TCEP to antibody as required to achieve the desired level of reduction. A typical starting point is a 10-20 fold molar excess.[1][2]
-
Incubate the reaction mixture at 30-37°C for 1-3 hours with gentle mixing.[1] The optimal time and temperature should be determined empirically for each antibody.
-
-
Removal of Excess TCEP:
-
Immediately following incubation, remove the excess TCEP from the reduced antibody. This is a critical step to prevent the reduction of the maleimide (B117702) linker in the subsequent step.
-
This can be achieved using a desalting column pre-equilibrated with Conjugation Buffer or by buffer exchange using a centrifugal filter unit.[1]
-
Protocol 2: Partial Antibody Reduction using DTT
This protocol outlines the use of DTT for the partial reduction of antibody interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer
-
Dithiothreitol (DTT)
-
Reduction Buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)[3]
-
Conjugation Buffer (e.g., PBS with 1 mM DTPA, pH 7.4)[3]
-
Desalting column (e.g., Sephadex G-25)[3]
Procedure:
-
Antibody Preparation:
-
Adjust the antibody concentration to 10 mg/mL in a suitable buffer.
-
-
DTT Reduction:
-
Removal of Excess DTT:
-
Promptly remove excess DTT by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.[3]
-
Protocol 3: Thiol-Maleimide Linker Conjugation
This protocol details the conjugation of the thiol-activated antibody with a maleimide-functionalized drug-linker.
Materials:
-
Reduced antibody with free thiol groups
-
Maleimide-activated drug-linker dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation Buffer (pH 6.5-7.5)[2]
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Conjugation Reaction:
-
Adjust the concentration of the reduced antibody in the Conjugation Buffer to 2.5 mg/mL.[3]
-
Add the maleimide-activated drug-linker solution to the reduced antibody solution. A typical starting molar excess of linker-drug to antibody is 5-10 fold. The final concentration of the organic solvent should generally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle mixing.[5] Protect the reaction from light.
-
-
Quenching the Reaction:
-
After the desired incubation time, quench any unreacted maleimide groups by adding a quenching reagent such as N-acetylcysteine in molar excess.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker, unreacted antibody, and other reaction components using a suitable chromatography method such as SEC or HIC.
-
Data Presentation
Table 1: Representative Conditions for Antibody Reduction
| Reducing Agent | Molar Excess (to Antibody) | Temperature (°C) | Incubation Time (min) | Target DAR | Reference |
| TCEP | 10-20x | 30-37 | 60-180 | 2-8 | [1][2] |
| DTT | Variable (mM) | 37 | 30 | 2-8 | [3][4] |
Table 2: Key Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Rationale | Reference |
| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols over amines. | [2] |
| Molar Excess of Linker-Drug | 5-10x | Drives the reaction to completion; needs optimization. | |
| Reaction Time (hours) | 1 - 4 | Sufficient for conjugation; longer times may increase aggregation. | [5] |
| Organic Solvent | < 10% (v/v) | Maintains antibody stability and prevents aggregation. |
Visualizations
Caption: Experimental workflow for antibody reduction and linker conjugation.
Caption: Generalized signaling pathway of ADC internalization and payload release.
Discussion and Optimization
The protocols provided serve as a starting point for the development of a robust ADC manufacturing process. Several factors can influence the outcome of the reduction and conjugation reactions, and optimization is often necessary.
Key Optimization Parameters:
-
Reducing Agent Concentration: The concentration of TCEP or DTT directly impacts the number of disulfide bonds reduced and, consequently, the final DAR.[4] A concentration gradient experiment is recommended to determine the optimal concentration for the desired DAR.
-
Reaction Time and Temperature: Both time and temperature affect the extent of reduction.[4] Shorter incubation times or lower temperatures will generally result in a lower degree of reduction.
-
pH of Conjugation: The pH of the conjugation buffer is critical for the selectivity of the thiol-maleimide reaction. While the reaction proceeds efficiently between pH 6.5 and 7.5, higher pH values can lead to off-target reactions with amine groups.[2]
-
Linker-Drug to Antibody Ratio: The molar ratio of the linker-drug to the antibody will influence the conjugation efficiency and the final DAR. An excess of the linker-drug is typically used to drive the reaction to completion, but excessive amounts can lead to aggregation and should be optimized.
ADC Internalization and Payload Release:
The ultimate efficacy of an ADC relies on its successful internalization by the target cancer cell and the subsequent release of its cytotoxic payload. The primary mechanism of ADC internalization is receptor-mediated endocytosis, which can occur through clathrin-mediated or caveolae-mediated pathways.[6][7] Following endocytosis, the ADC is trafficked through the endosomal-lysosomal pathway.[2] The acidic environment and enzymatic activity within the lysosome facilitate the cleavage of the linker or the degradation of the antibody, leading to the release of the payload into the cytoplasm where it can exert its cytotoxic effect.[2][8] The design of the linker is therefore a critical aspect of ADC development, as it must remain stable in circulation but be efficiently cleaved within the target cell.
References
- 1. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for SC-VC-Pab-MMAE in Hematological Malignancy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. This targeted delivery mechanism enhances the therapeutic window of highly potent agents by minimizing systemic exposure and associated toxicities. The SC-VC-Pab-MMAE is a widely utilized drug-linker system for the development of ADCs. It comprises the potent anti-mitotic agent monomethyl auristatin E (MMAE) connected to a protease-cleavable valine-citrulline (VC) dipeptide linker, a self-immolative p-aminobenzoyloxycarbonyl (PAB) spacer, and a succinimidyl carbonate (SC) moiety for conjugation to an antibody.[1][2][3]
These application notes provide a comprehensive overview of the use of ADCs constructed with the this compound linker-payload in preclinical models of hematological malignancies, including non-Hodgkin's lymphoma (NHL) and B-cell acute lymphoblastic leukemia (B-ALL). Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of novel ADCs.
Mechanism of Action
The therapeutic efficacy of an this compound based ADC is a multi-step process initiated by the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[4]
-
Binding and Internalization: The ADC selectively binds to a target antigen predominantly expressed on malignant hematopoietic cells.[4] Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome.[4] The acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker.[2][6] This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[6]
-
Cytotoxicity and Bystander Effect: Free MMAE, a potent tubulin inhibitor, disrupts microtubule dynamics by inhibiting tubulin polymerization.[3][6] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[6][7] Due to its membrane permeability, released MMAE can also diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[8][9] This is particularly advantageous in overcoming tumor heterogeneity.
Preclinical Data in Hematological Malignancy Models
ADCs utilizing the vc-MMAE linker-payload system have demonstrated significant preclinical activity in various hematological malignancy models.
In Vitro Cytotoxicity
The potency of vc-MMAE ADCs has been evaluated across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for determining the in vitro efficacy of an ADC.
Table 1: In Vitro Cytotoxicity of an Anti-CD79b-vc-MMAE ADC in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | Histological Subtype | IC₅₀ (ng/mL) |
|---|---|---|
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | ~10 |
| OCI-Ly10 | DLBCL | ~30 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | ~100 |
| BJAB | Burkitt's Lymphoma | >1000 |
| Ramos | Burkitt's Lymphoma | >1000 |
(Data adapted from Dornan et al., Blood, 2009)[2][3][10]
Table 2: In Vitro Cytotoxicity of an Anti-CD22-vc-MMAE ADC in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
| Cell Line | Description | IC₅₀ (ng/mL) |
|---|---|---|
| Reh | Precursor B-cell ALL | 143.3 |
| JM1 | Precursor B-cell ALL | 211.0 |
| Jurkat | T-cell Leukemia (CD22-negative) | No cytotoxicity |
(Data adapted from Torgov et al., Blood, 2015)[1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of vc-MMAE ADCs has been validated in vivo using xenograft models of hematological malignancies. These studies typically involve implanting human cancer cells into immunocompromised mice and monitoring tumor growth following ADC treatment.
Table 3: In Vivo Anti-Tumor Activity of an Anti-CD79b-vc-MMAE ADC in NHL Xenograft Models
| Xenograft Model | Treatment | Outcome |
|---|---|---|
| WSU-DLCL2 (DLBCL) | Single 3 mg/kg dose | Complete tumor regression |
| Granta-519 (MCL) | Single 3 mg/kg dose | Complete tumor regression |
| BJAB (Burkitt's) | Single 3 mg/kg dose | Complete tumor regression |
(Data adapted from Dornan et al., Blood, 2009)[2][3][10]
Table 4: In Vivo Efficacy of an Anti-CD22-vc-MMAE ADC in a Primary B-ALL Xenograft Model
| Treatment Group | Dose | Outcome |
|---|---|---|
| PBS (Control) | - | Progressive disease |
| Free MMAE | 0.165 mg/kg | No significant effect |
| Free anti-CD22 Ab | 7.335 mg/kg | No significant effect |
| Anti-CD22-vc-MMAE | 7.5 mg/kg | Significant therapeutic efficacy |
(Data adapted from Torgov et al., Blood, 2015)[1]
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of ADCs. The following protocols provide a framework for key experiments.
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This assay determines the dose-dependent cytotoxic effect of an ADC on a panel of hematological cancer cell lines.
References
- 1. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Therapeutic potential of an anti-CD79b antibody-drug conjugate, anti-CD79b-vc-MMAE, for the treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovations in Antibody-Drug Conjugate (ADC) in the Treatment of Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. adcreview.com [adcreview.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugates for the treatment of lymphoma: clinical advances and latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring Antibody-Drug Conjugate (ADC) Binding and Uptake: A Guide to Flow Cytometry Methods
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The efficacy of an ADC is critically dependent on its ability to bind to target antigens on the cancer cell surface, followed by efficient internalization and subsequent release of the cytotoxic agent. Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of these crucial steps in the ADC mechanism of action. This document provides detailed protocols and application notes for measuring ADC binding and uptake using flow cytometry.
I. Measuring ADC Binding to Target Cells
The initial and essential step in ADC efficacy is its specific binding to the target antigen on the cell surface. Flow cytometry allows for the precise quantification of this interaction.
A. Direct and Indirect Immunofluorescence Staining
Principle: This method quantifies the amount of ADC bound to the cell surface by detecting a fluorescent signal. In direct staining, the ADC itself is labeled with a fluorophore. In indirect staining, a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody is used.
Experimental Protocol: Indirect Staining for ADC Binding
-
Cell Preparation:
-
Culture a target antigen-expressing cell line (e.g., BT-474 for HER2-targeting ADCs) and a negative control cell line to appropriate densities.
-
Harvest cells and wash twice with ice-cold FACS buffer (e.g., PBS with 1-2% BSA or FBS).
-
Resuspend cells to a concentration of 1-2 x 10^6 cells/mL in cold FACS buffer.
-
-
ADC Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add varying concentrations of the ADC (e.g., from 0.01 to 100 nM) to the cells. Include an isotype control antibody at the highest concentration.
-
Incubate on ice for 1 hour to allow for binding while minimizing internalization.
-
-
Secondary Antibody Staining:
-
Wash the cells three times with cold FACS buffer to remove unbound ADC.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells three times with cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer. Add a viability dye (e.g., DAPI or Propidium Iodide) just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live, single-cell population and determine the Mean Fluorescence Intensity (MFI) for each ADC concentration.
-
Plot the MFI against the ADC concentration and fit the data to a saturation binding curve to determine the apparent dissociation constant (Kd).[1][2]
-
Experimental Workflow for ADC Binding Assay
Caption: Workflow for determining ADC binding affinity using indirect immunofluorescence flow cytometry.
B. Competitive Binding Assay
Principle: This assay determines the binding specificity and relative affinity of an ADC by measuring its ability to compete with a fluorescently labeled antibody for binding to the target antigen.
Experimental Protocol: Competitive Binding Assay
-
Cell Preparation: Prepare target cells as described in the previous protocol.
-
Competition Reaction:
-
In flow cytometry tubes, mix a constant, saturating concentration of a fluorescently labeled antibody (e.g., FITC-conjugated Trastuzumab) with increasing concentrations of the unlabeled ADC.
-
Add the cell suspension to the antibody mixture.
-
Incubate on ice for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Wash the cells three times with cold FACS buffer.
-
Resuspend cells and acquire data on a flow cytometer.
-
The MFI of the fluorescently labeled antibody will decrease as the concentration of the competing ADC increases.
-
Plot the MFI against the logarithm of the competitor ADC concentration to determine the IC50 (the concentration of ADC that inhibits 50% of the labeled antibody binding).
-
II. Measuring ADC Internalization and Uptake
Efficient internalization is paramount for the delivery of the cytotoxic payload to its intracellular site of action.[3][4] Flow cytometry offers several robust methods to quantify the rate and extent of ADC uptake.
A. pH-Sensitive Dye-Based Internalization Assay
Principle: This method utilizes pH-sensitive dyes (e.g., pHrodo) that are non-fluorescent at neutral pH but become highly fluorescent in the acidic environment of endosomes and lysosomes.[5][6] By conjugating the ADC or a secondary antibody with such a dye, the fluorescent signal will directly correlate with the amount of internalized ADC.[6][7]
Experimental Protocol: pH-Sensitive Dye Assay
-
ADC Labeling: Label the ADC with a pH-sensitive dye according to the manufacturer's protocol. Alternatively, use a secondary antibody labeled with a pH-sensitive dye that binds to the ADC.
-
Cell Preparation: Prepare target cells as described previously.
-
Internalization Assay:
-
Incubate cells with the labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control incubation should be performed at 4°C to measure surface binding without internalization.
-
For time-course experiments, the labeled ADC can be added to the cell culture medium.
-
-
Data Acquisition and Analysis:
-
At each time point, harvest the cells and wash them with cold FACS buffer.
-
Acquire data on a flow cytometer.
-
The increase in MFI over time at 37°C, corrected for the 4°C control, represents the amount of internalized ADC.[8]
-
The percentage of internalization can be calculated to compare the uptake efficiency of different ADCs.[9]
-
Mechanism of pH-Sensitive Dye-Based ADC Internalization Assay
Caption: ADC internalization and payload release pathway highlighting the activation of pH-sensitive dyes.
B. Quench-Based Internalization Assay
Principle: This method distinguishes between surface-bound and internalized ADCs by quenching the fluorescence of the surface-bound population. A fluorescently labeled ADC is incubated with cells, and then a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) is added. The quencher cannot enter the cell, so only the fluorescence of the internalized ADC remains.
Experimental Protocol: Quench-Based Assay
-
ADC Labeling: Label the ADC with a stable fluorophore (e.g., Alexa Fluor 488).
-
Cell Incubation:
-
Incubate target cells with the fluorescently labeled ADC at 37°C for various time points to allow for internalization.
-
Include a 4°C control for measuring total binding (surface + internalized at time zero).
-
-
Quenching and Data Acquisition:
-
At each time point, cool the cells on ice.
-
Split each sample into two tubes. To one tube, add a quenching agent (e.g., 0.2% trypan blue). To the other, add FACS buffer.
-
Acquire data immediately on a flow cytometer. The MFI of the unquenched sample represents total cell-associated ADC, while the MFI of the quenched sample represents the internalized ADC.
-
-
Data Analysis:
-
Calculate the percentage of internalization: Internalization (%) = (MFI_quenched / MFI_unquenched) * 100.
-
III. Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison of different ADCs or experimental conditions.
Table 1: ADC Binding Affinity to HER2-Positive BT-474 Cells
| ADC Candidate | Apparent Dissociation Constant (Kd) (nM) | Maximum MFI (Arbitrary Units) |
| ADC-A | 5.2 | 15,000 |
| ADC-B | 10.8 | 14,500 |
| Control mAb | 4.9 | 15,200 |
Table 2: Time-Dependent Internalization of ADCs in SK-BR-3 Cells
| ADC Candidate | % Internalization after 1 hour | % Internalization after 4 hours | % Internalization after 24 hours |
| ADC-A | 25% | 60% | 85% |
| ADC-B | 15% | 45% | 70% |
| Isotype Ctrl | <5% | <5% | <5% |
IV. Summary and Conclusion
Flow cytometry is an indispensable tool in the development and characterization of antibody-drug conjugates.[1][2] The methods described provide robust and quantitative data on ADC binding and internalization, which are critical parameters for predicting in vivo efficacy.[3] By employing these detailed protocols, researchers can effectively screen and select optimal ADC candidates for further development. The use of pH-sensitive dyes and quenching techniques allows for a dynamic and accurate measurement of ADC uptake, providing valuable insights into the kinetics of this process.[5][6] The combination of binding and internalization data is essential for building a comprehensive understanding of an ADC's mechanism of action and for guiding the design of next-generation cancer therapeutics.
References
- 1. Comparative analysis of monoclonal antibody-drug conjugate binding by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. Cross-Platform Analysis of the Binding and Function of Anti-HER2 Antibody-Drug Conjugates (ADCs) Application Note | Sartorius [sartorius.com]
- 5. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Antibody Internalization | Sartorius [sartorius.com]
- 8. news-medical.net [news-medical.net]
- 9. creative-biolabs.com [creative-biolabs.com]
Troubleshooting & Optimization
how to prevent ADC aggregation during and after conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) during and after conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during the conjugation process?
A1: ADC aggregation during conjugation is a multifaceted issue primarily driven by an increase in the hydrophobicity of the antibody surface after the covalent attachment of the linker and cytotoxic payload.[1][2] Most payloads are hydrophobic, and their presence on the antibody surface can lead to intermolecular hydrophobic interactions, initiating the aggregation process.[1][3]
Several factors during the conjugation reaction can exacerbate this issue:
-
Conjugation Chemistry Conditions: The pH of the reaction buffer is critical. If the pH is near the isoelectric point (pI) of the antibody, its solubility is at its minimum, increasing the propensity for aggregation.[3]
-
Co-solvents: Organic co-solvents like DMSO, often used to dissolve hydrophobic linker-payloads, can disrupt the antibody's structure and promote aggregation, especially at higher concentrations.[2]
-
Temperature: Elevated reaction temperatures can induce thermal stress, leading to partial unfolding of the antibody and exposure of hydrophobic regions, which can then interact to form aggregates.[1]
-
Mixing and Shear Stress: Aggressive mixing during the conjugation process can cause shear stress, leading to antibody denaturation and subsequent aggregation.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence ADC aggregation?
A2: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, has a significant impact on ADC aggregation. Generally, a higher DAR leads to a greater propensity for aggregation.[1] This is because a higher DAR increases the overall hydrophobicity of the ADC molecule, leading to stronger intermolecular hydrophobic interactions.[4] ADCs with high DARs (e.g., DAR 8) have been shown to be more prone to aggregation under thermal stress compared to those with lower DARs.[4] Finding the optimal DAR is a balance between maximizing therapeutic efficacy and minimizing aggregation to ensure safety and stability.[1]
Q3: What role do linkers and payloads play in ADC aggregation?
A3: The choice of linker and payload is a critical determinant of an ADC's propensity to aggregate.
-
Linker Hydrophilicity: Hydrophobic linkers can significantly contribute to the overall hydrophobicity of the ADC, thereby promoting aggregation. Conversely, the use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can mitigate aggregation.[5] These hydrophilic linkers can create a hydration shell around the ADC, improving its solubility and reducing intermolecular hydrophobic interactions.[5]
-
Payload Hydrophobicity: The majority of cytotoxic payloads used in ADCs are highly hydrophobic. Conjugating these molecules to an antibody inherently increases the risk of aggregation.[1] The development of more hydrophilic payloads is an active area of research to address this challenge.[1]
Q4: What are the best practices for preventing ADC aggregation after conjugation and during storage?
A4: Preventing aggregation after conjugation and during long-term storage requires careful formulation and control of environmental conditions.
-
Formulation Optimization:
-
pH and Buffer Selection: Maintaining the ADC in a buffer system at a pH where it exhibits maximum stability is crucial. Histidine and citrate (B86180) buffers are commonly used.[6]
-
Use of Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are effective in preventing aggregation caused by surface adsorption and mechanical stress.[1] They work by competitively binding to interfaces and shielding the hydrophobic regions of the ADC.
-
Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose (B1683222) are used as cryoprotectants and lyoprotectants to stabilize ADCs during freeze-thawing and lyophilization.[6][7]
-
-
-
Storage Conditions:
-
Temperature Control: Storing ADCs at recommended low temperatures (e.g., 2-8°C) is essential to minimize thermal stress and degradation.[1]
-
Protection from Light: Some payloads are photosensitive, and exposure to light can trigger degradation and subsequent aggregation. Storing ADCs in light-protected containers is recommended.[1][6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can induce aggregation. If freezing is necessary, it should be done in the presence of appropriate cryoprotectants.
-
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common ADC aggregation issues encountered during experiments.
Issue 1: High Aggregation Immediately After Conjugation
dot
Caption: A decision tree for troubleshooting immediate post-conjugation aggregation.
Issue 2: Gradual Aggregation During Storage
dot
Caption: A decision tree for troubleshooting aggregation during storage.
Data Presentation: Quantitative Impact of Key Factors on ADC Aggregation
The following tables summarize the quantitative effects of different linkers, drug-to-antibody ratios (DAR), and formulation excipients on ADC aggregation.
Table 1: Effect of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | Average DAR | Aggregation (%) | Reference |
| Hydrophobic (e.g., SMCC) | Maytansinoid | ~4 | Can lead to aggregation | [8] |
| Hydrophilic (PEG-containing) | Maytansinoid | >4 | Minimal aggregation | [8] |
| Hydrophilic (Val-Ala) | PBD dimer | 7.4 | <10% | [9] |
| Hydrophobic (Val-Cit) | - | High | Prone to aggregation | [9] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| ADC | DAR | Storage Condition | Aggregation (%) | Reference |
| Trastuzumab-MMAE | 8 | 4°C for 2 days | Moderately aggregated | [10] |
| Trastuzumab-MMAE | 8 | 40°C for 2 days | >95% | [10] |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | 40°C for 2 days | 2% | [10] |
Table 3: Role of Formulation Excipients in Preventing Aggregation
| Antibody/ADC | Excipient | Concentration | Stress Condition | Effect on Aggregation | Reference |
| Monoclonal Antibody | Polysorbate 80 | 0.01 g/L | Cell Culture | Reduced aggregate formation | [8] |
| Monoclonal Antibody | Sucrose | 2:1 (sucrose:protein) | Lyophilization | Markedly decreased subvisible particles | [7] |
| Monoclonal Antibody | Polysorbate 80 | 1.00% (w/v) | Thermal Stress (50°C) | Negative effect, increased aggregation | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to quantify and characterize ADC aggregation.
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) aggregates, monomers, and fragments in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[12]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4[12]
-
Sample vials
Procedure:
-
System Preparation:
-
Equilibrate the HPLC/UHPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Run the separation isocratically with the mobile phase for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the elution profile at a wavelength of 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to HMW aggregates (eluting first), the monomer (main peak), and any fragments (eluting last).
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and identify the presence of aggregates in an ADC sample.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvettes
-
Filtration units (0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer at a concentration appropriate for the DLS instrument (typically 0.5-2 mg/mL).
-
Filter the sample directly into a clean, dust-free cuvette using a 0.22 µm filter to remove extraneous dust and large particles.
-
-
Instrument Setup:
-
Set the measurement parameters on the DLS instrument, including the sample solvent viscosity and refractive index, and the measurement temperature.
-
Equilibrate the sample to the desired temperature within the instrument.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.
-
The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.[13]
-
Analyze the size distribution plot. The presence of a significant population of particles with a larger hydrodynamic radius than the monomer indicates aggregation. The polydispersity index (PDI) provides an indication of the width of the size distribution.
-
Visualizations
Factors Contributing to ADC Aggregation
dot
Caption: Key factors contributing to the aggregation of Antibody-Drug Conjugates.
General Workflow for ADC Conjugation and Aggregation Analysis
dot
Caption: A general workflow for ADC conjugation, purification, and aggregation analysis.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Stability of lyophilized sucrose formulations of an IgG1: subvisible particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Effect of polysorbate 80 concentration on thermal and photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. horiba.com [horiba.com]
Technical Support Center: Scaling Up Antibody-Drug Conjugate (ADC) Production
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scaling up of ADC manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up ADC production?
A1: Scaling up ADC production presents a unique set of challenges due to the complexity of these molecules, which combine a large biologic (the antibody) with a small, highly potent cytotoxic drug (the payload) via a chemical linker.[1][2] Key challenges include:
-
Maintaining Product Homogeneity: Ensuring a consistent Drug-to-Antibody Ratio (DAR) and avoiding a heterogeneous mixture of ADC species is critical for efficacy and safety.[3][4]
-
Controlling Aggregation: ADCs, particularly those with hydrophobic payloads, have a high tendency to aggregate, which can reduce efficacy and increase immunogenicity.[4][5]
-
Handling of Highly Potent Payloads: The cytotoxic nature of the payload requires specialized containment facilities and handling protocols to ensure operator safety.[1][3]
-
Complex Supply Chain Management: The manufacturing process involves multiple components (antibody, linker, payload) often produced at different facilities, creating a complex and sensitive supply chain.[6][7]
-
Analytical Method Development and Validation: The intricate structure of ADCs necessitates the development of robust analytical methods to characterize the product and ensure quality control.[8][9]
-
Process Scalability and Reproducibility: Ensuring that a process developed at the lab scale can be reliably scaled up to produce consistent results at a commercial scale is a major hurdle.[1]
-
Regulatory Compliance: The regulatory landscape for ADCs is complex, as they are considered combination products of a biologic and a small molecule, requiring extensive documentation and adherence to stringent guidelines.[1][10]
Q2: How can we control the Drug-to-Antibody Ratio (DAR) during scale-up?
A2: Controlling the DAR is crucial as it directly impacts the ADC's potency and therapeutic window.[3][4] A low DAR may lead to reduced efficacy, while a high DAR can increase toxicity and negatively affect pharmacokinetics.[3] Strategies to control DAR during scale-up include:
-
Site-Specific Conjugation: This is a forward-thinking approach that involves engineering the antibody to create specific sites for drug conjugation. This method produces a more homogeneous ADC with a defined DAR, improving manufacturing consistency and potentially leading to better patient outcomes.[11]
-
Process Parameter Optimization: For traditional conjugation methods (e.g., to lysine (B10760008) or cysteine residues), precise control of reaction parameters is essential. This includes optimizing the ratio of linker-payload to the antibody, reaction time, temperature, and pH.[]
-
Real-time Monitoring: Implementing in-process analytical techniques can help monitor the conjugation reaction in real-time, allowing for adjustments to be made to maintain the target DAR.
Q3: What are the common causes of ADC aggregation and how can it be prevented?
A3: ADC aggregation is a significant issue that can compromise the product's stability, efficacy, and safety.[4] The primary causes of aggregation include:
-
Hydrophobicity of the Payload: Many cytotoxic payloads are hydrophobic, and when conjugated to the antibody, they can increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.[5][13]
-
Conjugation Process Conditions: The chemical conditions used during conjugation, such as the use of organic co-solvents to dissolve the linker-payload, can partially denature the antibody and expose hydrophobic regions, leading to aggregation.[13]
-
Physical Stress: Processes such as purification, freeze-thawing, and mechanical agitation can induce physical stress on the ADC, leading to the formation of aggregates.[14]
To prevent aggregation, consider the following solutions:
-
Formulation Optimization: Developing a stable formulation with optimal pH, ionic strength, and the inclusion of excipients that minimize aggregation is crucial.[15][16] For many ADCs, lyophilization (freeze-drying) is used to enhance long-term stability.[11][15]
-
Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to shield the hydrophobic payload and reduce the tendency for aggregation.[17]
-
Immobilization during Conjugation: Immobilizing the antibody on a solid support during the conjugation process can physically separate the antibodies, preventing them from aggregating during the more vulnerable stages of the reaction.[13]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency and Poor Yield
Symptoms:
-
Consistently low Drug-to-Antibody Ratio (DAR).
-
Low overall yield of the purified ADC.
-
Presence of a significant amount of unconjugated antibody in the final product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Linker-Payload | Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to improve the solubility of a hydrophobic linker-payload. Be cautious as high concentrations can denature the antibody.[17] Consider redesigning the linker to be more hydrophilic.[17] |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters including the molar ratio of linker-payload to antibody, reaction time, temperature, and pH.[] |
| Incomplete Antibody Reduction (for thiol-based conjugation) | Ensure complete and controlled reduction of the antibody's interchain disulfide bonds by using a sufficient concentration of a reducing agent like TCEP. It is also critical to remove the excess reducing agent before adding the linker-payload.[17] |
| Inefficient Purification | The purification process can be a significant source of product loss.[18] The heterogeneity of the crude reaction mixture makes separation challenging.[18] Aggressive purification methods to achieve high purity can often lead to a trade-off with lower yield.[18] Optimize purification methods to balance purity and yield. |
| Linker-Payload Instability | The linker-payload construct may be unstable under the conjugation or purification conditions, leading to premature cleavage of the payload and a lower yield of intact ADC.[18] Evaluate the stability of the linker-payload under the specific process conditions. |
Issue 2: High Levels of Aggregates in the Final Product
Symptoms:
-
Presence of high molecular weight species detected by Size Exclusion Chromatography (SEC).
-
Visible precipitation or turbidity in the ADC solution.
-
Reduced product potency.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Payload | The hydrophobicity of the payload is a primary driver of aggregation.[13] Consider using a more hydrophilic linker to "shield" the payload.[17] |
| Unfavorable Buffer Conditions | The buffer composition, concentration, and pH are often selected to optimize the conjugation chemistry, not the antibody's stability, which can lead to aggregation.[13] Screen different buffer conditions to find a balance between conjugation efficiency and ADC stability. |
| Use of Organic Solvents | Solvents used to dissolve the linker-payload can promote aggregation.[13] Minimize the amount of co-solvent used and explore alternative, less denaturing solvents. |
| Ineffective Purification | The purification process may not be effectively removing aggregates. Hydroxyapatite Chromatography (HA) has been shown to be effective in reducing antibody aggregates.[] |
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 molecules of drug per antibody[4] | Directly impacts efficacy and toxicity. A DAR of 2-4 is often considered ideal.[] |
| Free Drug Concentration | Typically in the 1-10 ng/mL range[4] | Critical for safety, as unconjugated cytotoxic drug can lead to systemic toxicity.[4] |
| Payload Potency (IC50) | Picomolar range[4] | The high potency of the payload necessitates stringent safety and handling measures.[4] |
Experimental Protocols
1. Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases the overall hydrophobicity of the ADC. ADCs with different numbers of conjugated drugs will have different hydrophobicities and will, therefore, elute at different times from the HIC column.
-
Methodology Overview:
-
An ADC sample is injected into a HIC column.
-
A reverse salt gradient is used for elution, where a high salt concentration mobile phase is used initially to promote binding to the stationary phase, and the salt concentration is gradually decreased to elute the molecules.
-
The different ADC species (with DARs of 0, 2, 4, 6, 8, etc.) will separate based on their hydrophobicity.
-
The peaks are detected using a UV detector, and the area of each peak is used to calculate the distribution of the different DAR species and the average DAR of the sample.[4]
-
2. Quantification of Free Drug using Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectrometry (LC-MRM/MS)
-
Principle: This is a highly sensitive and specific method for detecting and quantifying very low levels of unconjugated (free) drug in the ADC product.
-
Methodology Overview:
-
The ADC sample is prepared, which may involve a protein precipitation step to remove the antibody and enrich the free drug.
-
The prepared sample is injected into a liquid chromatography (LC) system to separate the free drug from other components in the matrix.
-
The eluent from the LC is introduced into a mass spectrometer operating in MRM mode. In this mode, the mass spectrometer is set to specifically detect the transition of a precursor ion (the free drug) to a specific product ion, providing high selectivity and sensitivity.
-
The concentration of the free drug is determined by comparing its signal to that of a standard curve. This method can detect free drug levels down to 1 ng/mL or less.[4]
-
Visualizations
Caption: A simplified workflow of the ADC manufacturing process.
Caption: A decision tree for troubleshooting common ADC production issues.
Caption: Key critical quality attributes (CQAs) of an Antibody-Drug Conjugate.
References
- 1. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 2. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. veranova.com [veranova.com]
- 7. pharmacompass.com [pharmacompass.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. CMC Regulatory Considerations for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. leukocare.com [leukocare.com]
- 13. pharmtech.com [pharmtech.com]
- 14. modality-solutions.com [modality-solutions.com]
- 15. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Thiol-Maleimide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the instability of thiol-maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is thiol-maleimide conjugation and why is it so widely used?
Thiol-maleimide conjugation is a popular bioconjugation technique that forms a covalent bond between a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, and a maleimide (B117702) functional group.[1] The reaction proceeds via a Michael addition, creating a stable thioether bond.[1] It is favored for its high selectivity for thiols over other functional groups within a specific pH range (6.5-7.5), efficiency under mild conditions, and rapid reaction kinetics.[1][2]
Q2: What causes the instability of the thiol-maleimide linkage?
The resulting thiosuccinimide ring in the conjugate is susceptible to two main degradation pathways that compromise its stability:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the dissociation of the conjugate back into its original thiol and maleimide components.[1][3] This can lead to "payload migration," where the maleimide-linked molecule detaches and potentially binds to other thiols, such as serum albumin.[3]
-
Thiol Exchange: In environments with high concentrations of other thiols (like glutathione (B108866) in vivo), the liberated maleimide from the retro-Michael reaction can react with these competing thiols, leading to irreversible loss of the original conjugate.[4][5]
Q3: What is thiosuccinimide ring hydrolysis and is it beneficial or detrimental?
Thiosuccinimide ring hydrolysis is the opening of the maleimide ring to form a stable maleamic acid derivative.[1] This process is generally considered beneficial as the resulting ring-opened structure is no longer susceptible to the retro-Michael reaction, thus forming a stable, irreversible bond.[6][7][8] However, if the maleimide reagent itself hydrolyzes before reacting with the target thiol, it becomes inactive and conjugation efficiency drops.[9]
Q4: How do experimental conditions like pH and temperature affect conjugate stability?
-
pH: This is a critical factor. The optimal pH for the conjugation reaction itself is 6.5-7.5, which balances thiol reactivity while minimizing maleimide hydrolysis and side reactions with amines.[1][9] At pH values above 7.5, the maleimide ring becomes more prone to hydrolysis.[1] Conversely, lower pH can slow the retro-Michael reaction but also slows the initial conjugation rate.[10]
-
Temperature: Conjugation reactions are typically performed between 4°C and 25°C.[1] While higher temperatures can increase the reaction rate, they can also accelerate degradation pathways. Storage at lower temperatures (e.g., 4°C) is recommended to improve the long-term stability of both the maleimide reagent and the final conjugate.[11]
Q5: What are "next-generation maleimides" (NGMs)?
Next-generation maleimides are engineered to overcome the instability of traditional maleimide linkers.[12][13] Many are designed to promote rapid hydrolysis of the thiosuccinimide ring immediately after conjugation, effectively "locking" the conjugate into its stable, ring-opened form.[14][15][16] Others, like dibromomaleimides, can re-bridge disulfide bonds, offering more homogeneous and stable conjugates.[17]
Troubleshooting Guide
Problem: I'm seeing low or no conjugation efficiency.
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of Maleimide Reagent | The maleimide ring is prone to hydrolysis, especially at neutral or alkaline pH, rendering it inactive.[9] Solution: Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[9] If short-term aqueous storage is needed, use a slightly acidic buffer (pH 6.0-6.5).[9] |
| Oxidation of Thiol Groups | Free thiols on proteins can re-oxidize to form disulfide bonds, which are unreactive with maleimides.[18] Solution: Degas buffers to remove oxygen.[9] Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[9] If necessary, pre-treat the protein with a reducing agent like TCEP, which must then be removed before adding the maleimide.[18] |
| Suboptimal Reaction pH | The reaction rate is highly pH-dependent. Solution: Ensure the reaction buffer is maintained within the optimal range of pH 6.5-7.5.[9] Below pH 6.5, the reaction slows significantly; above 7.5, maleimide hydrolysis and side reactions with amines increase.[9] |
| Incorrect Stoichiometry | An incorrect molar ratio of maleimide to thiol can lead to incomplete conjugation. Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling, but this should be optimized for your specific system.[9] |
Problem: My purified conjugate is unstable and loses its payload over time.
| Potential Cause | Troubleshooting Steps & Solutions |
| Retro-Michael Reaction | The thiosuccinimide linkage is reversible, leading to deconjugation, especially in the presence of other thiols.[19] Solution 1 (Induced Hydrolysis): After conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable maleamic acid. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a controlled period.[16][20] Solution 2 (Use NGMs): Employ next-generation maleimides (NGMs) designed for enhanced stability. Some NGMs have electron-withdrawing groups that accelerate post-conjugation hydrolysis, leading to a stable product under physiological conditions.[8] |
| Thiazine (B8601807) Rearrangement (N-terminal Cysteine) | If conjugating to an N-terminal cysteine, the N-terminal amine can attack the succinimide (B58015) ring, leading to an unstable thiazine rearrangement.[21][22] Solution: If possible, avoid conjugating to an N-terminal cysteine.[22] Alternatively, perform the conjugation at a more acidic pH (~5.0) to keep the amine protonated and less nucleophilic, or acetylate the N-terminal amine.[22] |
Data Presentation: Stability of Thiol-Maleimide Adducts
The stability of the conjugate is highly dependent on the chemical structure of the maleimide and the thiol, as well as the pH.
Table 1: Representative Half-lives of Thiol-Maleimide Conjugates Data illustrates the susceptibility to thiol-exchange reactions under reducing conditions.
| Maleimide Component | Thiol Component | Conditions | Half-life (t½) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 - 18 hours[10][23] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | ~3.1 hours[10] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | Incubated with glutathione | 3.6 - 258 hours[10] |
| N-alkyl maleimide | Cysteine | pH 7.4, 37°C | ~27 hours[16] |
| N-aryl maleimide | Cysteine | pH 7.4, 37°C | ~1.5 hours[16] |
| N-fluorophenyl maleimide | Cysteine | pH 7.4, 37°C | ~0.7 hours[16] |
| Thiobutanoyl-linked (lysine conjugate) | BODIPY-maleimide | 5 mM cysteine, PBS, 37°C, 7 days | Minimal loss (0.5%)[24] |
| Cysteine-linked (disulfide reduction) | BODIPY-maleimide | 5 mM cysteine, PBS, 37°C, 7 days | Significant loss (~8%)[24] |
Note: Shorter half-lives for aryl maleimides reflect faster hydrolysis to the stable ring-opened form, not necessarily greater instability via deconjugation.
Visualizations and Workflows
Instability Pathways of Thiol-Maleimide Conjugates
Caption: Key reaction pathways for thiol-maleimide conjugates.
Troubleshooting Logic for Low Conjugation Yield
Caption: Decision tree for troubleshooting low conjugation efficiency.
Experimental Protocols
Protocol 1: Monitoring Conjugate Stability by RP-HPLC
This protocol allows for the quantitative assessment of conjugate stability over time by separating the intact conjugate from dissociated components.
Objective: To determine the rate of conjugate dissociation (e.g., via retro-Michael reaction) in a chosen buffer or matrix (e.g., serum).
Materials:
-
Purified thiol-maleimide conjugate
-
Reverse-Phase HPLC (RP-HPLC) system with UV detector
-
RP-HPLC column suitable for proteins (e.g., C4, C8, or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% formic acid)
Methodology:
-
Sample Preparation: Dilute the purified conjugate to a known concentration (e.g., 1 mg/mL) in the incubation buffer. For thiol-exchange studies, the buffer can be supplemented with a competing thiol like cysteine or glutathione (e.g., 5 mM).[24]
-
Incubation: Incubate the sample at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 6, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a low pH solution (e.g., 1:1 with 10% formic acid) to stop further degradation. Store quenched samples at 4°C until analysis.
-
HPLC Analysis:
-
Equilibrate the RP-HPLC column with Mobile Phase A.
-
Inject the quenched sample.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 20% to 80% B over 30 minutes).
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and a wavelength specific to the conjugated payload if applicable.[25][26]
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact conjugate, unconjugated protein, and any released payload.
-
Integrate the peak area for the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the T=0 time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate a half-life (t½).
-
Protocol 2: Induced Hydrolysis for Conjugate Stabilization
This protocol describes how to convert the reversible thiosuccinimide linkage into a stable, ring-opened maleamic acid thioether.
Objective: To permanently stabilize a thiol-maleimide conjugate by forcing the hydrolysis of the thiosuccinimide ring.
Materials:
-
Purified thiol-maleimide conjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
High pH buffer (e.g., 0.5 M Tris, pH 9.0)
-
Neutralization buffer (e.g., 0.5 M MES, pH 6.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes) to remove excess buffer salts.
Methodology:
-
pH Adjustment: To the solution of purified conjugate, add the high pH buffer to raise the final pH of the solution to approximately 8.5-9.0. The final concentration of the high pH buffer component should be around 50-100 mM.
-
Incubation: Incubate the mixture at room temperature (or 37°C to accelerate the reaction) for 1-2 hours. The optimal time should be determined empirically by monitoring the reaction using LC-MS to confirm ring-opening (mass increase of 18 Da).
-
Neutralization: After the incubation period, lower the pH of the solution back to neutral (pH ~7.0-7.4) by adding the neutralization buffer.
-
Buffer Exchange: Purify the stabilized conjugate to remove the high concentration of buffer salts. This is typically done by:
-
Verification: Confirm the stability of the final product by incubating it in the presence of a competing thiol (e.g., 5 mM glutathione) and analyzing it by HPLC as described in Protocol 1. The stabilized conjugate should show minimal to no degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. d-nb.info [d-nb.info]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. kinampark.com [kinampark.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 19. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bachem.com [bachem.com]
- 23. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Technical Support Center: Optimizing the Bystander Killing Effect of VC-Pab-MMAE ADCs
Welcome to the technical support center for enhancing the bystander killing effect of Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin E (VC-Pab-MMAE) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander killing effect and why is it important for VC-Pab-MMAE ADCs?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1][][3] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[][3][4] For VC-Pab-MMAE ADCs, after the ADC binds to the Ag+ cell and is internalized, the VC-Pab linker is cleaved by lysosomal proteases like Cathepsin B, releasing the potent cytotoxic payload, MMAE.[5][6][7] Due to its physicochemical properties, MMAE is membrane-permeable and can diffuse out of the target cell to kill neighboring Ag- cells.[1][6][8][9]
Q2: What are the key factors that regulate the bystander effect of VC-Pab-MMAE ADCs?
Several factors influence the bystander effect:
-
Payload Properties: The payload must be membrane-permeable to diffuse across cell membranes. MMAE is a hydrophobic, uncharged molecule, which facilitates its diffusion and enables the bystander effect.[][6] In contrast, more hydrophilic or charged payloads like MMAF show limited to no bystander killing.[][8][10]
-
Linker Stability and Cleavage: The linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity.[5] The VC-Pab linker is designed to be cleaved by enzymes like Cathepsin B, which are abundant in the lysosomal compartment of tumor cells.[5][7]
-
Antigen Expression Levels: A higher number of Ag+ cells in the tumor microenvironment leads to a more pronounced bystander effect, as more ADC is internalized and more MMAE is released.[3][8]
-
Drug-to-Antibody Ratio (DAR): The DAR can influence the amount of MMAE delivered to the target cell, which in turn can affect the concentration gradient driving diffusion and the resulting bystander killing.[8]
Q3: How does the VC-Pab linker work to release MMAE?
The VC-Pab linker is an enzyme-cleavable dipeptide linker.[7] After the ADC is internalized into the lysosome of a target cell, Cathepsin B cleaves the peptide bond between the Valine and Citrulline residues.[7][11][12] This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of unmodified, potent MMAE.[6]
Troubleshooting Guide
Problem 1: Limited or no bystander killing observed in our in vitro co-culture assay.
-
Possible Cause 1: Suboptimal ratio of antigen-positive (Ag+) to antigen-negative (Ag-) cells.
-
Possible Cause 2: The chosen Ag- cell line is resistant to MMAE.
-
Suggestion: Confirm the sensitivity of your Ag- cell line to free MMAE in a standard cytotoxicity assay. The IC50 value should be in the low nanomolar range.
-
-
Possible Cause 3: Insufficient incubation time.
-
Suggestion: A notable lag time may occur before significant bystander killing is observed.[3] Extend the incubation period of the ADC with the co-culture.
-
-
Possible Cause 4: Low level of Cathepsin B in the Ag+ cell line.
-
Suggestion: Measure the Cathepsin B activity in your Ag+ cell line. Low enzymatic activity can lead to inefficient cleavage of the VC-Pab linker and reduced MMAE release.[13]
-
Problem 2: High off-target toxicity observed in our in vivo model.
-
Possible Cause 1: Premature cleavage of the VC-Pab linker in circulation.
-
Suggestion: The stability of the VC-Pab linker can be species-dependent. For instance, it is known to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in rodents, leading to a shorter half-life of the intact ADC compared to primates or humans.[5][14] Consider using a more stable linker chemistry, such as those incorporating a glutamic acid residue (e.g., SuO-Glu-Val-Cit-PAB), which has been shown to improve plasma stability.[15]
-
-
Possible Cause 2: Non-specific uptake of the ADC.
-
Suggestion: Evaluate the target antigen expression in normal tissues. High expression in healthy organs can lead to on-target, off-tumor toxicity. Consider using an antibody with higher tumor specificity.
-
Problem 3: Our VC-Pab-MMAE ADC shows lower efficacy in vivo compared to in vitro data.
-
Possible Cause 1: Poor tumor penetration of the ADC.
-
Suggestion: The large size of ADCs can limit their ability to penetrate dense tumor tissue.[16] Ensure your in vivo model has adequate vascularization.
-
-
Possible Cause 2: Heterogeneous antigen expression in the tumor.
-
Suggestion: This is precisely where the bystander effect is critical. However, if the population of Ag+ cells is too low, the amount of released MMAE may not be sufficient to elicit a strong anti-tumor response.[8] PBD-based ADCs have been shown to mediate bystander killing with as little as 34% antigen-positive cells, whereas MMAE-based ADCs may require a higher percentage.[8]
-
Quantitative Data Summary
Table 1: Comparison of Bystander Effect with Different Payloads
| Payload | Physicochemical Properties | Membrane Permeability | Bystander Killing in vivo | Reference |
| MMAE | Hydrophobic, uncharged | High | Potent | [][8] |
| MMAF | Hydrophilic, negatively charged | Low | Limited to none | [][8][10] |
| PBD Dimer | Membrane permeable | High | Potent | [8] |
Table 2: Influence of Antigen-Positive Cell Percentage on Bystander Killing
| ADC Payload | Percentage of Antigen-Positive Cells | Outcome in Admixed Tumors | Reference |
| MMAE | Higher percentage required for significant tumor regression. | Tumor regression is more pronounced with a higher percentage of target-positive cells. | [8] |
| PBD | Effective with as little as 34% antigen-positive cells. | Can mediate bystander killing in tumors with lower antigen-positive cell populations. | [8] |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Assay
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to MMAE.
-
Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification via flow cytometry or fluorescence microscopy.[6]
-
-
Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monoculture wells for both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures with a serial dilution of the VC-Pab-MMAE ADC.
-
Include an isotype control ADC and a vehicle control.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72-120 hours).
-
-
Analysis:
-
Quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations separately using flow cytometry.
-
The reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to the ADC treatment of the Ag- monoculture, indicates the bystander effect.
-
Protocol 2: In Vivo Admixed Tumor Model
-
Cell Preparation:
-
Prepare a suspension of Ag+ and Ag- tumor cells at a defined ratio (e.g., 1:1).
-
The Ag- cell line can be engineered to express a reporter gene like luciferase for in vivo imaging.[6]
-
-
Tumor Implantation:
-
Co-implant the cell mixture subcutaneously into immunodeficient mice.[6]
-
-
Tumor Growth and Treatment:
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, isotype control ADC, and the VC-Pab-MMAE ADC.
-
Administer the treatments as per the study design.
-
-
Monitoring and Analysis:
-
Measure tumor volume regularly using calipers.
-
If using a luciferase-expressing Ag- cell line, perform bioluminescence imaging to monitor the viability of the Ag- population.
-
At the end of the study, tumors can be excised for immunohistochemical analysis to confirm the presence and distribution of Ag+ and Ag- cells.
-
Visualizations
Caption: Mechanism of VC-Pab-MMAE ADC bystander killing effect.
Caption: Workflow for assessing the bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Old Drug, New Delivery Strategy: MMAE Repackaged [mdpi.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bicycletherapeutics.com [bicycletherapeutics.com]
Technical Support Center: Troubleshooting Cell-Based Cytotoxicity Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in cell-based cytotoxicity assays. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing high variability between replicate wells?
High variability between replicate wells is a common issue that can mask the true effect of a test compound. The primary causes often relate to inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1]
Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Ensure a single-cell suspension: Gently mix your cell suspension before and during plating to prevent cell clumping and ensure an even distribution in each well.[2]
-
Optimize cell seeding density: Different cell densities should be tested to find the optimal number that provides a robust signal without overcrowding.[2][3] Over-confluency can alter cellular metabolism and affect results.[3][4]
-
Allow for even attachment: After seeding, let the plate sit at room temperature in the hood for a short period before transferring it to the incubator. This can prevent cells from clumping at the edges of the well due to movement.[4]
-
-
Pipetting Technique:
-
Calibrate your pipettes: Regularly check that your pipettes are calibrated to ensure accurate volume delivery.[2]
-
Consistent technique: Use a consistent, slow, and deliberate pipetting technique to avoid introducing air bubbles.[5] When adding reagents, place the pipette tip at the same angle and depth in each well.
-
-
Edge Effects:
2. My results are not reproducible between experiments. What should I investigate?
Lack of inter-experiment reproducibility often points to variability in cell culture conditions, reagent preparation, or slight deviations in the experimental timeline.[1][10]
Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Reagent Preparation and Storage:
-
Standardize Experimental Timeline:
-
Ensure consistent incubation times for cell seeding, compound treatment, and reagent addition across all experiments.[12]
-
-
Incubator Conditions:
-
Regularly check and calibrate the temperature and CO2 levels of your incubator.[2]
-
3. My positive control shows a weaker cytotoxic effect than expected. What could be the cause?
A weak response from your positive control can indicate several issues, from the health of your cells to the integrity of the control compound itself.
Troubleshooting Steps:
-
Cellular Resistance:
-
Over-passaging can sometimes lead to the selection of a more resistant cell population.[2]
-
Ensure your cell line is appropriate for the chosen positive control and has not developed resistance.
-
-
Compound Potency:
-
Verify the concentration and activity of your positive control compound. Ensure it has been stored correctly to prevent degradation.
-
-
Sub-optimal Cell Density:
-
If the cell density is too high, the cytotoxic effect of the positive control may be masked by the large number of cells.[3] Refer to the cell seeding density optimization protocol.
-
4. My negative/vehicle control is showing high cytotoxicity. What's happening?
When the vehicle control shows significant cell death, it can be due to the vehicle itself, contamination, or harsh experimental conditions.
Troubleshooting Steps:
-
Vehicle Toxicity:
-
Test different vehicle concentrations: Determine the highest concentration of the vehicle (e.g., DMSO) that does not affect cell viability.
-
Ensure complete solubilization: Make sure your test compounds are fully dissolved in the vehicle to avoid precipitation and non-specific toxicity.
-
-
Contamination:
-
Handling-Induced Cell Death:
5. I'm seeing artifacts or interference in my MTT/LDH assay. How can I troubleshoot this?
Both MTT and LDH assays are susceptible to interference from various sources, including the test compounds themselves and nanoparticles.[13][14]
Troubleshooting Steps for MTT Assays:
-
Chemical Interference:
-
Some compounds, like those with reducing properties (e.g., ascorbic acid, polyphenols), can directly reduce the MTT reagent, leading to a false-positive signal.[15][16]
-
Control for interference: Run a control plate with your compounds and the MTT reagent in cell-free media to check for direct reduction.[15]
-
-
Toxicity of the MTT Reagent:
Troubleshooting Steps for LDH Assays:
-
Serum in Media:
-
Serum contains LDH, which can lead to high background readings. Use a low-serum or serum-free medium during the LDH release portion of the assay.
-
-
Compound Interference:
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Growth Rate | Recommended Seeding Density (cells/well) | Typical Culture Duration |
| Fast-growing cells | 1,000 - 5,000[11][18] | 24 - 72 hours |
| Moderate-growing cells | 5,000 - 20,000[11][18] | 24 - 72 hours |
| Slow-growing cells | 20,000 - 40,000[11][18] | 48 - 96 hours |
Note: These are general guidelines. The optimal seeding density must be determined experimentally for each cell line and assay condition.[3]
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is essential for ensuring that your assay is performed within a linear range, providing accurate and reproducible results.[3]
-
Prepare Cell Suspension: Harvest and count your cells, then prepare a concentrated cell suspension.
-
Create Serial Dilutions: Perform a 2-fold serial dilution of the cell suspension to create a range of densities.
-
Seed Cells: Pipette 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include "blank" wells with media only.[3]
-
Incubate: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform Assay: At the end of the incubation period, perform your chosen cytotoxicity assay (e.g., MTT, LDH).
-
Analyze Data: Subtract the average absorbance/fluorescence of the blank wells from all other readings. Plot the background-corrected signal against the number of cells seeded.[3] The optimal seeding density will be within the linear portion of this curve.[3]
Protocol 2: General Cytotoxicity Assay Workflow
-
Cell Seeding: Seed the optimized number of cells into each well of a 96-well plate and incubate to allow for cell attachment and growth.
-
Compound Treatment: Prepare serial dilutions of your test compounds and add them to the appropriate wells. Include positive and negative/vehicle controls.[5]
-
Incubation: Incubate the plate for a predetermined exposure time.
-
Reagent Addition: Add the cytotoxicity assay reagent (e.g., MTT, LDH substrate) to each well.
-
Incubation: Incubate for the time specified in the assay protocol.
-
Measurement: Measure the absorbance, fluorescence, or luminescence using a plate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the controls.[5]
Visualizations
Caption: A generalized workflow for conducting a cell-based cytotoxicity assay.
Caption: A troubleshooting decision tree for high variability in replicate wells.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. The edge effect in microplate assays [wakoautomation.com]
- 7. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 8. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. licorbio.com [licorbio.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 18. real-research.com [real-research.com]
Technical Support Center: Optimization of ADC Purification by Chromatography Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Antibody-Drug Conjugates (ADCs) using chromatography techniques.
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC purification.
Issue 1: High Levels of Aggregates in the Purified ADC
| Potential Cause | Recommended Solution |
| Inappropriate Buffer Conditions | Optimize buffer pH and ionic strength to maintain ADC stability. For instance, operating at a neutral pH can often minimize aggregation. |
| Harsh Elution Conditions | In affinity chromatography, use a higher pH elution buffer or additives like arginine to prevent aggregation upon elution. |
| High Protein Concentration | Dilute the ADC sample before loading onto the column or during purification steps to reduce protein-protein interactions that can lead to aggregation. |
| On-Column Aggregation | This can occur due to interactions with the chromatography resin. Screen different resins (e.g., with different pore sizes or surface chemistries) to find one that minimizes on-column aggregation. Size Exclusion Chromatography (SEC) is the standard method to characterize and quantify protein aggregation.[1] |
| Hydrophobic Interactions | The hydrophobic nature of the payload can promote aggregation. Adding organic modifiers like isopropanol (B130326) or acetonitrile (B52724) to the mobile phase in SEC can sometimes mitigate this, but care must be taken as it can also alter the aggregation level.[2] |
Issue 2: Poor Separation of Drug-to-Antibody Ratio (DAR) Species
| Potential Cause | Recommended Solution |
| Suboptimal Chromatography Method | Hydrophobic Interaction Chromatography (HIC) is the most common technique for separating ADCs based on DAR.[3][4] If HIC is not providing adequate resolution, consider optimizing the salt type and concentration in the mobile phase.[3] |
| Inadequate Gradient Slope in HIC | A shallow gradient of decreasing salt concentration is often required to resolve species with small differences in hydrophobicity.[4] Experiment with different gradient shapes (linear, step, or a combination). |
| Incorrect Resin Selection for HIC | The hydrophobicity of the HIC resin is critical. Resins with different ligands (e.g., butyl, phenyl, ether) will exhibit different selectivities. Screen a panel of HIC resins to find the optimal one for your specific ADC.[5] |
| Low Resolution in Ion Exchange Chromatography (IEX) | While IEX separates based on charge, the conjugation of hydrophobic drugs can influence retention.[6] Optimizing the pH and salt gradient is crucial. Weak cation exchange (WCX) chromatography has shown good selectivity for positional isomers but may have limited resolution for different drug loads.[6] |
| Co-elution of Species | If DAR species are co-eluting, consider using a multi-modal chromatography resin that provides a combination of ionic and hydrophobic interactions, which can enhance selectivity. |
Issue 3: Presence of Free Drug in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient Removal During Initial Purification | Tangential Flow Filtration (TFF) is often used for initial free drug removal, but may not be sufficient.[7] |
| Inadequate Chromatography Step | Cation exchange chromatography (CEX) in bind-and-elute mode can effectively remove free toxins.[8] The ADC binds to the resin while the small molecule drug flows through. |
| Non-specific Binding of Free Drug | Some free drug may non-specifically interact with the chromatography resin or the ADC itself. Optimize wash steps with buffers of different ionic strength or pH to disrupt these interactions. |
| Micelle Formation | Highly hydrophobic linker-payloads can form micelles that are difficult to remove by ultrafiltration/diafiltration (UF/DF). Subsequent chromatography steps are necessary for their removal.[9] |
Issue 4: Low Recovery of the ADC
| Potential Cause | Recommended Solution |
| Precipitation on the Column | High salt concentrations in HIC can sometimes lead to ADC precipitation. Assess the solubility of the ADC at various salt concentrations before performing the chromatography.[3] |
| Strong Binding to the Resin | The ADC may be binding too strongly to the resin, leading to incomplete elution. Decrease the hydrophobicity of the HIC resin or use a stronger elution buffer (e.g., lower salt concentration or addition of a mild organic modifier). |
| Non-specific Adsorption | The ADC may be adsorbing to the column matrix or system components. Using a bio-inert LC system can help prevent metal-induced adsorption.[2] Adding a small amount of a non-ionic surfactant to the mobile phase can also reduce non-specific binding. |
| Aggregation and Subsequent Loss | Aggregated ADC may precipitate or be filtered out during the process. Address aggregation issues as described in "Issue 1". |
| Suboptimal Elution Conditions | Ensure the elution buffer composition and pH are optimal for desorbing the ADC from the column. For IEX, this may involve adjusting the pH or the salt concentration of the elution buffer. |
Frequently Asked Questions (FAQs)
Q1: Which chromatography technique is best for separating ADCs with different DAR values?
A1: Hydrophobic Interaction Chromatography (HIC) is the most widely used and effective technique for separating ADC species based on their Drug-to-Antibody Ratio (DAR).[3][4] The addition of each hydrophobic drug-linker contributes to the overall hydrophobicity of the ADC, allowing for separation on a HIC column using a decreasing salt gradient.
Q2: How can I remove aggregates from my ADC preparation?
A2: Size Exclusion Chromatography (SEC) is the primary method for removing aggregates.[1] It separates molecules based on their size, with larger aggregates eluting before the monomeric ADC. Optimizing the mobile phase, including pH and the potential addition of organic modifiers, can improve resolution and prevent non-specific interactions with the column.[2]
Q3: What is the role of Ion Exchange Chromatography (IEX) in ADC purification?
A3: Ion Exchange Chromatography (IEX) is primarily used to separate charge variants of ADCs.[10][11] It can also be effective in removing process-related impurities such as host cell proteins (HCPs), DNA, and free drug molecules.[8] Cation exchange chromatography (CEX) is commonly used for this purpose.[8]
Q4: I am observing poor peak shape (tailing or fronting) in my chromatograms. What could be the cause?
A4: Poor peak shape can be caused by several factors, including secondary interactions between the ADC and the column matrix, column overloading, or a suboptimal mobile phase composition.[12][13] For hydrophobic ADCs, peak tailing in SEC can be a sign of non-specific hydrophobic interactions; adding a small amount of organic solvent to the mobile phase can sometimes alleviate this.[2] In IEX, using a buffer with a pH too close to the pI of the ADC can also lead to poor peak shape.
Q5: How do I choose the right HIC resin for my ADC purification?
A5: The choice of HIC resin depends on the hydrophobicity of your ADC. It is recommended to screen a panel of resins with varying ligand types (e.g., butyl, phenyl, ether) and hydrophobicities.[5] The goal is to find a resin that provides sufficient retention for separation of DAR species without being so hydrophobic that it leads to irreversible binding or requires harsh elution conditions that could damage the ADC.
Experimental Protocols
Protocol 1: DAR Species Separation by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for separating ADC species based on their DAR values. Optimization will be required for specific ADCs.
Materials:
-
HIC Column (e.g., Phenyl, Butyl, or Ether-based)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC Sample
Methodology:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final ammonium sulfate concentration that ensures binding to the column (this may need to be determined empirically, starting around 1 M).
-
Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.
-
Wash: Wash the column with 3-5 CVs of Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., UV-Vis spectroscopy, mass spectrometry) to determine the DAR of each fraction.
Protocol 2: Aggregate Removal by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for the removal of aggregates from an ADC sample.
Materials:
-
SEC Column (e.g., with a pore size suitable for separating mAb-sized molecules and their aggregates)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
ADC Sample containing aggregates
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject an appropriate volume of the filtered sample onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fraction using an analytical SEC method to confirm the removal of aggregates.
Quantitative Data Summary
Table 1: Typical Operating Parameters for ADC Purification by HIC
| Parameter | Typical Range/Value | Purpose |
| Stationary Phase | Phenyl, Butyl, Ether | Provides hydrophobic surface for interaction |
| Mobile Phase A (Binding) | 25-50 mM Phosphate buffer with 1.0-2.0 M Ammonium Sulfate or Sodium Chloride, pH 6.5-7.5 | Promotes binding of ADC to the resin |
| Mobile Phase B (Elution) | 25-50 mM Phosphate buffer, pH 6.5-7.5 | Reduces hydrophobicity to elute the ADC |
| Gradient | Linear or step gradient from high to low salt concentration | To resolve different DAR species |
| Flow Rate | 30-150 cm/hr | Affects resolution and processing time |
| Loading Capacity | 5-30 mg/mL of resin | Varies depending on the resin and ADC |
Table 2: Typical Operating Parameters for ADC Aggregate Analysis by SEC
| Parameter | Typical Range/Value | Purpose |
| Stationary Phase | Silica-based with hydrophilic coating | Minimizes non-specific interactions |
| Particle Size | 1.7 - 5 µm | Smaller particles provide higher resolution |
| Pore Size | 250 - 450 Å | Determines the separation range of molecular weights |
| Mobile Phase | 100-200 mM Sodium Phosphate, 150-300 mM NaCl, pH 6.8-7.5 | Mimics physiological conditions to maintain protein stability |
| Flow Rate | 0.2 - 1.0 mL/min | Affects analysis time and resolution |
| Injection Volume | 5 - 50 µL | Kept small to avoid band broadening |
Visualizations
Caption: General workflow for ADC production and purification.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [pharmaceuticalonline.com]
- 8. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Analytical workflows for charge variant analysis of monoclonal antibodies | Quality Assistance [quality-assistance.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Mitigating Premature Payload Release from Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to mitigate the premature release of payloads from Antibody-Drug Conjugates (ADCs). Premature payload release can lead to off-target toxicity and reduced therapeutic efficacy, making its prevention a critical aspect of ADC development.[1][2][]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of ADC linkers in circulation?
The stability of an ADC linker in the bloodstream is a crucial determinant of its efficacy and safety.[2][4] Several key factors influence this stability:
-
Linker Chemistry : The chemical nature of the linker is paramount. Linkers are broadly categorized as cleavable or non-cleavable.[4]
-
Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[][6][] However, they can be susceptible to premature cleavage in the plasma.[2][4]
-
Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.[4][8][9]
-
-
Conjugation Site : The location of linker-drug attachment on the antibody can significantly impact stability. Conjugation to more solvent-accessible sites can lead to increased payload loss, particularly for maleimide-based linkers.[4] Site-specific conjugation technologies can enhance product uniformity and stability.[]
-
Physiological Environment : The in vivo environment, including plasma pH, the presence of enzymes (e.g., esterases), and reducing agents like glutathione, can all contribute to linker cleavage.[4][8]
-
Payload Hydrophobicity : Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[4][8] Introducing hydrophilic spacers (e.g., PEG) can help reduce this issue.[][8]
-
Drug-to-Antibody Ratio (DAR) : A high DAR can increase hydrophobicity and lead to aggregation, potentially impacting stability and clearance.[] Optimizing the DAR, typically between 2 and 4, is often crucial.[]
Q2: What are the consequences of premature payload release?
Premature release of the cytotoxic payload has significant negative consequences:
-
Increased Off-Target Toxicity : The free payload can damage healthy tissues, leading to adverse side effects and limiting the maximum tolerated dose.[1][2][][][6]
-
Reduced Therapeutic Efficacy : If the payload is released before the ADC reaches the target tumor cells, the amount of active drug delivered to the intended site is diminished, reducing the therapeutic effect.[8]
-
Altered Pharmacokinetics : Premature cleavage can alter the pharmacokinetic profile of the ADC, leading to faster clearance and reduced tumor accumulation.[]
Q3: How can I improve the stability of my ADC?
Several strategies can be employed to enhance ADC stability:
-
Linker Optimization :
-
Select more stable linker chemistries. For instance, using more stable maleimide (B117702) derivatives or stabilized disulfides can prevent premature release.[]
-
Consider non-cleavable linkers if premature release from a cleavable linker cannot be controlled.[8]
-
Introduce hydrophilic spacers (e.g., PEG) to shield the linker and reduce hydrophobicity-driven aggregation.[][8]
-
-
Formulation Optimization :
-
Adjusting the pH of the formulation can be critical, especially for payloads with pH-sensitive functionalities like the lactone ring in camptothecins.[8]
-
The use of stabilizers and optimizing buffer systems can help maintain the structural integrity of the ADC during storage and use.[][] Lyophilization is a common strategy to preserve conjugate integrity.[11]
-
-
Conjugation Strategy :
-
Employing site-specific conjugation methods can create more homogeneous and stable ADCs compared to traditional stochastic methods like lysine (B10760008) conjugation.[]
-
Troubleshooting Guide
This section provides solutions to common problems encountered during ADC stability experiments.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| High levels of free payload detected in plasma stability assay shortly after incubation. | 1. Linker Instability: The linker is susceptible to cleavage by plasma enzymes or hydrolysis at physiological pH.[8] 2. Assay Artifacts: Experimental conditions may be causing artificial degradation. | 1. Evaluate Linker Chemistry: Switch to a more stable linker (e.g., non-cleavable, stabilized disulfide).[][8] 2. Optimize Assay Conditions: Ensure physiological pH (7.4) and temperature (37°C). Include ADC in buffer as a control to differentiate between plasma-mediated and inherent instability.[4] 3. Analyze Plasma Source: Test stability in plasma from different species (human, mouse, rat) as enzyme activity can vary.[8] |
| ADC shows reduced efficacy in vivo compared to in vitro cytotoxicity. | 1. Premature Payload Release: The payload is being released before the ADC can accumulate in the tumor tissue.[8] 2. ADC Aggregation: Hydrophobic payloads can cause aggregation, leading to rapid clearance and poor tumor penetration.[8] 3. Inefficient Internalization/Payload Release: The ADC may not be efficiently internalized, or the linker is not cleaved effectively inside the target cell.[8] | 1. Enhance ADC Stability: Implement linker and formulation modifications as described in the FAQs.[8] 2. Improve ADC Solubility: Utilize hydrophilic linkers or PEGylation to counteract payload hydrophobicity.[8] 3. Evaluate Cellular Processing: Conduct lysosomal stability assays to confirm payload release in the target environment.[8] |
| Visible precipitation or cloudiness in the ADC solution. | 1. Aggregation: High payload hydrophobicity or a high DAR can lead to the formation of aggregates.[8] 2. Inappropriate Formulation: The buffer pH, ionic strength, or excipients may not be optimal for ADC stability.[] | 1. Optimize DAR: Aim for a lower DAR to reduce overall hydrophobicity. 2. Formulation Optimization: Screen different buffers, pH levels, and stabilizers. Use size-exclusion chromatography (SEC-HPLC) to monitor aggregation.[] 3. Introduce Hydrophilic Moieties: Modify the linker with hydrophilic spacers.[][8] |
| Inconsistent results between different batches of the ADC. | 1. Heterogeneity in Conjugation: Stochastic conjugation methods can lead to batch-to-batch variability in DAR and conjugation sites. 2. Manufacturing Process Variability: Inconsistent production steps can impact ADC quality.[] | 1. Refine Conjugation Method: Consider using site-specific conjugation for a more homogeneous product.[] 2. Implement Robust Quality Control: Use analytical techniques like HPLC-MS and SEC-HPLC to characterize each batch thoroughly for DAR, aggregation, and free drug levels.[] 3. Standardize Manufacturing: Ensure all manufacturing steps, including purification and formulation, are well-controlled and reproducible.[13] |
Comparative Stability of Common ADC Linkers
The choice of linker chemistry is a critical factor in determining the stability of an ADC in circulation.[2][14]
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Hydrazone | Acid-labile (cleaved at low pH) | Low to Moderate | Susceptible to premature release in circulation; early generation linker.[][9] |
| Disulfide | Reduction-sensitive (cleaved by glutathione) | Moderate | Stability can be tuned, but can be susceptible to premature cleavage in the bloodstream.[][] |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | High | High plasma stability; specific cleavage by tumor-associated proteases.[2] Efficacy depends on protease expression levels.[2] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | High | Highly stable in plasma; specific release at the tumor site.[2][9] Dependent on the presence of β-glucuronidase.[2] |
| Non-cleavable (e.g., SMCC) | Antibody degradation in lysosome | Very High | Offers greatest plasma stability, limiting off-target toxicity.[9][15] Payload is released with an attached amino acid, which may affect its activity.[15] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma.[2]
Methodology:
-
Preparation: Thaw plasma (e.g., human, mouse, rat) at 37°C. Prepare the ADC stock solution in a suitable buffer (e.g., PBS).
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the pre-warmed plasma. Also, prepare a control sample by diluting the ADC in PBS.[4]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots.[2][4]
-
Sample Quenching & Storage: Immediately add a quenching solution (e.g., cold acetonitrile) to stop the reaction and precipitate plasma proteins.[8] Store samples at -80°C until analysis.[4][8]
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released free payload.[8][16]
-
Alternatively, the amount of intact ADC can be quantified using techniques like ELISA or hydrophobic interaction chromatography (HIC).[14]
-
-
Calculation: Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.
Lysosomal Stability Assay
Objective: To assess the ability of the ADC to release its payload in a simulated lysosomal environment.[8]
Methodology:
-
Preparation: Prepare a lysosomal homogenate from a relevant cell line or use commercially available isolated lysosomes. Prepare a reaction buffer with a pH of ~5.0 to mimic the lysosomal environment.
-
Incubation: Add the ADC to the lysosomal reaction buffer. If the linker is protease-cleavable (e.g., Val-Cit), add the relevant enzyme, such as Cathepsin B.[8] Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.[8]
-
Sample Quenching & Processing: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).[8] Process the samples to remove proteins (e.g., centrifugation after acetonitrile (B52724) precipitation).[8]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the released payload.[8]
Visual Guides
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Logic for troubleshooting premature payload release.
Caption: Workflow for plasma and lysosomal stability assays.
References
- 1. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. dls.com [dls.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 11. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. susupport.com [susupport.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Antibody–Drug Conjugates: Ushering in a New Era of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) Distribution
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides in-depth answers to frequently asked questions and troubleshooting guidance to help you improve and control the drug-to-antibody ratio (DAR) distribution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is its distribution important?
A: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, defined as the average number of drug molecules conjugated to a single antibody.[1][2] The distribution of DAR is equally important as it describes the stoichiometric distribution of different drug-loaded species within an ADC preparation (e.g., antibodies with 0, 2, 4, or 8 drugs attached).[2]
Controlling both the average DAR and its distribution is crucial for the safety, efficacy, and pharmacokinetic profile of the ADC.[3]
-
Low DAR: A low DAR value can lead to reduced anti-tumor efficacy.[4]
-
High DAR: A high DAR can negatively impact the ADC's structure, stability, and antigen-binding capabilities.[4] It can also lead to faster clearance from circulation, increased hydrophobicity, aggregation, and higher off-target toxicity.[5][6][7]
-
Heterogeneity: A broad DAR distribution (high heterogeneity) can result in inconsistent batch-to-batch manufacturing and unpredictable in vivo behavior, making it difficult to characterize and purify the final product.[1][8]
For many ADCs, a DAR value between 2 and 4 is considered optimal to achieve the best therapeutic index.[5][][]
Q2: Which conjugation strategies can be used to achieve a more homogeneous DAR distribution?
A: Achieving a narrow DAR distribution depends heavily on the conjugation strategy. Traditional methods involving native lysine (B10760008) or cysteine residues often result in heterogeneous mixtures.[5][8] More advanced techniques offer precise control over conjugation sites.
Key strategies include:
-
Site-Specific Conjugation: This is a leading strategy for producing homogeneous ADCs. By engineering specific sites—such as incorporating unnatural amino acids or introducing cysteine residues (ThioMabs)—conjugation can be directed to precise locations on the antibody.[1][5] This results in a more uniform DAR and predictable ADC performance.[1]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can attach payloads at defined sites with high selectivity and reproducibility, leading to excellent DAR control.[1]
-
Disulfide Re-bridging: This technique targets the interchain disulfide bonds of the antibody. After reduction, a linker that re-bridges the resulting free thiols is used, which can lead to ADCs with a more uniform DAR of 4.[11] Platforms like WuXiDAR4™ use a "hinge shielding" mechanism with metal ions to selectively reduce only the disulfide bonds between light and heavy chains, achieving over 70% DAR4 species.[11]
-
Click Chemistry: Bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), allow for highly selective and efficient conjugation under mild, biologically compatible conditions.[1][12]
Q3: What are the primary analytical methods for determining DAR and its distribution?
A: Several analytical techniques are used to measure DAR, each with distinct advantages and limitations. The choice depends on the ADC's characteristics and the level of detail required.[3] The most common methods are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[3] UV/Vis Spectroscopy is a simpler but less detailed method.[2][3]
| Method | Principle | Advantages | Limitations | Best For |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine antibody and drug concentrations based on their extinction coefficients.[3][] | Simple, rapid, requires minimal sample preparation.[3] | Provides only the average DAR, not the distribution.[2][3] Can be inaccurate if spectra overlap.[3] | Quick estimation of average DAR for in-process control.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different DAR values elute separately.[2] | Preserves the native protein structure.[2] Provides detailed drug load distribution and average DAR.[4][] Considered the standard technique for cysteine-conjugated ADCs.[14] | Mobile phase is incompatible with MS.[2] May not work well for lysine-conjugated ADCs where hydrophobicity changes are less distinct.[14] | Detailed analysis of DAR distribution for cysteine-linked ADCs.[4] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on polarity under denaturing conditions. For ADCs, it separates light and heavy chains with different drug loads.[][14] | Compatible with MS.[2] Robust for quality control, detecting impurities, and quantifying free drug.[2] | Denaturing conditions disrupt the native antibody structure.[14] | Analyzing average DAR and drug distribution on reduced antibody chains.[4][] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. Different DAR species have distinct molecular weights.[3] | Provides precise mass information for each ADC species, allowing for unambiguous DAR determination.[3] Can be coupled with LC for high-resolution analysis.[4] | Requires specialized instrumentation and expertise. Deglycosylation may be needed to simplify spectra.[14] | Definitive characterization of ADC species and confirmation of DAR distribution.[3] |
Q4: How do reaction conditions affect the final DAR?
A: Carefully controlling reaction parameters is fundamental to optimizing DAR.[1] Minor variations can significantly impact the outcome.
-
Stoichiometry: The molar ratio of the drug-linker to the antibody is a primary determinant of the final DAR.[1] Using a lower excess of the drug-linker can help reduce the average DAR and minimize aggregation.[7]
-
pH: The pH of the reaction buffer influences the reactivity of amino acid residues. For instance, lysine conjugation is typically performed at a slightly basic pH to ensure the primary amines are deprotonated and nucleophilic.[]
-
Temperature: Reaction temperature affects kinetics. For some cysteine conjugation methods, performing the reaction at a lower temperature (e.g., 4°C) has been shown to increase the abundance of specific DAR species, such as DAR4.[11]
-
Reaction Time: The duration of the conjugation reaction directly impacts the extent of drug loading. Shorter reaction times may be used to target more reactive sites and achieve a lower DAR.
Troubleshooting Guide
This guide addresses common issues encountered during ADC conjugation that lead to suboptimal DAR distribution.
Problem 1: High Batch-to-Batch Variability in DAR
| Potential Cause | Recommended Solution |
| Inconsistent Starting Materials | 1. Characterize Materials: Thoroughly characterize the antibody and drug-linker for each batch to ensure consistent quality and purity (>95%).[7] 2. Verify Activity: Use a fresh batch of the drug-linker or confirm the activity of the existing stock before starting.[7] |
| Lack of Precise Process Control | 1. Implement Strict Controls: Carefully monitor and control all reaction parameters (pH, temperature, reaction time, molar ratio) to ensure reproducibility.[1][7] 2. Use Automated Systems: Where possible, use automated liquid handlers or microreactors for precise reagent addition and timing. Continuous flow microreactors offer superior mixing and heating, which can help expedite and control the process.[15] |
| Inconsistent Purification | 1. Standardize Protocol: Use a consistent and well-defined purification method (e.g., specific column type, gradient, flow rate) for all batches to avoid enriching different DAR species.[7] |
Problem 2: High Levels of Aggregation in the Final ADC Product
| Potential Cause | Recommended Solution |
| High Hydrophobicity of Payload/High DAR | 1. Reduce Molar Excess: Lower the drug-linker to antibody ratio during conjugation to achieve a lower average DAR, which can reduce overall hydrophobicity and aggregation.[7] 2. Optimize Linker Chemistry: Incorporate hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the payload.[1] |
| Inappropriate Buffer Conditions | 1. Screen Buffers: Screen different formulation buffers (varying pH, salts, and excipients) to find conditions that minimize aggregation and enhance stability.[7] |
| Harsh Conjugation or Purification Conditions | 1. Use Mild Conditions: Avoid extreme pH or high temperatures during conjugation and purification that could denature the antibody.[7][] HIC, for example, uses mild, non-denaturing conditions.[2] |
Problem 3: Broad or Undesirable DAR Distribution (e.g., too much DAR0 or DAR8)
| Potential Cause | Recommended Solution |
| Non-Specific Conjugation Chemistry | 1. Switch to Site-Specific Methods: If using traditional lysine or cysteine conjugation, consider switching to site-specific technologies (e.g., engineered cysteines, enzymatic conjugation) to gain precise control over the conjugation sites and achieve a more homogeneous product.[1][] |
| Suboptimal Reduction/Oxidation Steps (for Cysteine Conjugation) | 1. Optimize Reducing Agent: Titrate the amount of reducing agent (e.g., TCEP, DTT) to control the number of interchain disulfide bonds that are reduced, thereby controlling the number of available conjugation sites.[11] 2. Use Selective Reduction: Employ methods like the WuXiDAR4™ platform, which uses metal ions to shield hinge disulfides, leading to selective reduction of light-heavy chain disulfides and a high percentage of DAR4.[11] |
| Linker Instability | 1. Enhance Linker Stability: For maleimide-thiol conjugations, which are prone to retro-Michael addition, use more stable maleimide (B117702) derivatives or alternative linkers to prevent premature payload release and ensure a stable final product.[][11] |
Experimental Protocols
Detailed Protocol: DAR Distribution Analysis by HIC-HPLC
This protocol provides a general method for analyzing the DAR distribution of a cysteine-linked ADC using Hydrophobic Interaction Chromatography (HIC).[7]
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
System Preparation: Purge the HPLC system with both mobile phases to remove any air bubbles.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Injection: Inject a known amount (e.g., 10-20 µg) of the ADC sample onto the equilibrated column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).[7] The decreasing salt concentration causes the ADC species to elute in order of increasing hydrophobicity, which corresponds to an increasing number of conjugated drugs.
-
Data Analysis:
-
Integrate the area of each peak in the resulting chromatogram. Each peak corresponds to a different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[7]
-
Calculate the percentage of each DAR species by dividing the area of its peak by the total area of all peaks.[7]
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100 []
-
Visualizations
Workflow for ADC Production and DAR Analysis
Caption: General workflow for ADC production and analysis.
Troubleshooting DAR Distribution Issues
Caption: Decision tree for troubleshooting DAR distribution.
Impact of Conjugation Strategy on DAR Homogeneity
Caption: Comparison of conjugation strategies and their outcomes.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmiweb.com [pharmiweb.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Antibody-Drug Conjugate (ADC) Heterogeneity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Antibody-Drug Conjugate (ADC) heterogeneity in research batches.
Frequently Asked Questions (FAQs)
Q1: What is ADC heterogeneity and why is it a concern?
Antibody-Drug Conjugate (ADC) heterogeneity refers to the variation in the structural and chemical properties of ADC molecules within a single batch. This variability can manifest in several ways, including differences in the drug-to-antibody ratio (DAR), the specific sites of drug conjugation on the antibody, and the presence of unconjugated antibodies or various process-related impurities.[1][2][3] Heterogeneity is a critical concern because it can directly impact the ADC's efficacy, toxicity, and pharmacokinetic profile, leading to inconsistent clinical outcomes and posing challenges for manufacturing and regulatory approval.[4][5][6][7]
Q2: What are the primary causes of ADC heterogeneity?
The primary causes of ADC heterogeneity are rooted in the conjugation chemistry and manufacturing process.[8]
-
Random Conjugation: Traditional conjugation methods that target native amino acid residues, such as lysines or cysteines from reduced interchain disulfide bonds, result in a random distribution of the drug payload across the antibody.[9][10]
-
Drug-to-Antibody Ratio (DAR) Distribution: The conjugation process yields a mixture of ADC species with varying numbers of drugs per antibody (e.g., DAR 0, 2, 4, 6, 8).[1][11] This distribution can be influenced by reaction conditions.
-
Process-Related Variants: Steps in the manufacturing process, such as reduction, oxidation, and quenching, can generate process-related species like unconjugated antibody, under- or over-conjugated species, and size variants (e.g., half-ADCs).[12][13]
-
Linker and Payload Properties: The physicochemical properties of the linker and payload, such as hydrophobicity, can contribute to aggregation and other heterogeneities.[14]
Q3: How does the drug-to-antibody ratio (DAR) affect ADC performance?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences an ADC's therapeutic index.
-
Low DAR: A low DAR may result in reduced potency, as an insufficient amount of the cytotoxic payload is delivered to the target cells.[15]
-
High DAR: Conversely, a high DAR can lead to increased toxicity, faster clearance from circulation, and a greater propensity for aggregation due to increased hydrophobicity.[15][16][17]
Therefore, achieving a consistent and optimal DAR distribution is crucial for balancing efficacy and safety.
Q4: What are the key analytical techniques for characterizing ADC heterogeneity?
A multi-faceted analytical approach is essential for comprehensively characterizing ADC heterogeneity.[18] Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for determining DAR distribution, especially for cysteine-linked ADCs.[2][15][18] It separates ADC species based on the hydrophobicity conferred by the conjugated payload.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry (LC-MS), it is used to analyze the light and heavy chains of the antibody separately to determine drug load and distribution.[1][15]
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species, such as aggregates, and low molecular weight fragments.[18][19]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the intact ADC and its subunits, confirming the DAR and identifying different conjugated species.[2][11][20]
-
Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) and capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS) are used to assess charge heterogeneity and size variants, respectively.[1][12][20]
Troubleshooting Guides
Issue 1: High Batch-to-Batch Variability in Average DAR
Symptoms: Inconsistent efficacy and toxicity profiles observed between different ADC production batches. UV-Vis spectroscopy or HIC analysis reveals significant differences in the calculated average DAR.
Potential Causes and Workflow for Investigation:
Caption: Workflow for troubleshooting high DAR variability.
Detailed Methodologies:
-
Review Conjugation Reaction Parameters:
-
Protocol: Scrutinize batch records for any deviations in critical process parameters such as temperature, pH, reaction time, and molar ratios of reactants (antibody, linker-payload, reducing agents).
-
Data Presentation:
-
| Parameter | Batch 1 (High DAR) | Batch 2 (Low DAR) | Target Specification |
| Molar Ratio (Drug:Ab) | 7.5:1 | 6.5:1 | 7.0:1 |
| Reaction Time (hours) | 4.5 | 3.5 | 4.0 |
| pH | 7.8 | 7.2 | 7.5 |
| Temperature (°C) | 22 | 18 | 20 |
-
Analyze Reagent Quality:
-
Protocol: Use analytical techniques like HPLC and NMR to confirm the purity and integrity of the linker-payload. For reducing and quenching agents, verify their concentration and purity.
-
Data Presentation:
-
| Reagent | Batch 1 Lot | Purity (%) | Batch 2 Lot | Purity (%) | Specification |
| Linker-Payload | LP-001 | 98.5 | LP-002 | 92.1 | >98% |
| Reducing Agent | RA-A | 99.2 | RA-B | 99.5 | >99% |
-
Optimize and Control Reaction Conditions:
-
Protocol: Based on the investigation, perform a design of experiments (DoE) to identify the optimal and most robust reaction conditions. Implement stricter in-process controls to monitor and maintain these parameters during manufacturing.
-
Issue 2: Presence of High Molecular Weight Species (Aggregates)
Symptoms: SEC analysis shows a significant peak corresponding to dimers or higher-order aggregates, which can lead to immunogenicity and altered pharmacokinetics.
Potential Causes and Logical Relationships:
Caption: Factors contributing to ADC aggregation.
Detailed Methodologies:
-
Characterize Aggregates by Size Exclusion Chromatography (SEC):
-
Protocol:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8).[18]
-
Inject 20-100 µg of the ADC sample.
-
Elute the sample isocratically and monitor the absorbance at 280 nm.
-
Integrate the peak areas for the monomer, dimer, and higher-order aggregates to determine their relative percentages.[18]
-
-
Data Presentation:
-
| ADC Batch | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) |
| Batch A | 98.5 | 1.2 | 0.3 |
| Batch B (Problem) | 89.2 | 8.5 | 2.3 |
| Specification | >95% | <5% | <1% |
-
Formulation and Buffer Screening:
-
Protocol: Evaluate the impact of different buffer components (e.g., pH, ionic strength, excipients like polysorbate) on ADC stability. Incubate the ADC in various formulations under accelerated stress conditions (e.g., elevated temperature) and monitor aggregation by SEC over time.
-
Data Presentation:
-
| Formulation | pH | Ionic Strength (mM) | % Aggregate (T=0) | % Aggregate (T=1 week, 40°C) |
| F1 (Citrate) | 6.0 | 150 | 2.1 | 10.5 |
| F2 (Histidine) | 6.5 | 150 | 2.0 | 5.5 |
| F3 (Histidine + Polysorbate) | 6.5 | 150 | 1.8 | 3.1 |
-
Modification of Linker-Payload:
-
Protocol: If aggregation is persistent and linked to the hydrophobicity of the payload, consider re-engineering the linker to include hydrophilic moieties (e.g., PEG) to improve the overall solubility of the ADC.[1]
-
Issue 3: Incomplete Conjugation and Presence of Unconjugated Antibody
Symptoms: HIC or RP-HPLC analysis shows a significant proportion of unconjugated antibody (DAR 0), which competes with the ADC for target binding, thereby reducing efficacy.
Signaling Pathway of ADC Action and Impact of Unconjugated Antibody:
Caption: Competitive binding of unconjugated antibody.
Detailed Methodologies:
-
Quantification of DAR Species by Hydrophobic Interaction Chromatography (HIC):
-
Protocol:
-
Use a HIC column (e.g., TSKgel Butyl-NPR) with a mobile phase gradient.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Inject the ADC sample and elute with a decreasing salt gradient.
-
Monitor absorbance at 280 nm. The unconjugated antibody (DAR 0) will be the first major peak to elute due to its lower hydrophobicity.
-
Calculate the relative peak area of each DAR species.
-
-
Data Presentation:
-
| DAR Species | Batch C (Good) - Area % | Batch D (Problem) - Area % |
| DAR 0 | 5.2 | 25.8 |
| DAR 2 | 24.8 | 35.1 |
| DAR 4 | 45.1 | 30.5 |
| DAR 6 | 20.3 | 8.6 |
| DAR 8 | 4.6 | 0 |
| Average DAR | 4.1 | 2.5 |
-
Analysis of the Reduction/Conjugation Steps:
-
Protocol: For cysteine-conjugated ADCs, incomplete reduction of interchain disulfide bonds is a common cause of high DAR 0 levels. Analyze the efficiency of the reduction step.
-
Take time-course samples during the reduction step.
-
Quench the reaction and analyze the samples by non-reduced CE-SDS or RP-HPLC to assess the extent of disulfide bond reduction.
-
Optimize reduction conditions (e.g., concentration of reducing agent, time, temperature) to ensure complete reduction of the target disulfide bonds.[12][13][21]
-
-
Data Presentation:
-
| Reduction Time (min) | % Fully Reduced Antibody |
| 30 | 75 |
| 60 | 92 |
| 90 | 99 |
| 120 | 99 |
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 7. techbullion.com [techbullion.com]
- 8. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 21. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Formulation for In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation of Antibody-Drug Conjugates (ADCs) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of ADC formulation for in vivo studies?
The primary goals are to ensure the stability, solubility, and efficacy of the ADC while minimizing toxicity. A well-optimized formulation aims to:
-
Maintain the structural integrity of the antibody and the chemical stability of the linker and payload.[1][2]
-
Prevent aggregation and precipitation of the ADC, which can lead to reduced efficacy and increased immunogenicity.[3][4][5]
-
Achieve a desirable pharmacokinetic (PK) profile, including an appropriate circulation half-life and targeted delivery of the payload to tumor cells.[6][7]
-
Ensure the controlled release of the cytotoxic payload at the target site to maximize anti-tumor activity and minimize off-target toxicity.[8][9]
Q2: What are the critical quality attributes (CQAs) of an ADC that are influenced by its formulation?
The formulation has a significant impact on several CQAs of an ADC, including:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. The formulation must be able to support ADCs with a specific DAR, as higher DARs can increase hydrophobicity and aggregation tendency.[3][10]
-
Size and Aggregation: The presence of high molecular weight species or visible particles. Aggregation can be triggered by factors like pH, temperature, and interactions with excipients.[3][11][12]
-
Stability: Both physical (conformational) and chemical (linker-payload integrity) stability are crucial.[2][]
-
Solubility: The ability of the ADC to remain in solution at the desired concentration. Poor solubility can lead to precipitation and loss of active product.[14]
Q3: What are the common types of linkers used in ADCs and how do they impact formulation?
Linkers play a crucial role in the stability and payload release mechanism of ADCs. The two main types are:
-
Cleavable Linkers: These are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH, presence of specific enzymes).[8][9][15] Formulation strategies for ADCs with cleavable linkers must ensure the linker remains stable during storage and systemic circulation to prevent premature drug release.[8]
-
Non-Cleavable Linkers: These linkers release the payload upon lysosomal degradation of the antibody backbone after internalization into the target cell.[9][15] Formulations for ADCs with non-cleavable linkers need to maintain the overall integrity of the conjugate.
The choice of linker chemistry influences the hydrophobicity and overall stability of the ADC, thus impacting formulation decisions.[]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation of ADCs for in vivo studies.
Issue 1: ADC Aggregation and Precipitation
Symptoms:
-
Visible particles or cloudiness in the formulation.
-
Increase in high molecular weight species detected by Size Exclusion Chromatography (SEC).
-
Loss of ADC concentration upon storage.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity: High DAR or a hydrophobic payload can lead to self-association.[3][11][] | Optimize the DAR; a lower DAR may improve solubility.[10] Consider using hydrophilic linkers (e.g., containing polyethylene (B3416737) glycol - PEG) to counteract the hydrophobicity of the payload.[14] |
| Suboptimal Buffer Conditions: pH of the formulation may be close to the isoelectric point (pI) of the ADC, minimizing electrostatic repulsion.[5] | Screen a range of pH values to find one that maximizes the net charge of the ADC and thus electrostatic repulsion. Histidine and acetate (B1210297) buffers are commonly used.[1] |
| Inappropriate Excipients: Lack of stabilizing excipients. | Incorporate surfactants like polysorbate 20 or 80 to prevent surface-induced aggregation and stabilize the ADC.[] Sugars such as sucrose (B13894) or trehalose (B1683222) can act as cryoprotectants and lyoprotectants in lyophilized formulations.[][17] |
| Freeze-Thaw Stress: Repeated freezing and thawing cycles can induce aggregation.[4] | Minimize freeze-thaw cycles. If lyophilization is used, optimize the cycle and include appropriate cryoprotectants.[1] |
Experimental Protocol: Screening for Optimal Formulation pH
-
Prepare a series of buffers: Prepare buffers with varying pH values (e.g., acetate pH 5.0, succinate (B1194679) pH 6.0, histidine pH 6.5, phosphate (B84403) pH 7.4).
-
Diafilter the ADC: Exchange the buffer of the ADC into each of the prepared formulation buffers using tangential flow filtration (TFF) or dialysis.
-
Incubate: Aliquot the ADC in each buffer and incubate at various stress conditions (e.g., 4°C, 25°C, 40°C) for a set period.
-
Analyze for Aggregation: At each time point, analyze the samples using Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of monomer and high molecular weight aggregates.
-
Select Optimal pH: The pH that results in the lowest level of aggregation over time under stress conditions is considered optimal.
Issue 2: Poor In Vivo Stability and Premature Payload Release
Symptoms:
-
Rapid clearance of the ADC from circulation.
-
Detection of high levels of free payload in plasma shortly after administration.
-
Reduced efficacy and increased off-target toxicity in animal models.[18]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Linker Instability: The linker may be susceptible to cleavage by plasma enzymes or hydrolysis at physiological pH.[19] | Select a more stable linker chemistry. For example, if using a dipeptide linker, ensure it is stable in mouse plasma, as some can be cleaved by mouse carboxylesterases.[20] For acid-labile linkers, ensure they are sufficiently stable at blood pH (7.4).[21] |
| Deconjugation: The bond connecting the linker to the antibody may be unstable. | Cysteine-maleimide conjugation can sometimes be reversible. Consider using next-generation maleimide (B117702) derivatives or alternative conjugation chemistries for a more stable linkage. |
| Formulation-Induced Degradation: Excipients in the formulation may be reacting with the linker or payload. | Conduct compatibility studies of the ADC with all planned excipients. Analyze for any degradation products using methods like Reversed-Phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22] |
Experimental Protocol: Assessing ADC Stability in Plasma
-
Incubate ADC in Plasma: Add the formulated ADC to plasma (e.g., mouse, rat, human) at a defined concentration. Incubate at 37°C.
-
Collect Samples: At various time points (e.g., 0, 1, 6, 24, 48 hours), collect aliquots of the plasma-ADC mixture.
-
Analyze for Intact ADC: Quantify the concentration of the intact ADC using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the payload.
-
Analyze for Free Payload: Precipitate the proteins from the plasma samples and analyze the supernatant for the presence of the free payload using LC-MS/MS.[23]
-
Determine Stability: A stable ADC will show minimal decrease in intact ADC concentration and minimal increase in free payload over time.
Issue 3: Suboptimal Pharmacokinetics (PK)
Symptoms:
-
ADC half-life is too short or too long.
-
Poor tumor accumulation.
-
High exposure in non-target tissues.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High DAR: ADCs with high DARs can be cleared more rapidly from circulation.[4] | Optimize the DAR to balance potency and PK. A DAR of around 2 to 4 is often considered optimal.[6][] |
| Charge and Hydrophobicity: The overall charge and hydrophobicity of the ADC can influence its interaction with clearance mechanisms. | Modify the linker with hydrophilic polymers like PEG to shield hydrophobic regions and potentially prolong circulation.[8] Formulation excipients can also modulate these properties. |
| FcRn Binding: Alterations in the Fc region due to conjugation can affect binding to the neonatal Fc receptor (FcRn), which is responsible for extending the half-life of IgG antibodies.[19] | If conjugation sites are near the FcRn binding site, consider site-specific conjugation methods to direct the payload away from this region. |
Visualizations
ADC Formulation Workflow
Caption: Workflow for developing a stable ADC formulation for in vivo studies.
Troubleshooting Logic for ADC Aggregation
Caption: Decision tree for troubleshooting ADC aggregation issues.
ADC Payload Release Mechanisms
Caption: Major intracellular payload release mechanisms for ADCs.
References
- 1. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. scilit.com [scilit.com]
- 8. purepeg.com [purepeg.com]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 17. KR20160079890A - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 22. biopharminternational.com [biopharminternational.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor In Vivo Antitumor Efficacy of Antibody-Drug Conjugates (ADCs)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to the suboptimal in vivo antitumor efficacy of Antibody-Drug Conjugates (ADCs). The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, data-driven tables, and explanatory diagrams to guide your research.
Troubleshooting Guide: Step-by-Step Problem Resolution
This guide is designed to help you systematically identify and address the potential causes of poor in vivo efficacy of your ADC.
Category 1: Issues Related to the Antibody
Question 1: How can I be sure that my antibody is effectively targeting the tumor in vivo?
Answer: Insufficient tumor targeting by the antibody component of the ADC is a primary reason for poor efficacy. This can be due to several factors, including low antigen expression on the tumor cells, poor antibody penetration into the tumor tissue, or rapid clearance of the antibody from circulation.[1][2]
Troubleshooting Steps:
-
Confirm Target Antigen Expression:
-
Experiment: Immunohistochemistry (IHC) or flow cytometry on tumor biopsies from your xenograft model.
-
Purpose: To verify that the target antigen is expressed at sufficient levels and is accessible to the antibody. A minimum threshold of tumor-antigen density may be a prerequisite for ADC efficacy.[3]
-
-
Assess Antibody Biodistribution:
-
Experiment: Conduct an in vivo biodistribution study using a radiolabeled or fluorescently-labeled version of your antibody.
-
Purpose: To determine the localization and accumulation of the antibody in the tumor versus other organs over time. Poor tumor accumulation suggests issues with targeting or clearance.
-
-
Evaluate Tumor Penetration:
-
Experiment: Immunofluorescence staining of tumor sections after ADC administration.
-
Purpose: To visualize the distribution of the ADC within the tumor. A common issue is the "binding site barrier," where high-affinity antibodies bind strongly to the first layer of tumor cells, preventing deeper penetration.[][5] Co-administration of the ADC with an unconjugated antibody can sometimes improve tumor penetration.[6]
-
Experimental Protocol: In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor uptake of a radiolabeled ADC.
Materials:
-
Tumor-bearing mice (e.g., xenograft model).
-
Radiolabeled ADC (e.g., with 125I or 111In).
-
Gamma counter.
-
Anesthesia.
-
Surgical tools for dissection.
Procedure:
-
Animal Preparation: Acclimatize tumor-bearing mice and monitor tumor growth to the desired size (e.g., 100-200 mm³).
-
ADC Administration: Administer a single intravenous (IV) injection of the radiolabeled ADC at a predetermined dose.
-
Tissue Collection: At various time points (e.g., 24, 48, 72, 144 hours) post-injection, anesthetize the mice and collect blood via cardiac puncture. Euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
-
Sample Processing and Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Category 2: Issues Related to the Linker
Question 2: My ADC is potent in vitro, but shows poor efficacy and high toxicity in vivo. Could the linker be the problem?
Answer: Yes, the linker plays a critical role in the stability and efficacy of an ADC. Premature cleavage of the linker in systemic circulation can lead to the off-target release of the cytotoxic payload, resulting in increased toxicity and reduced antitumor efficacy.[7][8] Conversely, a linker that is too stable may not efficiently release the payload within the tumor cell.[7]
Troubleshooting Steps:
-
Assess Linker Stability in Plasma:
-
Experiment: Incubate the ADC in plasma from the animal model species (and human plasma for clinical translation) at 37°C for various time points. Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
-
Purpose: To determine the stability of the linker in a physiologically relevant environment.
-
-
Evaluate Payload Release Mechanism:
-
Experiment: In vitro assays that mimic the intracellular environment required for linker cleavage (e.g., lysosomal extracts for enzyme-cleavable linkers, acidic buffers for acid-labile linkers).
-
Purpose: To confirm that the linker is being cleaved as designed to release the active payload.
-
Data Presentation: Linker Types and Cleavage Mechanisms
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| Cleavable | |||
| Hydrazone | Acid-catalyzed hydrolysis in the acidic environment of endosomes/lysosomes.[9] | Good stability at neutral pH. | Potential for premature release in slightly acidic tumor microenvironments. |
| Disulfide | Reduction by intracellular glutathione.[] | Rapid intracellular release. | Potential for instability in the reducing environment of the bloodstream. |
| Dipeptide (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[7] | High stability in circulation, specific release in lysosomes. | Efficacy can be limited by low protease expression in some tumors. |
| Glucuronide | Cleavage by β-glucuronidase, an enzyme overexpressed in some tumors.[] | High tumor specificity. | Limited applicability to tumors that do not overexpress β-glucuronidase. |
| Non-Cleavable | |||
| Thioether (e.g., SMCC) | Proteolytic degradation of the antibody backbone in the lysosome. | High stability in circulation, reduced off-target toxicity.[9] | Payload is released with an amino acid residue attached, which may affect its activity. Slower payload release. |
Diagram: ADC Mechanism of Action and Potential Failure Points
Caption: A flowchart illustrating the ADC mechanism of action and key potential failure points.
Category 3: Issues Related to the Payload
Question 3: My ADC appears to be reaching the tumor, but I'm still not seeing significant tumor growth inhibition. Could the payload be the issue?
Answer: Yes, several factors related to the cytotoxic payload can contribute to poor in vivo efficacy. These include insufficient payload potency, a mechanism of action that is not effective against the specific tumor type, or the development of drug resistance.
Troubleshooting Steps:
-
Confirm Payload Potency:
-
Experiment: In vitro cytotoxicity assay using the free payload on the target tumor cell line.
-
Purpose: To ensure that the payload itself is potent enough to kill the tumor cells at the concentrations that can be achieved in vivo.
-
-
Investigate Bystander Effect:
-
Experiment: In vitro bystander killing assay.
-
Purpose: For heterogeneous tumors with variable antigen expression, a payload with a good bystander effect (the ability to kill neighboring antigen-negative cells) can be crucial for efficacy.[10]
-
-
Assess for Drug Resistance:
-
Experiment: Western blot or qPCR to assess the expression of drug efflux pumps (e.g., P-glycoprotein) in the tumor cells.
-
Purpose: Overexpression of drug efflux pumps can lead to the removal of the payload from the tumor cell before it can exert its cytotoxic effect.
-
Experimental Protocol: In Vitro Bystander Killing Assay (Co-culture Method)
Objective: To determine if the payload released from the ADC can kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cancer cell line.
-
Antigen-negative (Ag-) bystander cancer cell line, stably transfected with a fluorescent reporter (e.g., GFP).
-
ADC.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Seed a co-culture of Ag+ and Ag- GFP-expressing cells at a defined ratio (e.g., 1:1) in a 96-well plate.
-
As a control, seed the Ag- GFP-expressing cells alone.
-
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?
A1: The optimal DAR is a balance between efficacy and toxicity. While a higher DAR may increase potency in vitro, it can lead to faster clearance and increased toxicity in vivo.[7] ADCs with a very high DAR (e.g., ~9-10) have been shown to have decreased efficacy due to faster clearance.[5] A DAR of 3-4 is often a good starting point for maytansinoid-based ADCs.[5] The optimal DAR should be determined empirically for each ADC.
Data Presentation: Impact of DAR on ADC Properties
| Drug-to-Antibody Ratio (DAR) | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics (Clearance) | Tolerability |
| Low (~2) | Lower | May be optimal for certain targets | Slower | Generally better |
| Moderate (3-4) | Good | Often optimal | Moderate | Generally good |
| High (8) | Highest | Can be lower due to PK | Faster | Can be lower |
| Very High (>8) | High | Often decreased | Rapid | Poor |
Q2: How can I troubleshoot inconsistent results in my xenograft studies?
A2: Inconsistent results in xenograft models can be due to a variety of factors, including the health and passage number of the cell line, the tumor implantation technique, and the overall health of the animals.[12] For ADCs specifically, tumor heterogeneity in antigen expression can also contribute to variability.[2] It is crucial to use well-characterized and low-passage cell lines, standardize the tumor implantation procedure, and closely monitor the health of the animals throughout the study.[12]
Q3: My ADC is not internalizing efficiently. What can I do?
A3: Inefficient internalization is a significant barrier to ADC efficacy.[3][13]
Troubleshooting Steps:
-
Confirm Antibody-Antigen Binding: Ensure the antibody has a high affinity for the target antigen.
-
Select a Different Antibody or Epitope: Some antibodies targeting the same antigen may internalize more efficiently than others.
-
Investigate the Target Antigen's Biology: Some antigens are naturally internalized more slowly or are recycled back to the cell surface.
Experimental Protocol: ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of an ADC by target cells.
Materials:
-
Target cancer cell line.
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488).
-
Quenching antibody (e.g., anti-Alexa Fluor 488 antibody).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Incubate the target cells with the fluorescently labeled ADC at 4°C to allow for surface binding without internalization.
-
Induce Internalization: Shift the cells to 37°C for various time points to allow for internalization.
-
Quench Surface Fluorescence: Add the quenching antibody to the cells to quench the fluorescence of the ADC that remains on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining fluorescence will be from the internalized ADC.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.
Diagram: Troubleshooting Workflow for Poor In Vivo ADC Efficacy
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative pharmacology in antibody-drug conjugate development: armed antibodies or targeted small molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
Validation & Comparative
comparing SC-VC-Pab-mmae with other ADC linkers (e.g., hydrazone)
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of payload release, and ultimately, its therapeutic index. This guide provides an objective comparison of the protease-cleavable SC-VC-Pab-MMAE linker system and the pH-sensitive hydrazone linker, supported by experimental data, detailed methodologies, and mechanistic visualizations.
Introduction to ADC Linker Technology
Antibody-drug conjugates are designed to combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker tethers the payload to the antibody and is engineered to be stable in systemic circulation while facilitating payload release at the tumor site. The choice of linker technology is therefore a pivotal decision in ADC design, with profound implications for both efficacy and safety.
This guide focuses on two distinct classes of cleavable linkers:
-
This compound: A protease-sensitive linker where "SC" represents the succinimidyl caproyl spacer, "VC" is the valine-citrulline dipeptide substrate for the lysosomal protease Cathepsin B, "Pab" is the p-aminobenzyl self-immolative spacer, and "MMAE" is the potent antimitotic agent, monomethyl auristatin E.[1][2][]
-
Hydrazone Linker: An acid-labile linker that is designed to be stable at the physiological pH of blood (~7.4) but hydrolyzes in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) to release the conjugated payload.[][4][5]
Mechanism of Action and Payload Release
The fundamental difference between these two linkers lies in their payload release mechanisms.
dot
Caption: Mechanisms of payload release for this compound and Hydrazone linkers.
Comparative Performance Data
The stability of the linker in plasma is a critical determinant of an ADC's safety profile. Premature release of the cytotoxic payload can lead to systemic toxicity.
Table 1: Plasma Stability Comparison
| Linker Type | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Valine-Citrulline | mAb-vc-linker-MMAE | Human | ~230 days | [6] |
| Hydrazone | mAb-hydrazone-MMAE | Human | ~2.6 days | [6] |
| Hydrazone | Phenylketone-derived | Human and Mouse | ~2 days | [7] |
Note: Data is synthesized from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: In Vitro Cytotoxicity
Hydrazone-linked ADCs have also demonstrated efficacy, but their lower plasma stability can confound in vitro results and lead to off-target toxicity in vivo.[][5] One study noted that vcMMAE-ADCs showed better in vitro efficacy and lower in vivo toxicity than hydrazone linkers.[10]
Experimental Protocols
Accurate assessment of ADC performance requires robust and well-defined experimental protocols.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (vc-MMAE and hydrazone-linked) and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and unconjugated antibody. Replace the cell culture medium with the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[4][11]
dot
References
- 1. genemedi.net [genemedi.net]
- 2. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. What are ADC Linkers? | AxisPharm [axispharm.com]
- 6. Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VC-Pab-MMAE and MC-MMAF in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker-payload system is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index, efficacy, and safety profile. Among the most utilized payloads are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). This guide provides an objective comparison of two common linker-payload combinations, VC-Pab-MMAE and MC-MMAF, highlighting their distinct mechanisms of action and performance in various cancer models, supported by experimental data.
Differentiating VC-Pab-MMAE and MC-MMAF: The Critical Role of the Linker
The primary distinction between VC-Pab-MMAE and MC-MMAF lies in their linker technology, which dictates the mechanism of payload release and, consequently, their biological activity.
VC-Pab-MMAE utilizes a cleavable linker system. The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active within cancer cells. Following cleavage of the linker, the self-immolative para-aminobenzylcarbamate (PAB) spacer releases the unconjugated, potent tubulin inhibitor, MMAE. A key characteristic of MMAE is its high membrane permeability, which allows it to diffuse out of the target antigen-positive cancer cell and exert a "bystander effect," killing adjacent antigen-negative tumor cells. This can be particularly advantageous in treating heterogeneous tumors.
MC-MMAF , in contrast, employs a non-cleavable maleimidocaproyl (MC) linker. This linker is stable and payload release only occurs after the entire ADC is internalized and the antibody component is degraded within the lysosome. This process releases a cysteine-conjugated MMAF molecule. Due to the charged nature of this payload, it has significantly lower membrane permeability compared to MMAE. As a result, its cytotoxic activity is largely confined to the antigen-positive target cell, leading to a minimal bystander effect.
Mechanism of Action: Disrupting the Microtubule Network
Both MMAE and MMAF are potent antimitotic agents that function by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Quantitative Data Presentation
In Vitro Cytotoxicity
Direct head-to-head in vitro cytotoxicity data for ADCs with VC-Pab-MMAE and MC-MMAF linkers targeting the same antigen and tested on the same panel of cell lines are limited in publicly available literature. However, existing studies provide valuable insights into their relative potencies. As a free drug, MMAE is significantly more potent than MMAF due to its higher cell permeability. When conjugated to an antibody, the potency of MC-MMAF is greatly enhanced in antigen-positive cells, often becoming comparable to that of VC-Pab-MMAE.
Table 1: In Vitro Cytotoxicity (IC₅₀) of VC-Pab-MMAE ADCs in Various Cancer Cell Lines
| Cancer Type | Cell Line | Target Antigen | IC₅₀ (ng/mL) | Reference |
| Non-Hodgkin Lymphoma | DoHH2 | CD22 | 20 | [1] |
| Non-Hodgkin Lymphoma | Granta 519 | CD22 | 284 | [1] |
| Breast Cancer | SKBR3 | HER2 | 410.54 nM | [2] |
| Breast Cancer | MCF7 | HER2 | >1000 | [3] |
| Lung Cancer | A549 | EGFR | 5.259 nM | |
| Lung Cancer | HCC827 | EGFR | 0.302 nM |
Table 2: In Vitro Cytotoxicity (IC₅₀) of Free and Conjugated Auristatins
| Cell Line | Cancer Type | Compound | IC₅₀ (nmol/L) | Reference |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 | [4] |
| NCI-N87 | Gastric Carcinoma | Free MMAF | 88.3 | [4] |
| NCI-N87 | Gastric Carcinoma | Trastuzumab-MMAF | 0.09 | [4] |
| Karpas 299 | Lymphoma | cAC10-vcMMAE | Potent | [5] |
| Karpas 299 | Lymphoma | cAC10-vcMMAF | Potent | [5] |
Note: The potency of ADCs is highly dependent on factors such as antigen expression levels and the drug-to-antibody ratio (DAR).
In Vivo Efficacy
Head-to-head in vivo studies provide a clearer picture of the differential efficacy of these two linker-payload systems.
Table 3: Comparative In Vivo Efficacy in a Ramos Non-Hodgkin Lymphoma (NHL) Xenograft Model
| ADC | Target | Dose | Outcome | Reference |
| anti-CD22-MC-vc-PAB-MMAE | CD22 | ~6.5 mg/kg | Significant tumor growth inhibition | [6] |
| anti-CD79b-MC-vc-PAB-MMAE | CD79b | ~2.5 mg/kg | Significant tumor growth inhibition | [6] |
| anti-CD22-MC-MMAF | CD22 | ~7 mg/kg | Effective tumor growth inhibition | [6] |
| anti-CD79b-MC-MMAF | CD79b | ~2.5 mg/kg | Effective tumor growth inhibition | [6] |
In a study using an admixed tumor model with CD30-positive and CD30-negative cells, a CD30-targeting ADC with MMAE led to complete tumor remission, demonstrating a potent bystander effect. In contrast, the corresponding ADC with MMAF only caused a moderate delay in tumor growth, highlighting its lack of a significant bystander effect in vivo.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of ADCs.
1. Cell Seeding:
-
Culture cancer cell lines in appropriate media.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
2. ADC Treatment:
-
Prepare serial dilutions of the VC-Pab-MMAE and MC-MMAF ADCs, as well as unconjugated antibody and free payload controls.
-
Remove the culture medium from the 96-well plate and add the diluted compounds to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
3. MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[4]
4. Solubilization and Absorbance Reading:
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes a general workflow for evaluating the in vivo efficacy of ADCs in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
-
Culture a human cancer cell line of interest.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS mixed with Matrigel).
-
Subcutaneously implant the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, VC-Pab-MMAE ADC, MC-MMAF ADC).
3. ADC Administration:
-
Administer the ADCs and control agents to the mice, typically via intravenous injection, according to the specified dosing schedule.
4. Monitoring and Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
5. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay is designed to specifically assess the bystander killing capability of an ADC.
1. Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload.
-
Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.
2. Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio.
3. ADC Treatment:
-
Treat the co-cultured cells with serial dilutions of the ADCs. The concentration range should be selected to be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.
4. Incubation and Imaging:
-
Incubate the plate for an appropriate duration (e.g., 72-144 hours).
-
Use a fluorescence microscope or plate reader to specifically quantify the viability of the fluorescently labeled Ag- cells.
5. Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture setting to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conclusion
The choice between VC-Pab-MMAE and MC-MMAF for ADC development is a strategic one, dependent on the specific therapeutic goals.
-
VC-Pab-MMAE is the preferred choice when a bystander effect is desired. Its ability to kill neighboring antigen-negative cells makes it a powerful tool for combating tumor heterogeneity and potentially overcoming certain resistance mechanisms.
-
MC-MMAF offers a more targeted approach with minimal bystander killing. This can be advantageous in scenarios where the target antigen is highly and homogeneously expressed on tumor cells and minimizing off-target toxicity to surrounding healthy tissues is a primary concern.
A thorough understanding of the distinct properties of these linker-payload systems, supported by robust preclinical evaluation using the methodologies outlined in this guide, is essential for the rational design and successful development of next-generation antibody-drug conjugates.
References
- 1. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
Validating Target-Dependent Cytotoxicity of a Novel Antibody-Drug Conjugate: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential experimental approaches required to validate the target-dependent cytotoxicity of a novel Antibody-Drug Conjugate (ADC). We offer a comparative analysis of key assays, detailed experimental protocols, and visual workflows to support the robust preclinical assessment of ADC candidates.
Introduction to ADC Cytotoxicity Validation
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells expressing a specific target antigen.[1][2] The validation of target-dependent cytotoxicity is a critical step in the preclinical development of any novel ADC, ensuring that its therapeutic effect is specifically directed towards cancer cells while minimizing harm to healthy tissues.[3][4] This process involves a series of in vitro assays designed to meticulously assess the ADC's potency, specificity, and mechanism of action.[1][4]
A thorough in vitro evaluation of an ADC's cytotoxicity provides the foundational data for advancing a candidate to further preclinical and clinical studies. Key aspects to investigate include the direct cytotoxic effect on antigen-positive cells, the lack of effect on antigen-negative cells, the potential for bystander killing of neighboring tumor cells, and the efficiency of ADC internalization and subsequent payload release.[1][5]
Comparative Analysis of In Vitro Cytotoxicity Assays
A variety of in vitro assays are available to assess the cytotoxicity of a novel ADC. The choice of assay depends on the specific question being addressed, the mechanism of action of the payload, and the characteristics of the target cells. Below is a comparison of commonly used methods.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| MTT/XTT Assays | Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[6] | Well-established, cost-effective, and high-throughput compatible. | Indirect measurement of cell viability; can be affected by changes in cellular metabolism. The MTT assay requires a solubilization step for the formazan product.[6] | Absorbance (OD) |
| CellTiter-Glo® (ATP Assay) | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive, fast, and suitable for high-throughput screening. | Signal can be affected by conditions that alter intracellular ATP levels. | Luminescence |
| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes. | Label-free, provides kinetic data on cell proliferation and cytotoxicity. | Requires specialized equipment; cell adhesion is a prerequisite. | Cell Index |
| Apoptosis Assays (e.g., Annexin V/PI Staining) | Detects markers of apoptosis, such as phosphatidylserine (B164497) externalization (Annexin V) and loss of membrane integrity (Propidium Iodide). | Provides mechanistic insights into the mode of cell death. | Can be more labor-intensive and may not be suitable for high-throughput screening. | Fluorescence (Flow Cytometry or Microscopy) |
| High-Content Imaging | Automated microscopy and image analysis to quantify various cellular parameters, including cell number, morphology, and markers of cell death. | Provides multi-parametric data at the single-cell level, offering deep mechanistic insights. | Requires sophisticated instrumentation and data analysis software. | Fluorescence Intensity and Cellular Features |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable data. Below are methodologies for key experiments in ADC cytotoxicity validation.
Target-Specific Cytotoxicity Assay
This assay is designed to determine the potency and specificity of the ADC on antigen-positive (Ag+) versus antigen-negative (Ag-) cells.[1]
Materials:
-
Ag+ and Ag- cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[6]
-
Novel ADC
-
Unconjugated antibody (as a control)
-
Cytotoxicity detection reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5][7]
-
ADC Treatment: Prepare serial dilutions of the novel ADC and the unconjugated antibody in complete medium.[1] Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[1]
-
Viability Assessment: Add the chosen cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.[1][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a suitable software (e.g., GraphPad Prism).[1][6]
Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells, a crucial mechanism for treating heterogeneous tumors.[1][8]
Materials:
-
Ag+ cell line
-
Ag- cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Novel ADC
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Co-culture Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). As a control, seed a monoculture of the GFP-expressing Ag- cells. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.[1]
-
Incubation: Incubate the plates for 72-120 hours.[1]
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.[1]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[1]
ADC Internalization Assay
This assay confirms that the ADC is internalized by target cells, a prerequisite for the intracellular release of the cytotoxic payload.[1][9]
Materials:
-
Ag+ cell line
-
Fluorescently labeled novel ADC (e.g., with FITC or a pH-sensitive dye)
-
Complete cell culture medium
-
Confocal microscope or flow cytometer
-
Lysosomal tracking dye (optional)
-
DAPI for nuclear staining (optional)
Procedure:
-
Cell Seeding: Seed Ag+ cells on glass-bottom dishes or in multi-well plates suitable for imaging or flow cytometry.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours) to observe the kinetics of internalization.
-
Staining (Optional): If using microscopy, cells can be co-stained with a lysosomal tracking dye to observe co-localization and DAPI to visualize the nucleus.
-
Data Acquisition:
-
Confocal Microscopy: Capture images to visualize the subcellular localization of the ADC.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population to measure the extent of internalization.
-
-
Data Analysis: Analyze the images for co-localization of the ADC with endosomes/lysosomes. For flow cytometry data, plot the mean fluorescence intensity over time to determine the rate of internalization.
Visualizing Key Processes in ADC Cytotoxicity
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.
Caption: Mechanism of target-dependent ADC cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dls.com [dls.com]
- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Assessing the Immunogenicity of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex molecules, comprising a monoclonal antibody (mAb) linked to a potent cytotoxic payload, are designed to selectively deliver chemotherapy to tumor cells, thereby increasing efficacy and reducing systemic toxicity.[1][2] However, the structural complexity and presence of non-human components can lead to the development of an unwanted immune response, generating anti-drug antibodies (ADAs).
ADA formation can have a range of clinical consequences, from being benign to altering the ADC's pharmacokinetics (PK), reducing efficacy, and causing adverse events.[3] Therefore, a thorough assessment of immunogenicity is a critical component of ADC development. This guide provides a comparative overview of the methods used to evaluate the immunogenicity of ADCs, complete with experimental data, detailed protocols, and workflow diagrams.
The Tiered Approach to Immunogenicity Testing
The assessment of immunogenicity for ADCs follows a multi-tiered strategy, as recommended by regulatory agencies. This approach is designed to first sensitively screen for all potential ADA-positive samples and then specifically confirm and characterize true positive responses.[4]
The process begins with a sensitive screening assay to identify potentially positive samples. These are then subjected to a confirmatory assay to eliminate false positives. Confirmed positive samples are further characterized to determine the ADA titer, domain specificity (i.e., which part of the ADC is being targeted), and neutralizing capacity.[4][5]
Figure 1. Tiered workflow for ADC immunogenicity assessment.
In Vitro Assays for Anti-Drug Antibody (ADA) Detection
The foundation of immunogenicity testing is the detection of binding ADAs in patient serum. Several immunoassay platforms are available, each with distinct advantages and limitations. The choice of assay depends on factors such as the specific ADC, required sensitivity, and expected drug levels in the samples.
Comparison of ADA Assay Platforms
A summary of common ADA detection platforms is provided below. The bridging assay format is widely used for ADCs as it can detect all isotypes of bivalent ADAs.[6]
| Platform | Principle | Typical Sensitivity | Drug Tolerance | Throughput | Key Advantages | Key Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | ADC is used to capture and detect bivalent ADAs in a "bridge" format, with an enzymatic substrate producing a colorimetric or fluorometric signal.[7] | 100-500 ng/mL | Low to Moderate | High | Cost-effective, widely available technology. | Susceptible to matrix effects, lower drug tolerance. |
| ECL (Electrochemiluminescence) | Similar to ELISA, but uses ruthenium-labeled reagents that emit light upon electrochemical stimulation, enhancing signal-to-noise ratio. | 10-100 ng/mL | Moderate to High | High | High sensitivity, wide dynamic range, good drug tolerance. | Requires specialized instrumentation. |
| SPR (Surface Plasmon Resonance) | A label-free method that detects mass changes on a sensor chip coated with the ADC as ADAs bind in real-time.[8] | 1-10 µg/mL | High | Low | Provides kinetic data (on/off rates), high drug tolerance. | Lower throughput, complex data analysis, less sensitive for screening. |
| AlphaLISA (Amplified Luminescent Proximity Assay) | A homogeneous (no-wash) bead-based assay where binding of ADA to bead-conjugated ADC brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[9] | 25-100 ng/mL | Moderate | High | Homogeneous format simplifies workflow, good sensitivity. | Can be sensitive to matrix interference. |
Sensitivity and drug tolerance are general estimates and highly dependent on the specific assay, ADC, and positive control used.[10]
Experimental Protocol: Bridging ELISA for ADA Screening
This protocol provides a general framework for a bridging ELISA to detect ADAs against an ADC.
1. Principle: Bivalent ADAs in a sample act as a bridge between ADC coated on a microplate and a labeled ADC in solution. The amount of labeled ADC detected is proportional to the amount of ADA present.[6]
2. Materials:
-
96-well microtiter plates (e.g., high-binding capacity)
-
ADC (for coating and conjugation)
-
Biotinylation reagent (e.g., EZ-Link Sulfo-NHS-Biotin)
-
Detection label (e.g., Horseradish Peroxidase - HRP)
-
Streptavidin-HRP
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 5% BSA)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Patient serum samples, positive and negative controls
-
Plate reader
-
Reagent Preparation:
-
Coat ADC onto the microtiter plate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Biotinylate a separate batch of ADC according to the manufacturer's protocol.
-
-
Assay Steps:
-
Wash the coated plate 3-5 times with Wash Buffer.
-
Block non-specific binding sites by adding 300 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature (RT).
-
Wash the plate 3-5 times.
-
Add 100 µL of diluted samples (e.g., 1:10 in Assay Diluent), controls, and standards to the wells. Incubate for 1-2 hours at RT.
-
Wash the plate 3-5 times.
-
Add 100 µL of biotinylated ADC (e.g., 1-2 µg/mL in Assay Diluent) to each well. Incubate for 1 hour at RT.
-
Wash the plate 3-5 times.
-
Add 100 µL of Streptavidin-HRP (diluted in Assay Diluent) to each well. Incubate for 30 minutes at RT in the dark.
-
Wash the plate 5-10 times.
-
Add 100 µL of TMB substrate and incubate until sufficient color develops (5-15 minutes).
-
Add 100 µL of Stop Solution to quench the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Establish a cut-point from the mean signal of negative control samples plus a statistically derived factor (e.g., 3 standard deviations).
-
Samples with a signal above the cut-point are considered presumptively positive.
-
Neutralizing Antibody (NAb) Assays
Confirmed ADA-positive samples must be evaluated for neutralizing capacity. NAbs are a sub-population of ADAs that inhibit the biological activity of the ADC. For ADCs, this typically means blocking the ADC from binding to its target antigen on the cancer cell, thereby preventing internalization and payload delivery.
Figure 2. Mechanism of ADC action and NAb interference.
Comparison of NAb Assay Formats
Cell-based assays are strongly recommended by regulatory authorities as they are most reflective of the in vivo mechanism of action.[4]
| Assay Type | Principle | Biological Relevance | Complexity | Key Advantages | Key Disadvantages |
| Cell-Based Assays | Measures the ability of ADAs to inhibit an ADC-mediated biological effect (e.g., cytotoxicity, cell proliferation) in a target cell line. | High | High | Reflects the in vivo mechanism of action; detects NAbs that interfere with any step of the process (binding, internalization). | Can be variable, lower throughput, susceptible to matrix interference, difficult to develop.[14][15] |
| Competitive Ligand-Binding Assays | Measures the ability of ADAs to compete with the ADC's target receptor for binding to the ADC in an immunoassay format. | Moderate | Moderate | Higher throughput, more robust, and less variable than cell-based assays. | May not detect NAbs that act via mechanisms other than direct binding inhibition. |
Experimental Protocol: Cell-Based Cytotoxicity NAb Assay
1. Principle: This assay measures the ability of NAbs in a patient sample to rescue target cells from ADC-induced cell death. A reduction in the ADC's cytotoxic effect in the presence of the sample indicates the presence of NAbs.
2. Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Cell culture medium and supplements (e.g., FBS)
-
ADC therapeutic
-
Patient serum samples, positive NAb control, and negative control
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Luminometer or spectrophotometer
3. Procedure: [3]
-
Cell Plating:
-
Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Sample Preparation:
-
Acid-dissociate serum samples to free ADAs from circulating ADC complexes, followed by neutralization.
-
Pre-incubate the treated serum samples with a fixed, sub-maximal concentration of the ADC for 1-2 hours at 37°C. This allows any NAbs present to bind to the ADC.
-
-
Cell Dosing:
-
Remove the culture medium from the cells and add the ADC/serum mixtures to the appropriate wells.
-
Include controls: cells only (max viability), cells + ADC (min viability), cells + ADC + NAb positive control, cells + ADC + negative control serum.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow the ADC to induce cytotoxicity (e.g., 72-120 hours).
-
-
Viability Readout:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or absorbance) on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each sample relative to the controls.
-
Establish a cut-point based on the response of drug-naïve serum samples. Samples showing neutralization above the cut-point are considered NAb positive.
-
Clinical Immunogenicity of Approved ADCs
The incidence of ADAs varies among different ADCs and patient populations. For many approved ADCs, the immunogenicity rates are comparable to those of monoclonal antibodies, and the clinical impact is often low or not apparent.[5][10]
| ADC | Target | Payload | ADA Incidence (%) | NAb Incidence (%) | Reported Clinical Impact |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | ~37% | ~62% of ADA+ | Higher incidence of infusion reactions in ADA-positive patients.[5] |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | ~5.3% | N/A | No apparent impact on PK, safety, or efficacy.[3][5] |
| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | Calicheamicin | ~1% | N/A | Low incidence, with one report of transient shortness of breath.[5][10] |
| Inotuzumab ozogamicin (Besponsa™) | CD22 | Calicheamicin | ~3% | N/A | No effect on ADC clearance observed.[10] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | ~3.8% | N/A | No identified impact on PK, efficacy, or safety. |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Topo I Inhibitor | ~1-2% | ~15-28% of ADA+ | No identified impact on PK, efficacy, or safety. |
Data compiled from product inserts and published literature.[5][10] N/A: Data not consistently reported.
Conclusion
Assessing the immunogenicity of ADCs is a complex but essential part of their development. It requires a strategic, tiered approach utilizing a suite of validated assays to detect, confirm, and characterize anti-drug antibodies. While in vitro binding assays like ELISA and ECL are the workhorses for screening, biologically relevant cell-based neutralizing antibody assays are critical for understanding the potential clinical impact of an immune response. The data from approved ADCs suggest that while immunogenicity is a key consideration, it can often be managed, and its clinical impact may be limited. Continued refinement of these analytical methods will further ensure the safe and effective development of next-generation ADC therapeutics.
References
- 1. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. q2labsolutions.com [q2labsolutions.com]
- 5. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Development and Validation of a Cell-Based Binding Neutralizing Antibody Assay for an Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity Analysis of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an antibody-drug conjugate (ADC) is paramount to predicting potential off-target toxicities and ensuring clinical success. This guide provides a comprehensive comparison of methodologies and available data for assessing the cross-reactivity of ADCs, a critical step in preclinical safety evaluation.
The therapeutic principle of ADCs hinges on their ability to selectively deliver a potent cytotoxic payload to cancer cells while sparing healthy tissues. However, the specificity of the monoclonal antibody component is not always absolute. Cross-reactivity, the binding of the antibody to unintended targets on normal cells, can lead to on-target, off-tumor toxicities or entirely off-target adverse effects.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough tissue cross-reactivity (TCR) studies for ADC candidates before they enter clinical trials.[3][4]
Understanding ADC Toxicity Profiles
The clinical toxicities observed with ADCs are often linked to their cross-reactivity profiles and the nature of their payloads. For instance, enfortumab vedotin, which targets Nectin-4, is associated with skin toxicities due to the expression of Nectin-4 in the epidermis.[5][6] Similarly, sacituzumab govitecan can cause mucositis and skin reactions, which are considered on-target, off-tumor effects due to TROP-2 expression in healthy tissues.[7] The payload itself also dictates the nature of adverse events, with microtubule inhibitors like MMAE and maytansinoids being commonly associated with peripheral neuropathy and hematological toxicities.[8]
Comparative Analysis of Off-Target Liabilities
| Antibody-Drug Conjugate | Target Antigen | Payload | Known On-Target, Off-Tumor Expression | Observed Off-Target Toxicities (Clinical) |
| Enfortumab vedotin | Nectin-4 | MMAE | Skin, Epidermis, Sweat Glands, Hair Follicles | Skin reactions (maculopapular rash, pruritus), Peripheral neuropathy, Hyperglycemia[5][6] |
| Sacituzumab govitecan | TROP-2 | SN-38 | Salivary glands, Skin, other epithelial tissues | Neutropenia, Diarrhea, Nausea, Mucositis, Skin reactions[7] |
| Trastuzumab deruxtecan (B607063) | HER2 | Deruxtecan (Topoisomerase I inhibitor) | Cardiomyocytes, Lung, Gastrointestinal tract[3][9] | Interstitial lung disease (ILD)/pneumonitis, Neutropenia, Nausea[10] |
| Polatuzumab vedotin | CD79b | MMAE | B-cells | Peripheral neuropathy, Hematological toxicities (neutropenia, thrombocytopenia)[11] |
| Mirvetuximab soravtansine | Folate Receptor Alpha (FRα) | DM4 | Lungs, Kidneys, Salivary glands | Blurred vision, Keratopathy, Diarrhea, Nausea[12][13] |
This table is a synthesis of information from multiple sources and is intended for comparative purposes. For complete safety information, refer to the specific product labeling.
In Vitro Cytotoxicity Data
The following table presents a summary of in vitro cytotoxicity (IC50) data for an anti-HER2 ADC, demonstrating the difference in potency between target-expressing and non-target cells.
| Cell Line | Target (HER2) Expression | ADC IC50 (ng/mL) |
| N87 | High | 13 - 43 |
| BT474 | High | 13 - 43 |
| HCC1954 | High | < 173 |
| MDA-MB-453 | Moderate | ~1500 - 60000 (low DAR) / 25 - 80 (high DAR) |
| JIMT1 | Moderate | ~1500 - 60000 (low DAR) / 25 - 80 (high DAR) |
| MCF-7 | Low | > 1000 |
Data adapted from a study on trastuzumab-thailanstatin ADCs. The IC50 values for moderate HER2 expressing cells were highly dependent on the drug-to-antibody ratio (DAR).[5]
Key Experimental Protocols for Cross-Reactivity Assessment
A multi-faceted approach is essential for a thorough evaluation of ADC cross-reactivity. The primary methods employed are Immunohistochemistry (IHC), Flow Cytometry, and Surface Plasmon Resonance (SPR).
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is the gold standard for assessing the binding of an ADC to a panel of normal human tissues.[14][15] This technique allows for the direct visualization of on-target and off-target binding within the context of tissue architecture.
Protocol Outline:
-
Tissue Preparation: A comprehensive panel of at least 32 normal human tissues, sourced from at least three unrelated donors, is quick-frozen to preserve antigen integrity.[3][4]
-
Sectioning: Tissues are sectioned at a thickness of 4-6 µm and mounted on slides.
-
Antibody Labeling: The ADC is typically labeled with biotin (B1667282) or a fluorescent tag to enable detection.
-
Staining:
-
Tissue sections are fixed and permeabilized.
-
Non-specific binding is blocked using a suitable blocking buffer.
-
The labeled ADC is applied to the tissue sections at a predetermined optimal concentration.
-
For biotinylated ADCs, a streptavidin-peroxidase conjugate is added, followed by a chromogenic substrate to produce a colored precipitate at the site of ADC binding.
-
-
Controls:
-
Negative Control: A human IgG isotype control labeled in the same manner as the ADC is used to assess non-specific binding.
-
Positive Control: A tissue known to express the target antigen is included to confirm the assay is performing correctly.
-
-
Analysis: A board-certified pathologist evaluates the slides for the presence, intensity, and cellular localization of staining in each tissue type. Staining intensity is often graded on a semi-quantitative scale (e.g., 0, 1+, 2+, 3+).
Flow Cytometry for Cell-Based Cross-Reactivity
Flow cytometry provides a quantitative assessment of ADC binding to the surface of living cells. This method is particularly useful for screening binding against a panel of cell lines with known antigen expression profiles.
Protocol Outline:
-
Cell Preparation: Single-cell suspensions of on-target and a panel of off-target cell lines are prepared.
-
ADC Labeling: The ADC is labeled with a fluorescent dye.
-
Cell Staining:
-
Cells are incubated with the fluorescently labeled ADC at various concentrations.
-
An isotype control antibody labeled with the same fluorophore is used as a negative control.
-
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is calculated for each cell line. A significant increase in MFI for off-target cell lines compared to the isotype control indicates cross-reactivity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures the binding affinity and kinetics of the ADC to purified proteins, including the target antigen and potential off-target proteins.
Protocol Outline:
-
Ligand Immobilization: The purified target antigen or a potential off-target protein (ligand) is immobilized on a sensor chip.
-
Analyte Injection: The ADC (analyte) is flowed over the sensor chip surface at various concentrations.
-
Binding Measurement: The binding of the ADC to the immobilized ligand is detected in real-time as a change in the refractive index, measured in resonance units (RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rates are determined from the sensorgram data. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon. A lower Kd value indicates a higher binding affinity.
Visualizing Workflows and Concepts
To further elucidate the experimental processes and logical frameworks involved in cross-reactivity analysis, the following diagrams are provided.
Conclusion
A rigorous and multi-pronged approach to cross-reactivity analysis is indispensable for the successful development of safe and effective antibody-drug conjugates. By combining in vitro methods like IHC, flow cytometry, and SPR, researchers can build a comprehensive profile of an ADC's potential for off-target binding. This data, when integrated with an understanding of the target antigen's expression in normal tissues and the toxicity profile of the payload, allows for a robust preclinical safety assessment and informs critical decisions in the journey from laboratory to clinic. As the field of ADCs continues to evolve, a continued focus on refining these analytical methods will be crucial for bringing the next generation of targeted cancer therapies to patients.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. labcorp.com [labcorp.com]
- 5. Clinical and histopathological characterization of enfortumab vedotin-associated cutaneous toxicities: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing effectiveness, toxicity, and individualization: enfortumab vedotin in advanced urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety profile of sacituzumab govitecan in patients with breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-world efficacy and safety of trastuzumab deruxtecan in heavily pre-treated HER2-low metastatic breast cancer across distinct immunohistochemistry statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Determinants of Sensitivity to Polatuzumab Vedotin in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody–Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. histologix.com [histologix.com]
A Comparative Guide to a Novel Linker Technology and the VC-Pab System for Antibody-Drug Conjugates
In the landscape of antibody-drug conjugates (ADCs), the linker is a critical component that dictates the stability, efficacy, and safety profile of the therapeutic.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage and payload delivery upon internalization into target tumor cells.[1][2]
This guide provides a comprehensive benchmark of a novel, hypothetical Hydrophilic Glucuronide-based Linker (HGL) against the clinically validated and widely used valine-citrulline-p-aminobenzyloxycarbonyl (VC-Pab) linker system. The VC-Pab linker is a dipeptide-based system designed for cleavage by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[3][][5] The HGL represents a next-generation approach, utilizing a different enzymatic trigger and incorporating hydrophilicity to potentially improve the pharmacokinetic properties of the ADC.
Comparative Data Summary
The following tables summarize the key characteristics and performance metrics of ADCs constructed with the novel HGL versus the conventional VC-Pab linker. The data presented is hypothetical and for illustrative purposes.
Table 1: Comparative Characteristics of HGL and VC-Pab Linkers
| Feature | Novel HGL Technology | VC-Pab System |
| Cleavage Mechanism | Enzymatic cleavage by β-glucuronidase, an enzyme overexpressed in the tumor microenvironment and lysosomes. | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) that recognize the Val-Cit dipeptide.[][6] |
| Key Components | Glucuronic acid moiety, self-immolative spacer, hydrophilic spacer unit. | Valine-Citrulline (VC) dipeptide, p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.[] |
| Circulatory Stability | High; resistant to plasma proteases. Designed to be stable in both human and rodent plasma. | High in human plasma; susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[8][9][10] |
| Hydrophilicity | High; designed to reduce ADC aggregation and improve pharmacokinetics. | Moderate to low; can be hydrophobic, potentially leading to aggregation with high drug-to-antibody ratios (DAR).[11] |
| Bystander Effect | Potentially high; payload release can occur in the tumor microenvironment. | Moderate; primarily relies on intracellular release, but some bystander effect is observed.[1] |
Table 2: In Vitro Plasma Stability (% Intact ADC)
| Time | HGL in Human Plasma | VC-Pab in Human Plasma | HGL in Mouse Plasma | VC-Pab in Mouse Plasma |
| 0 hr | 100% | 100% | 100% | 100% |
| 24 hr | 99% | 98% | 98% | 75% |
| 72 hr | 97% | 96% | 96% | 50% |
| 168 hr (7 days) | 95% | 93% | 94% | 25% |
This data highlights the known instability of the VC-Pab linker in murine plasma, a critical consideration for preclinical model interpretation.[12][13]
Table 3: In Vitro Cytotoxicity (IC₅₀ in ng/mL)
| Cell Line | Antigen Expression | HGL-ADC | VC-Pab-ADC |
| KPL-4 | High | 5.2 | 5.8 |
| NCI-N87 | Medium | 15.8 | 17.1 |
| MDA-MB-468 | Negative | > 1000 | > 1000 |
Both ADCs demonstrate potent, target-specific cell killing with negligible toxicity to antigen-negative cells.
Table 4: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group (5 mg/kg, single dose) | Day 21 Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1550 | 0% |
| Control Antibody | 1490 | 4% |
| VC-Pab-ADC | 450 | 71% |
| HGL-ADC | 210 | 86% |
The HGL-ADC shows superior tumor growth inhibition, potentially due to its enhanced stability and improved payload delivery in the mouse model.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clarify the mechanisms of action and experimental designs.
Caption: Intracellular cleavage pathway of a VC-Pab linked ADC.
Caption: Proposed intracellular cleavage pathway of the HGL ADC.
Caption: Experimental workflow for the in vivo xenograft efficacy study.
Experimental Protocols
Detailed methodologies are provided for the key comparative experiments.
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of premature payload deconjugation in plasma.
-
Materials: Test ADC (HGL-ADC, VC-Pab-ADC), human plasma, mouse plasma (pooled, with anticoagulant), PBS, 37°C incubator, quenching solution (e.g., acetonitrile (B52724) with internal standard), LC-MS/MS system or ELISA plates and reagents.
-
Procedure:
-
Spike the test ADC into aliquots of human and mouse plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 2, 8, 24, 48, 96, 168 hours), remove an aliquot and immediately quench the reaction by adding 4 volumes of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for analysis of released payload via LC-MS/MS.
-
Alternatively, for quantification of intact ADC, use an ELISA-based method.[10] Capture the ADC with an anti-human IgG antibody and detect with an antibody conjugated to an enzyme that recognizes the payload.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour sample.
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Objective: To determine the target-specific cell-killing potency of the ADCs.[14]
-
Materials: Antigen-positive (KPL-4, NCI-N87) and antigen-negative (MDA-MB-468) cell lines, appropriate cell culture media, 96-well plates, test ADCs, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the HGL-ADC and VC-Pab-ADC in culture media.
-
Remove the existing media from the cells and add the ADC dilutions. Include untreated wells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature and add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to the untreated control wells and plot the results to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 3: Cathepsin B / β-glucuronidase Cleavage Assay
-
Objective: To confirm the specific enzymatic cleavage mechanism of each linker.[5][15]
-
Materials: Test ADCs, recombinant human Cathepsin B, recombinant human β-glucuronidase, assay buffer (e.g., 10 mM MES buffer, pH 6.0, with DTT for Cathepsin B; acetate (B1210297) buffer, pH 4.5 for β-glucuronidase), quenching solution, LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing the respective ADC (e.g., 10 µM) in the appropriate assay buffer.
-
Initiate the reaction by adding the enzyme (e.g., Cathepsin B or β-glucuronidase) to a final concentration of 20-50 nM.[16]
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots and stop the reaction with a quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Run control reactions without enzyme and with the non-target enzyme (e.g., VC-Pab-ADC with β-glucuronidase) to ensure cleavage specificity.
-
Protocol 4: In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the ADCs in a preclinical animal model.
-
Materials: Immunodeficient mice (e.g., SCID or nude), NCI-N87 tumor cells, Matrigel, test articles (HGL-ADC, VC-Pab-ADC), control antibody, vehicle control (e.g., saline), calipers.
-
Procedure:
-
Subcutaneously implant NCI-N87 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Administer a single intravenous (IV) dose of the respective test article (e.g., 5 mg/kg) or control.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight twice weekly as a measure of general toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or for a set duration.
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. hoeford.com [hoeford.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
Comparative Analysis of ADC Internalization and Degradation Rates
A comparative analysis of the rates at which Antibody-Drug Conjugates (ADCs) are internalized by target cells and subsequently degraded to release their cytotoxic payload is crucial for the design and selection of effective cancer therapeutics. These rates are key determinants of an ADC's efficacy, influencing the amount of payload delivered to the tumor and its therapeutic window. This guide provides an objective comparison of ADC internalization and degradation, supported by experimental data and detailed methodologies.
The internalization and degradation of ADCs are complex multi-step processes influenced by factors such as the target antigen, the antibody itself, the linker chemistry, and the properties of the cancer cell. While direct head-to-head comparisons of internalization and degradation rates across a wide range of ADCs in a single study are not extensively available in the public domain, we can compile and compare data from various studies to provide a representative overview.
For instance, studies on trastuzumab-based ADCs have provided some quantitative insights. The internalization half-life of trastuzumab, the antibody component of both Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (Enhertu), can range from 4 to 24 hours, with an inverse relationship observed between the level of HER2 expression and the rate of internalization.[1][2] A study on a trastuzumab-maytansinoid ADC, similar to T-DM1, reported internalization half-lives of 6 to 14 hours and degradation half-lives of 18 to 25 hours in different HER2-positive cell lines.[3] Another study observed that the intracellular concentration of T-DM1 reached 50% within 12 hours.[4]
The superior clinical efficacy of Enhertu over T-DM1 is not solely attributed to a faster internalization rate, as both utilize the same antibody, but is also influenced by its higher drug-to-antibody ratio and the bystander killing effect of its payload.[5]
| ADC Platform/Component | Internalization Half-Life | Degradation Half-Life | Cell Line(s) | Reference |
| Trastuzumab-maytansinoid ADC | 6 - 14 hours | 18 - 25 hours | BT-474, NCI-N87, SK-BR-3 | [3] |
| Trastuzumab | 4 - 24 hours | Not specified | Various breast cancer cell lines | [1][2] |
| Fucosyl-GM1 targeting ADC | 6.9 hours | Not specified | Not specified | [2] |
| T-DM1 (qualitative) | 50% internalization in 12 hours | Not specified | HER2-positive cancer cells | [4] |
Signaling Pathways and Experimental Workflows
The journey of an ADC from the cell surface to payload release involves several key signaling and trafficking pathways.
Experimental Protocols
Accurate measurement of ADC internalization and degradation rates is essential for their preclinical development. Below are detailed protocols for commonly used assays.
Live-Cell Imaging for ADC Internalization
This method utilizes pH-sensitive dyes to visualize and quantify the internalization of ADCs into acidic endosomal and lysosomal compartments in real-time.
Protocol Details:
-
Cell Seeding: Plate target cells at an appropriate density in a 96-well, clear-bottom imaging plate and allow them to adhere overnight.
-
ADC Labeling: Conjugate the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red AM Intracellular pH Indicator) according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.[6][7]
-
Cell Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations. Include a nuclear counterstain (e.g., Hoechst 33342) to aid in cell segmentation.
-
Live-Cell Imaging: Place the plate in an automated live-cell imaging system equipped with environmental control (37°C, 5% CO2).
-
Image Acquisition: Acquire phase-contrast and fluorescence images (e.g., every 30-60 minutes) for a desired duration (e.g., 24-48 hours).
-
Image Analysis: Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the integrated fluorescence intensity of the internalized ADC vesicles within the cells over time.
-
Rate Calculation: Plot the mean fluorescence intensity per cell against time. The rate of internalization can be determined by fitting the data to a suitable kinetic model to calculate parameters such as the internalization half-life (t½).
LC-MS/MS for ADC Degradation and Payload Release
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for quantifying the degradation of the ADC and the release of its payload from cancer cells.
Protocol Details:
-
Cell Treatment and Fractionation: Treat a confluent plate of target cells with the ADC at a specific concentration. At various time points, collect the cell culture supernatant and harvest the cell pellet.
-
Sample Extraction:
-
Intracellular Fraction: Lyse the cell pellet using a suitable buffer and perform a protein precipitation (e.g., with acetonitrile) to extract the small molecule payload and any metabolites. Centrifuge to pellet the protein and collect the supernatant.
-
Extracellular Fraction: Process the cell culture supernatant to extract the released payload, for example, by solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the payload and its metabolites from other cellular components on an appropriate HPLC column.
-
Use the mass spectrometer to detect and quantify the specific mass-to-charge ratio (m/z) of the payload and its metabolites. Multiple reaction monitoring (MRM) is often used for sensitive and specific quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the payload to quantify its amount in the intracellular and extracellular fractions at each time point.
-
Plot the concentration of the intracellular released payload over time to determine the rate of ADC degradation and payload release. This can be modeled to calculate a degradation half-life.
-
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to Predictive Biomarkers for Antibody-Drug Conjugate (ADC) Therapeutic Response
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. The efficacy of these potent biopharmaceuticals is intrinsically linked to the expression of specific biomarkers on the surface of tumor cells. The validation of predictive biomarkers is therefore paramount for patient selection, ensuring that the right therapy reaches the right patient. This guide provides an objective comparison of prominent predictive biomarkers for ADC therapeutic response, supported by experimental data and detailed methodologies.
Comparison of Key Predictive Biomarkers for ADC Therapy
The selection of an appropriate ADC is often guided by the tumor's biomarker expression profile. The following tables summarize the performance of three key biomarkers—HER2, TROP-2, and Nectin-4—as well as an emerging multi-gene expression signature, the ADC Treatment Response Score (ADC-TRS), in predicting response to specific ADCs.
Table 1: Performance of HER2 as a Predictive Biomarker
| ADC | Cancer Type | Biomarker Assessment | Patient Population | Objective Response Rate (ORR) |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Metastatic Breast Cancer | HER2-low (IHC 1+ or IHC 2+/ISH-) | Pre-treated | 52.3% |
| Trastuzumab emtansine (T-DM1) | Metastatic Breast Cancer | HER2-positive (IHC 3+ or IHC 2+/ISH+) | Pre-treated | 43.6% |
Table 2: Performance of TROP-2 as a Predictive Biomarker
| ADC | Cancer Type | Biomarker Assessment | Patient Population | Objective Response Rate (ORR) |
| Sacituzumab govitecan (SG) | Metastatic Triple-Negative Breast Cancer | TROP-2 expression (not required for treatment) | Pre-treated | 33.3% |
| Sacituzumab govitecan (SG) | Metastatic Urothelial Carcinoma | TROP-2 expression (not required for treatment) | Pre-treated | 27% |
| Datopotamab deruxtecan (Dato-DXd) | Non-Small Cell Lung Cancer | TROP-2 expression | Pre-treated | 26-35% (depending on histology) |
Table 3: Performance of Nectin-4 as a Predictive Biomarker
| ADC | Cancer Type | Biomarker Assessment | Patient Population | Objective Response Rate (ORR) |
| Enfortumab vedotin (EV) | Locally Advanced or Metastatic Urothelial Carcinoma | Nectin-4 expression (not required for treatment) | Pre-treated | 44% |
| Enfortumab vedotin (EV) | Metastatic Urothelial Carcinoma | Nectin-4 amplification | Pre-treated | 96% in Nectin-4 amplified vs. 32% in non-amplified[1] |
Table 4: Performance of ADC Treatment Response Score (ADC-TRS)
| ADC | Cancer Type | Biomarker Assessment | Patient Population | Association with Clinical Benefit |
| Multiple ADCs (including EV, SG, T-DXd) | Advanced Bladder and Breast Cancer | ADC-TRS positive vs. negative (qRT-PCR based) | Pre-treated | TRS+ status was associated with significantly higher Response Rate (RR), longer Progression-Free Survival (PFS), and Overall Survival (OS)[2] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is critical for the clinical utility of predictive biomarkers. Below are detailed methodologies for key experimental assays.
Immunohistochemistry (IHC) Protocol for HER2, TROP-2, and Nectin-4
Immunohistochemistry is a widely used technique to detect the presence and localization of proteins in tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 10 minutes each).
- Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 10 minutes each), 95% ethanol (5 minutes), 70% ethanol (5 minutes), 50% ethanol (5 minutes).
- Rinse with cold running tap water.
2. Antigen Retrieval:
- Immerse slides in a suitable antigen retrieval buffer (e.g., EDTA buffer, pH 8.0 for TROP-2).
- Heat the solution using a microwave, pressure cooker, or water bath according to validated lab-specific protocols to unmask the antigen epitopes.
- Allow slides to cool to room temperature.
3. Peroxidase Blocking:
- Incubate sections in a peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol) for 15 minutes to quench endogenous peroxidase activity.
- Wash slides in phosphate-buffered saline (PBS).
4. Blocking:
- Incubate sections with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for at least 1 hour to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Incubate sections with the primary antibody (e.g., anti-HER2, anti-TROP-2, or anti-Nectin-4) at the optimal dilution overnight at 4°C.
6. Secondary Antibody and Detection:
- Wash slides in PBS.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or use a polymer-based detection system.
- Wash slides in PBS.
7. Chromogen Application:
- Apply a chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired stain intensity develops.
- Wash slides with distilled water.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) to visualize cell nuclei.
- Dehydrate sections through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to generate a score (e.g., H-score for Nectin-4 and TROP-2, or the 0 to 3+ scale for HER2).
Fluorescence In Situ Hybridization (FISH) Protocol for HER2 Gene Amplification
FISH is a molecular cytogenetic technique used to detect the number of copies of a specific gene in a cell.
1. Pre-hybridization:
- Deparaffinize and rehydrate tissue sections as described for IHC.
- Pre-treat slides with a protease solution (e.g., pepsin) to digest proteins and allow probe access to the DNA.
- Wash slides in a wash buffer.
2. Denaturation:
- Apply the HER2 gene probe and a chromosome 17 centromere (CEP17) control probe to the slide.
- Co-denature the probes and the target DNA by heating the slides on a hot plate.
3. Hybridization:
- Incubate the slides in a humidified chamber overnight at 37°C to allow the probes to anneal to their target sequences.
4. Post-Hybridization Washes:
- Wash the slides in a series of stringent wash buffers at elevated temperatures to remove non-specifically bound probes.
5. Counterstaining and Mounting:
- Apply a counterstain containing DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei.
- Mount with an anti-fade mounting medium.
6. Visualization and Scoring:
- Visualize the fluorescent signals using a fluorescence microscope.
- Count the number of HER2 (e.g., red signals) and CEP17 (e.g., green signals) in at least 20 tumor cell nuclei.
- The HER2/CEP17 ratio is calculated to determine gene amplification status. A ratio ≥ 2.0 is typically considered amplified.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for ADC Treatment Response Score (ADC-TRS)
While a specific proprietary protocol for the ADC-TRS is not publicly available, the general steps for a qRT-PCR based assay on FFPE tissue are as follows:
1. RNA Extraction from FFPE Tissue:
- Deparaffinize FFPE tissue sections using xylene and ethanol washes.
- Lyse the tissue and reverse the formalin cross-linking by heating in a lysis buffer with proteinase K.
- Purify the RNA using a column-based method or magnetic beads.
2. RNA Quantification and Quality Control:
- Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
- Assess RNA integrity using a bioanalyzer.
3. Reverse Transcription:
- Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
4. qRT-PCR Amplification:
- Prepare a reaction mix containing cDNA, gene-specific primers for the target genes (including ADC target, proliferation, and adhesion genes) and reference genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry (e.g., TaqMan).
- Perform the PCR amplification in a real-time PCR instrument.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Normalize the Ct values of the target genes to the Ct values of the reference genes.
- Calculate the relative gene expression levels.
- The ADC-TRS is then calculated using a proprietary algorithm that combines the expression levels of the individual genes.
Signaling Pathways and Logical Relationships
Understanding the underlying biological pathways and the logical flow of biomarker validation is crucial for the development and implementation of predictive biomarkers.
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with HER2, TROP-2, and Nectin-4, providing context for their roles in cancer and as ADC targets.
Caption: HER2 signaling pathway and ADC mechanism of action.
Caption: TROP-2 signaling pathway and ADC mechanism of action.
Caption: Nectin-4 signaling pathway and ADC mechanism of action.
Experimental and Validation Workflows
The following diagrams illustrate the general workflow for validating a predictive biomarker and a more specific workflow for an IHC assay.
Caption: General workflow for predictive biomarker validation.
Caption: Experimental workflow for an IHC-based biomarker assay.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, dictating its stability, mechanism of action, and ultimately, its in vivo performance. The choice between a cleavable and a non-cleavable linker strategy has profound implications for an ADC's efficacy and toxicity profile. This guide provides an objective in vivo comparison of these two linker technologies, supported by preclinical data, detailed experimental methodologies, and visual representations of key biological processes.
At a Glance: Key In Vivo Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Payload Release | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage in the tumor microenvironment or within the cell.[1][2] | Proteolytic degradation of the antibody backbone within the lysosome following internalization.[1][3] |
| Released Payload | Unmodified, potent payload (e.g., MMAE).[1] | Payload attached to the linker and an amino acid residue (e.g., Lysine-MCC-DM1).[3] |
| Plasma Stability | Generally lower, with a potential for premature payload release.[1] | Generally higher, leading to a more stable ADC in circulation and a longer half-life.[1][3] |
| Bystander Effect | High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative tumor cells.[1] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[1] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[1][4] | Lower potential due to higher stability and a limited bystander effect.[3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells within the tumor mass.[1] | Primarily effective against antigen-positive cells, which may be a limitation in tumors with heterogeneous antigen expression. |
Quantitative Performance Data
Direct head-to-head in vivo comparisons of ADCs differing only by the linker are limited in publicly available literature. The following data is compiled from studies investigating ADCs with cleavable and non-cleavable linkers, providing a comparative overview.
In Vivo Efficacy: Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of a cleavable (Trastuzumab-vc-MMAE) and a non-cleavable (Trastuzumab-DM1, T-DM1) ADC in a gastric cancer xenograft model.
| ADC | Linker Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | Cleavable | NCI-N87 | 10 mg/kg, single dose | >90% (with regression) | [5] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable | NCI-N87 | 10 mg/kg, single dose | ~80% | [5] |
In Vivo Pharmacokinetics
Pharmacokinetic parameters are highly dependent on the specific antibody, payload, and experimental model. The following table provides representative data for a vc-MMAE ADC.
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE |
Note: Data for unconjugated MMAE from cleavable linkers shows it has a shorter half-life and higher clearance compared to the conjugated form.
In Vivo Toxicity
A meta-analysis of clinical trial data for commercially available ADCs revealed differences in the toxicity profiles between cleavable and non-cleavable linkers.
| Adverse Events (Grade ≥3) | Cleavable Linkers | Non-cleavable Linkers |
| Any Adverse Event | 47% | 34% |
| Neutropenia | Significantly higher | Significantly lower |
| Anemia | Significantly higher | Significantly lower |
This data suggests a higher incidence of severe adverse events with cleavable linker ADCs in a clinical setting.
Signaling Pathways and Mechanisms of Action
The differential payload release mechanisms of cleavable and non-cleavable linkers are central to their distinct in vivo behavior.
Caption: Comparative payload release pathways for cleavable and non-cleavable ADCs.
Experimental Workflows
Detailed and robust experimental protocols are essential for the accurate in vivo evaluation and comparison of ADCs with different linkers.
Caption: A generalized experimental workflow for the in vivo comparison of ADCs.
Detailed Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate and compare the anti-tumor activity of ADCs with cleavable and non-cleavable linkers.
Materials:
-
Human tumor cell line (e.g., NCI-N87, SK-BR-3)
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Matrigel
-
ADCs (cleavable and non-cleavable linker variants)
-
Vehicle control (e.g., PBS)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Cleavable ADC, Non-cleavable ADC).
-
-
ADC Administration:
-
Administer ADCs and vehicle control intravenously (i.v.) via the tail vein at the desired dose and schedule.
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control at the end of the study.
-
In Vivo Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profiles of ADCs with different linkers.
Materials:
-
Mice (as in the efficacy study)
-
ADCs
-
Anticoagulant (e.g., EDTA)
-
Microcentrifuge tubes
-
ELISA and/or LC-MS/MS instrumentation
Protocol:
-
Animal Dosing:
-
Administer a single intravenous dose of the ADC to the mice.
-
-
Serial Blood Collection:
-
Collect blood samples (~20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose) from the saphenous or submandibular vein into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of total antibody, antibody-conjugated drug, and free payload in the plasma samples using validated ELISA and/or LC-MS/MS methods.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
In Vivo Biodistribution Study
Objective: To determine the tissue distribution of ADCs with different linkers.
Materials:
-
Mice bearing tumors (as in the efficacy study)
-
Radiolabeled or fluorescently-labeled ADCs
-
Scintillation counter or imaging system
-
Tissue homogenization equipment
Protocol:
-
Animal Dosing:
-
Administer a single intravenous dose of the labeled ADC to the mice.
-
-
Tissue Harvesting:
-
At predetermined time points post-injection, euthanize the mice.
-
Collect tumors and various organs (e.g., liver, spleen, kidneys, lungs, heart, muscle).
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Measure the radioactivity or fluorescence in each tissue using a gamma counter, scintillation counter, or in vivo imaging system.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Compare the tissue distribution profiles of the ADCs with cleavable and non-cleavable linkers.
-
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in ADC design, with each offering a distinct set of advantages and disadvantages for in vivo applications. Non-cleavable linkers generally provide greater plasma stability and a more favorable safety profile, making them well-suited for highly potent payloads and tumors with homogenous antigen expression.[1][3] In contrast, cleavable linkers can offer superior efficacy, particularly in heterogeneous tumors, due to their ability to induce a bystander effect.[1] However, this often comes at the cost of increased off-target toxicity.[4] The optimal linker strategy is therefore highly dependent on the specific target, the nature of the payload, and the characteristics of the tumor microenvironment. The experimental protocols provided herein offer a framework for the rigorous preclinical evaluation necessary to make an informed decision and advance the development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Cytotoxic Payloads for Antibody-Drug Conjugates
A comparative guide for researchers, scientists, and drug development professionals in oncology.
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides a side-by-side analysis of the major classes of cytotoxic payloads used in ADCs, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Overview of Major Cytotoxic Payload Classes
The most clinically advanced and widely used cytotoxic payloads for ADCs can be categorized into three main classes based on their mechanism of action: tubulin inhibitors, DNA damaging agents, and topoisomerase I inhibitors.[1] Each class possesses distinct characteristics in terms of potency, mechanism of action, and suitability for different cancer types.
Table 1: Key Characteristics of Major Cytotoxic Payload Classes
| Payload Class | Mechanism of Action | Examples | Potency (Typical IC50) | Key Features |
| Tubulin Inhibitors | Disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] | Auristatins (MMAE, MMAF), Maytansinoids (DM1, DM4) | Sub-nanomolar to picomolar[3][4] | Highly potent, effective against rapidly dividing cells.[5] |
| DNA Damaging Agents | Induce DNA strand breaks, cross-linking, or alkylation, triggering cell death.[6] | Calicheamicins, Pyrrolobenzodiazepines (PBDs) | Picomolar[3][7] | Extremely potent, effective against both dividing and non-dividing cells.[8] |
| Topoisomerase I Inhibitors | Stabilize the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and apoptosis.[9][10] | Deruxtecan (B607063) (DXd), SN-38 | Nanomolar[10][11] | High potency, can induce a significant bystander effect.[12] |
Quantitative Comparison of ADC Payloads
The potency and efficacy of an ADC are influenced by several factors, including the intrinsic cytotoxicity of the payload, the Drug-to-Antibody Ratio (DAR), and the characteristics of the target antigen and tumor microenvironment.
Table 2: Comparison of FDA-Approved ADCs by Payload Class
| ADC Name (Brand Name) | Target Antigen | Payload | Payload Class | Average DAR | Indication(s) |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Tubulin Inhibitor | ~4 | Hodgkin lymphoma, anaplastic large cell lymphoma[13][14] |
| Trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Tubulin Inhibitor | ~3.5 | HER2-positive breast cancer[13][15] |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | CD33 | Calicheamicin (B1180863) | DNA Damaging Agent | ~2-3 | Acute myeloid leukemia[2][14] |
| Loncastuximab tesirine (B3181916) (Zynlonta®) | CD19 | PBD (SG3199) | DNA Damaging Agent | ~2 | Large B-cell lymphoma[] |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Deruxtecan (DXd) | Topoisomerase I Inhibitor | ~8 | HER2-positive breast cancer, gastric cancer[] |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | SN-38 | Topoisomerase I Inhibitor | ~7.6 | Triple-negative breast cancer, urothelial carcinoma[9][] |
Note: This table is not exhaustive and includes representative examples. DAR values are approximate and can vary.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which cytotoxic payloads induce cell death is crucial for rational ADC design and patient selection.
Tubulin Inhibitors
Auristatins and maytansinoids are highly potent anti-mitotic agents that interfere with the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division.[1][2]
Caption: Mechanism of Tubulin Inhibitors.
Auristatins, such as MMAE, bind to the vinca (B1221190) alkaloid site on β-tubulin and inhibit tubulin polymerization.[2][17] Maytansinoids, like DM1, also bind to tubulin and prevent its assembly into microtubules.[1][2] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
DNA Damaging Agents
This class of payloads includes highly potent molecules like calicheamicins and pyrrolobenzodiazepines (PBDs) that induce lethal DNA damage.
Caption: Mechanism of DNA Damaging Agents.
Calicheamicins are enediyne antibiotics that undergo intracellular activation to generate a diradical species, which then abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks.[7][18][19] PBDs are sequence-selective DNA alkylating agents that form covalent adducts in the minor groove of DNA, leading to interstrand cross-links that block DNA replication and transcription.[7]
Topoisomerase I Inhibitors
Topoisomerase I inhibitors, such as deruxtecan (a derivative of exatecan) and SN-38 (the active metabolite of irinotecan), are potent anticancer agents that interfere with the function of topoisomerase I, an enzyme essential for DNA replication and transcription.[9][10]
Caption: Mechanism of Topoisomerase I Inhibitors.
Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Topoisomerase I inhibitors trap the enzyme in a covalent complex with DNA (the cleavage complex), preventing the re-ligation of the DNA strand.[9][20] The collision of the replication fork with this stabilized complex leads to the formation of irreversible double-strand breaks, ultimately triggering apoptosis.[10]
Experimental Protocols
The evaluation of ADC efficacy and mechanism of action relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Workflow Diagram:
Caption: In Vitro Cytotoxicity Assay Workflow.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.[21][22]
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control. Treat the cells with the respective compounds.[21]
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.[8][22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[21][22]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[21]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Workflow Diagram:
Caption: Bystander Effect Assay Workflow.
Methodology:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for specific detection.[12][23]
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.[12]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[12]
-
Incubation: Incubate the plates for 72-120 hours.[12]
-
Data Acquisition: Quantify the viability of the Ag- cell population by measuring the fluorescence intensity using a fluorescence plate reader, flow cytometer, or high-content imaging system.[12][24]
-
Data Analysis: Normalize the fluorescence signal of the treated co-cultures to the untreated co-culture control to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[12]
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an ADC in a living organism.
Workflow Diagram:
Caption: In Vivo Xenograft Study Workflow.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[25][26]
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.[25][26][27]
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at different doses).[25][28]
-
ADC Administration: Administer the ADC and control articles, typically via intravenous injection.[25][28]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.[25][28]
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or when significant toxicity is observed.[25]
-
Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.[25]
Conclusion
The selection of a cytotoxic payload is a multifaceted decision in the development of an ADC, with each class of payload offering distinct advantages and disadvantages. Tubulin inhibitors are well-established and highly potent against proliferating tumors. DNA damaging agents offer extreme potency and efficacy against a broader range of tumor cell cycling statuses. Topoisomerase I inhibitors provide high potency and the potential for a significant bystander effect, which can be advantageous in treating heterogeneous tumors. A thorough understanding of the characteristics of each payload class, supported by robust preclinical evaluation using standardized experimental protocols, is essential for the successful development of the next generation of highly effective and safe Antibody-Drug Conjugates.
References
- 1. Oncology [pharmacology2000.com]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 10. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. susupport.com [susupport.com]
- 15. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. adcreview.com [adcreview.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 25. benchchem.com [benchchem.com]
- 26. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Guide to the Validation of Analytical Methods for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The characterization of Antibody-Drug Conjugates (ADCs) is a critical aspect of their development, ensuring their safety, efficacy, and quality. The validation of the analytical methods used for this characterization is paramount. This guide provides a comparative overview of common analytical techniques for ADC characterization, focusing on the determination of the Drug-to-Antibody Ratio (DAR), a critical quality attribute (CQA).
Comparison of Key Analytical Methods for DAR Determination
The selection of an appropriate analytical method for ADC characterization depends on various factors, including the specific ADC chemistry, the development stage, and the intended purpose of the analysis. The following tables provide a comparative summary of the most common techniques used for DAR determination.
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload) to determine the concentrations of protein and drug, from which the average DAR is calculated.[1][2][3] | Simple, rapid, and requires minimal sample preparation.[2][3] | Provides only the average DAR and no information on the distribution of different drug-loaded species.[2] Its accuracy can be affected by the presence of free drug or unconjugated antibody.[2] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates ADC species based on their hydrophobicity. The addition of hydrophobic drug molecules increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[4][5] | Provides information on the distribution of different drug-loaded species and allows for the calculation of the average DAR.[4] It is a non-denaturing technique that preserves the native structure of the ADC.[5] | The high salt concentrations used in the mobile phase are generally incompatible with mass spectrometry (MS) detection.[6] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the ADC after reduction of the interchain disulfide bonds. The drug-conjugated and unconjugated chains are separated based on their hydrophobicity.[7][8] | Offers good resolution and is compatible with MS detection.[9] It can be used to determine the average DAR and the distribution of drug on the light and heavy chains.[8] | The denaturing conditions (organic solvents and low pH) can lead to the dissociation of some ADCs, particularly those with non-covalent interactions holding the chains together.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry to identify and quantify different ADC species based on their mass-to-charge ratio.[9] | Provides accurate mass measurements, allowing for the unambiguous identification of different drug-loaded species and the determination of the average DAR and drug distribution.[9][11] It can also be used to characterize other CQAs such as drug conjugation sites. | The ionization efficiency of ADCs can vary with the drug load, potentially affecting the accuracy of quantitative measurements. |
Performance Characteristics of Analytical Methods
While direct head-to-head comparative studies with comprehensive validation data are not extensively available in the public domain, the following table summarizes the expected performance characteristics of each method based on published literature. The validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Validation Parameter | UV/Vis Spectroscopy | HIC-HPLC | RP-HPLC | LC-MS |
| Specificity | Moderate (interference from free drug/antibody) | High (separates species with different DARs) | High (separates conjugated and unconjugated chains) | Very High (mass-based identification) |
| Accuracy | Good | Very Good | Very Good | Excellent |
| Precision (Repeatability, Intermediate Precision) | Excellent | Excellent | Excellent | Excellent |
| Linearity | Good | Good | Good | Good |
| Range | Narrow | Wide | Wide | Wide |
| Limit of Quantitation (LOQ) | N/A for DAR distribution | Method Dependent | Method Dependent | Method Dependent |
| Limit of Detection (LOD) | N/A for DAR distribution | Method Dependent | Method Dependent | Method Dependent |
| Robustness | Good | Good | Good | Moderate (sensitive to instrument parameters) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for ADC characterization. Below are representative experimental protocols for the key techniques discussed.
UV/Vis Spectroscopy for Average DAR Determination
Objective: To determine the average number of drug molecules conjugated to an antibody.
Methodology:
-
Sample Preparation: Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Spectrophotometer Setup: Set up a UV/Vis spectrophotometer to measure absorbance at 280 nm and the wavelength of maximum absorbance (λmax) of the drug.
-
Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280).
-
Measure the absorbance of the ADC solution at the λmax of the drug (Aλmax).
-
-
Calculation:
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Distribution
Objective: To separate and quantify the different drug-loaded species in an ADC sample.
Methodology:
-
HPLC System: An HPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR) is used.
-
Mobile Phases:
-
Mobile Phase A: A high salt concentration buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Gradient: A linear gradient from high salt to low salt concentration is used to elute the ADC species. The unconjugated antibody elutes first, followed by species with increasing DAR.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The peaks corresponding to different DAR species are integrated.
-
The relative percentage of each species is calculated from the peak areas.
-
The average DAR is calculated as the weighted average of the DAR of each species.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR and Drug Distribution on Subunits
Objective: To determine the average DAR and the distribution of the drug on the light and heavy chains of the ADC.
Methodology:
-
Sample Preparation: The ADC sample is reduced using a reducing agent such as dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
HPLC System: An HPLC system with a UV detector and a reversed-phase column (e.g., C4 or C8) suitable for protein separations is used.
-
Mobile Phases:
-
Mobile Phase A: An aqueous solution containing a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water).
-
Mobile Phase B: An organic solvent containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Gradient: A linear gradient from low to high organic solvent concentration is used to elute the reduced chains.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The peaks corresponding to the unconjugated and conjugated light and heavy chains are integrated.
-
The average DAR is calculated based on the relative peak areas of the different species.[8]
-
Visualizing ADC Mechanism of Action and Analytical Workflow
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to depict the mechanism of action of ADCs and a typical analytical workflow for their characterization.
ADC Mechanism of Action
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Analytical Workflow for ADC Characterization
Caption: A typical analytical workflow for the characterization of ADCs.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Tolerability and Maximum Tolerated Dose of Leading Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tolerability and maximum tolerated dose (MTD) of several prominent antibody-drug conjugates (ADCs) based on available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in understanding the comparative safety profiles of these complex therapeutics.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted therapy designed to deliver highly potent cytotoxic agents directly to cancer cells. This approach aims to maximize efficacy while minimizing systemic toxicity. An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload. The properties of each of these components collectively determine the ADC's overall efficacy, safety, and tolerability.
Comparative Preclinical Tolerability and MTD Studies
Preclinical studies in animal models are crucial for determining the initial safety profile and MTD of an ADC before it enters human trials. These studies provide valuable insights into potential on-target and off-target toxicities.
HER2-Targeting ADCs: A Preclinical Snapshot
Preclinical models have been instrumental in comparing the tolerability of different HER2-targeting ADCs. For instance, in xenograft models, novel anti-HER2 ADCs are often benchmarked against established ones like trastuzumab deruxtecan (B607063) (Enhertu) and trastuzumab emtansine (Kadcyla).
One such study highlighted a novel anti-HER2 ADC with a drug-to-antibody ratio (DAR) of 2, which demonstrated superior anti-tumor activity and tolerability compared to trastuzumab deruxtecan (DAR of 8) at equivalent payload doses in a colon cancer model.[1] The novel ADC induced complete tumor regression and was well-tolerated, suggesting that a lower DAR with a highly stable linker-payload can improve the therapeutic window.[1]
Another preclinical study evaluated MRG002, a novel HER2-targeting ADC, which showed superior efficacy over both trastuzumab and Kadcyla in breast and gastric cancer xenograft models.[2] While specific MTD values were not detailed in the abstract, the study emphasized an improved efficacy and safety profile.[2]
Furthermore, preclinical research has demonstrated that trastuzumab deruxtecan can overcome resistance to trastuzumab emtansine in patient-derived xenograft models of HER2-positive breast cancer brain metastases, indicating a different tolerability and activity profile even within the same target class.[3]
Trop-2-Targeting ADCs: Preclinical Insights
Preclinical evaluation of Trop-2-targeting ADCs has also provided important comparative data. Sacituzumab govitecan, an anti-Trop-2 ADC, has been extensively studied in preclinical models of various cancers, including ovarian cancer. These studies have been crucial in establishing its preliminary safety and efficacy profile before moving into clinical trials.[4]
Datopotamab deruxtecan (Dato-DXd), another Trop-2 targeting ADC, has demonstrated potent anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC) by inducing DNA damage and apoptosis. Preclinical evidence suggests it is more effective than SN-38, the payload of sacituzumab govitecan, in tumor suppression.[5]
A novel anti-Trop-2 ADC, DB-1305, has shown equivalent or superior tumor cell proliferation inhibition and an improved safety profile compared to DS-1062 (a precursor to Dato-DXd) in preclinical models of TNBC, colorectal, and lung cancer.[6]
Experimental Protocols: Preclinical MTD and Tolerability Studies
Detailed experimental protocols for preclinical MTD and tolerability studies are essential for the accurate interpretation and replication of findings. Below is a generalized protocol based on common practices described in the literature.
Objective: To determine the Maximum Tolerated Dose (MTD) and assess the general tolerability of different ADCs in a relevant animal model (e.g., xenograft mouse model).
Methodology:
-
Animal Models: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) bearing human tumor xenografts with confirmed expression of the target antigen (e.g., HER2, Trop-2).
-
Dose Escalation: Administer the ADCs intravenously at escalating doses to different cohorts of animals. A typical dose-escalation scheme might start at a fraction of the anticipated efficacious dose and increase until dose-limiting toxicities (DLTs) are observed.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. Body weight loss of more than 20% is often considered a DLT.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney function tests).
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause irreversible DLTs or mortality.
Comparative Clinical Tolerability: Head-to-Head Trials
Head-to-head clinical trials provide the most definitive evidence for comparing the tolerability of different ADCs in human patients.
Trastuzumab Deruxtecan (Enhertu) vs. Trastuzumab Emtansine (Kadcyla)
The DESTINY-Breast03 and DESTINY-Breast05 clinical trials have provided robust data directly comparing the efficacy and safety of two leading HER2-targeting ADCs: trastuzumab deruxtecan and trastuzumab emtansine.
| Feature | Trastuzumab Deruxtecan (Enhertu) | Trastuzumab Emtansine (Kadcyla) | Reference |
| Target | HER2 | HER2 | [7] |
| Payload | Topoisomerase I inhibitor (DXd) | Microtubule inhibitor (DM1) | [7] |
| Linker | Cleavable | Non-cleavable | [7] |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~3.5 | [7] |
| Recommended Dose | 5.4 mg/kg every 3 weeks | 3.6 mg/kg every 3 weeks | [8] |
Tolerability Profile Comparison (from DESTINY-Breast05)
| Adverse Event (Grade ≥3) | Trastuzumab Deruxtecan (n=818) | Trastuzumab Emtansine (n=817) | Reference |
| Any Grade ≥3 TEAE | 50.6% | 51.9% | [8] |
| Adjudicated Drug-Related Interstitial Lung Disease (ILD)/Pneumonitis | 9.6% | 1.6% | [8] |
In the DESTINY-Breast05 trial, the overall incidence of Grade 3 or higher treatment-emergent adverse events (TEAEs) was similar between the two ADCs.[8] However, a key differentiating toxicity was the higher rate of interstitial lung disease (ILD) or pneumonitis observed with trastuzumab deruxtecan.[8]
Sacituzumab Govitecan (Trodelvy)
The ASCENT trial evaluated the efficacy and safety of sacituzumab govitecan in patients with metastatic triple-negative breast cancer. While not a direct head-to-head comparison with another ADC in this trial, the data provides a clear tolerability profile for this Trop-2-targeting agent.
| Feature | Sacituzumab Govitecan (Trodelvy) |
| Target | Trop-2 |
| Payload | SN-38 (active metabolite of irinotecan, a topoisomerase I inhibitor) |
| Linker | Hydrolysable |
| Recommended Dose | 10 mg/kg on days 1 and 8 of a 21-day cycle |
Key Grade ≥3 Adverse Events in the ASCENT Trial
| Adverse Event (Grade ≥3) | Sacituzumab Govitecan (n=258) |
| Neutropenia | 51% |
| Leukopenia | 10% |
| Anemia | 8% |
| Diarrhea | 10% |
| Febrile Neutropenia | 6% |
The most common severe adverse events associated with sacituzumab govitecan are myelosuppression (particularly neutropenia) and diarrhea.
Signaling Pathways of ADC Targets
Understanding the signaling pathways associated with the targets of these ADCs is crucial for comprehending their mechanism of action and potential on-target toxicities.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways. These pathways are critical for cell proliferation, survival, and differentiation.[2][7]
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Trop-2 Signaling Pathway
Trop-2 (Trophoblast cell-surface antigen 2) is a transmembrane glycoprotein (B1211001) that acts as an intracellular calcium signal transducer.[1][9] Its overexpression has been linked to increased cancer cell growth, proliferation, and invasion. Trop-2 is implicated in activating the MAPK and PI3K/Akt signaling pathways.[10]
Caption: Trop-2 signaling cascade promoting cancer cell growth and invasion.
Experimental Workflow Diagrams
Preclinical MTD Study Workflow
The following diagram illustrates a typical workflow for a preclinical MTD study of an ADC.
Caption: Workflow of a typical preclinical MTD study for an ADC.
Clinical Trial Workflow (Phase 3 Head-to-Head)
This diagram outlines the general workflow of a Phase 3 head-to-head clinical trial comparing two ADCs.
Caption: General workflow for a Phase 3 head-to-head ADC clinical trial.
Conclusion
The tolerability and MTD of ADCs are influenced by a complex interplay of the target antigen, antibody, linker, and payload. Head-to-head comparative studies, both preclinical and clinical, are essential for discerning the nuanced safety profiles of these potent therapies. While HER2-targeting ADCs like trastuzumab deruxtecan and trastuzumab emtansine show comparable overall rates of severe adverse events, specific toxicities such as ILD can differ significantly. For Trop-2-targeting ADCs like sacituzumab govitecan, myelosuppression and gastrointestinal toxicities are prominent. Continued research into novel linker-payload technologies and a deeper understanding of on-target and off-target toxicities will be critical for developing the next generation of safer and more effective ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 7. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
Confirming the Mechanism of Action of a Newly Developed Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of a newly developed Antibody-Drug Conjugate (ADC), designated here as ADC-X , by comparing its performance against a well-established ADC, ADC-Y . The following sections detail the experimental data, protocols, and mechanistic pathways to objectively assess the efficacy and mode of action of ADC-X.
Overview of Compared Antibody-Drug Conjugates
To establish a clear comparison, this guide focuses on two hypothetical ADCs targeting the same validated cancer antigen, HER2, but with different payloads and linkers.
-
Newly Developed ADC (ADC-X): A novel investigational ADC composed of a humanized anti-HER2 monoclonal antibody, a proprietary cleavable linker, and a potent topoisomerase I inhibitor payload.
-
Established ADC (ADC-Y): An established anti-HER2 ADC with a non-cleavable linker and a microtubule-inhibiting payload, serving as the benchmark for this comparative analysis.
Comparative Data Summary
The following tables summarize the quantitative data from key experiments designed to elucidate the mechanism of action of ADC-X in comparison to ADC-Y.
Table 1: Binding Affinity to HER2
| ADC | Target Antigen | Method | Dissociation Constant (KD) (nM) |
| ADC-X | HER2 | Surface Plasmon Resonance (SPR) | 1.2 |
| ADC-Y | HER2 | Surface Plasmon Resonance (SPR) | 1.5 |
Table 2: In Vitro Cytotoxicity in HER2-Positive Cancer Cell Lines
| Cell Line | ADC | IC50 (nM) |
| SK-BR-3 | ADC-X | 0.8 |
| ADC-Y | 1.1 | |
| BT-474 | ADC-X | 1.0 |
| ADC-Y | 1.3 |
Table 3: Internalization Rate in HER2-Positive Cells
| ADC | Cell Line | % Internalization at 4 hours |
| ADC-X | SK-BR-3 | 75% |
| ADC-Y | SK-BR-3 | 72% |
Table 4: Bystander Killing Effect in Co-culture
| Co-culture Ratio (HER2+ : HER2-) | ADC | % Viability of HER2- Cells |
| 1:1 | ADC-X | 35% |
| ADC-Y | 85% | |
| 1:3 | ADC-X | 50% |
| ADC-Y | 92% |
Table 5: In Vivo Efficacy in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% |
| ADC-X (5 mg/kg) | 85% |
| ADC-Y (5 mg/kg) | 70% |
Mechanistic Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key mechanistic pathways and the workflow of the experimental validation process.
Caption: Mechanism of action of the newly developed ADC-X.
Caption: Workflow for confirming the mechanism of action of ADC-X.
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of ADC-X and ADC-Y to the HER2 antigen.
-
Methodology:
-
Immobilize recombinant human HER2 protein on a CM5 sensor chip.
-
Prepare a series of dilutions of ADC-X and ADC-Y in HBS-EP+ buffer.
-
Inject the ADC solutions over the sensor chip surface at a constant flow rate.
-
Measure the association and dissociation rates.
-
Fit the data to a 1:1 binding model to calculate the dissociation constant (KD).
-
In Vitro Cytotoxicity Assay
-
Objective: To assess the potency of ADC-X and ADC-Y in killing HER2-positive cancer cells.
-
Methodology:
-
Seed HER2-positive cancer cell lines (SK-BR-3, BT-474) in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of ADC-X and ADC-Y.
-
Incubate for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 values by plotting the dose-response curves.
-
Internalization Assay
-
Objective: To quantify the rate of internalization of ADC-X and ADC-Y into HER2-positive cells.[1][2][3][4][5][6][7][8]
-
Methodology:
-
Label ADC-X and ADC-Y with a pH-sensitive fluorescent dye (e.g., pHrodo).[5]
-
Incubate HER2-positive cells (SK-BR-3) with the labeled ADCs at 37°C.
-
At various time points (e.g., 0, 1, 2, 4 hours), stop the internalization by placing the cells on ice.
-
Quench the fluorescence of non-internalized ADC on the cell surface.
-
Analyze the fluorescence intensity of the cells using flow cytometry to determine the percentage of internalization.
-
Bystander Killing Assay
-
Objective: To evaluate the ability of the payload released from ADC-X and ADC-Y to kill neighboring antigen-negative cells.[9][10][11][12][13][14]
-
Methodology:
-
Co-culture HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468, labeled with GFP) cells at different ratios.[12][13]
-
Treat the co-culture with clinically relevant concentrations of ADC-X and ADC-Y.
-
After 72 hours, stain the cells with a viability dye (e.g., Propidium Iodide).
-
Use flow cytometry to distinguish and quantify the viability of the GFP-labeled HER2-negative cell population.
-
In Vivo Efficacy in a Xenograft Model
-
Objective: To assess the anti-tumor activity of ADC-X and ADC-Y in a living organism.[15][16]
-
Methodology:
-
Subcutaneously implant HER2-positive tumor cells (e.g., BT-474) into immunodeficient mice.[15]
-
Once tumors reach a palpable size, randomize the mice into treatment groups (Vehicle, ADC-X, ADC-Y).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Measure tumor volume twice weekly.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion
This comparative guide outlines a systematic approach to confirming the mechanism of action of a newly developed ADC. By directly comparing ADC-X to an established ADC, researchers can gain a comprehensive understanding of its binding, internalization, cytotoxic potency, bystander effect, and in vivo efficacy. The provided data, protocols, and visual aids serve as a robust framework for the preclinical evaluation of novel antibody-drug conjugates.
References
- 1. ADC In Vitro Analysis Services - Creative Biolabs [creative-biolabs.com]
- 2. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 8. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 9. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of SC-VC-Pab-MMAE: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the potent antibody-drug conjugate, SC-VC-Pab-MMAE, are critical for ensuring personnel safety and environmental protection in research and development settings. This document outlines the necessary procedures for the proper disposal of this compound, including chemical inactivation methods and a step-by-step operational workflow.
This compound is an antibody-drug conjugate (ADC) that combines a monoclonal antibody with the highly potent cytotoxic agent, monomethyl auristatin E (MMAE). Due to its cytotoxicity, all materials that come into contact with this compound must be treated as hazardous waste. This includes unused or expired drug, contaminated personal protective equipment (PPE), labware, and cleaning materials.
Chemical Inactivation Data
Chemical inactivation is a crucial step in rendering the cytotoxic components of this compound non-hazardous prior to final disposal. The primary targets for chemical degradation are the cleavable linker and the MMAE payload. The following table summarizes recommended chemical inactivation methods based on protocols for structurally similar ADCs.
| Inactivation Method | Reagent | General Conditions | Target Component(s) | Efficacy & Notes |
| Base Hydrolysis | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | Final concentration of at least 1 M NaOH. Minimum 24-hour reaction time at room temperature. | Valine-Citrulline Linker | Cleaves the peptide bonds in the linker, separating the MMAE payload from the antibody. This is a recommended initial step to facilitate subsequent degradation of the free payload. |
| Oxidative Degradation | Sodium Hypochlorite (B82951) (NaOCl) | 5.25% solution (household bleach) mixed in equal volume with the waste solution. Minimum 1-hour reaction time at room temperature. | Monomethyl Auristatin E (MMAE) | Effectively degrades the cytotoxic MMAE payload. Can be used as a secondary step after base hydrolysis or as a single-step method for the entire ADC complex. |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Requires heating (e.g., 6 M HCl at 110°C for 24 hours). | Valine-Citrulline Linker | Effective at cleaving the peptide linker, but the harsh conditions make it a less common primary disposal method in a standard laboratory setting compared to base hydrolysis. |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the chemical inactivation of this compound waste. These procedures should be performed in a designated area, such as a chemical fume hood, with appropriate personal protective equipment.
Protocol 1: Two-Step Inactivation (Recommended)
This procedure first separates the highly potent MMAE from the antibody, facilitating its subsequent degradation.
Step 1: Preparation of Waste Solution
-
Collect all liquid waste containing this compound in a designated, labeled, and chemically compatible container.
-
If the waste is in a solid or lyophilized form, reconstitute it in a minimal amount of an appropriate solvent (e.g., water or a buffer solution) to ensure it is fully dissolved.
Step 2: Base Hydrolysis of the Linker
-
In a chemical fume hood, add a sufficient volume of a concentrated sodium hydroxide solution to the waste solution to achieve a final concentration of at least 1 M NaOH.
-
Gently mix the solution.
-
Allow the reaction to proceed for a minimum of 24 hours at room temperature to facilitate the cleavage of the valine-citrulline linker.
Step 3: Oxidative Degradation of MMAE
-
After the hydrolysis step, slowly and carefully add a volume of 5.25% sodium hypochlorite (household bleach) solution equal to the volume of the waste solution.
-
Gently mix and allow the solution to react for a minimum of one hour at room temperature.
Step 4: Neutralization and Disposal
-
Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
-
Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.
Protocol 2: One-Step Oxidative Degradation
This protocol is a simpler alternative, though it may be less controlled as it degrades the entire ADC complex simultaneously.
Step 1: Preparation of Waste Solution
-
Follow the same procedure as in Protocol 1 for preparing the waste solution.
Step 2: Oxidative Degradation
-
In a chemical fume hood, add an equal volume of 5.25% sodium hypochlorite solution to the waste solution.
-
Gently mix the solution and allow it to react for a minimum of one hour at room temperature.
Step 3: Disposal
-
Dispose of the resulting solution in accordance with all applicable hazardous waste regulations. Neutralization may be required depending on local guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposal.
Caption: Workflow for the disposal of this compound waste.
Safety Precautions
Due to its potent cytotoxicity, this compound requires careful handling with appropriate containment and personal protective equipment. Always adhere to your institution's safety protocols for handling cytotoxic compounds. This includes, but is not limited to:
-
Working in a certified chemical fume hood or biological safety cabinet.
-
Wearing appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Using designated equipment and labware.
-
Having a spill kit readily available.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, minimizing risk to themselves and the environment.
Safeguarding Research: A Comprehensive Guide to Handling SC-VC-Pab-MMAE
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of the antibody-drug conjugate (ADC) payload, SC-VC-Pab-mmae. All personnel must adhere to these procedures to mitigate risks associated with this highly potent compound.
Researchers, scientists, and drug development professionals working with this compound must recognize its potent cytotoxic nature. The active component, monomethyl auristatin E (MMAE), is a powerful anti-mitotic agent. Due to its high potency, stringent safety measures are imperative to prevent occupational exposure. This guide outlines the essential personal protective equipment (PPE), detailed handling and disposal protocols, and a clear workflow to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory when handling this compound. Engineering controls, such as the use of a certified biological safety cabinet or a containment isolator, are the primary line of defense. The following table summarizes the required PPE.
| Protective Equipment | Specifications | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves | Provides a robust barrier against dermal absorption, a primary route of exposure. The outer glove should be changed frequently and immediately upon suspected contamination. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a protective material (e.g., polyethylene-coated polypropylene) | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield | Shields against accidental splashes or aerosol generation. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., PAPR) | Essential to prevent inhalation of aerosolized particles, especially when handling the powdered form of the compound. |
Experimental Protocol: Safe Handling, Decontamination, and Disposal of this compound
This protocol details the step-by-step procedures for safely managing this compound from receipt to disposal.
1. Preparation and Weighing (within a containment unit):
-
Preparation: Before starting, ensure all necessary equipment (e.g., microbalance, spatulas, vials, solvents, and waste containers) is placed inside the containment unit (e.g., biological safety cabinet or isolator).
-
Gowning: Don all required PPE in the correct sequence: inner gloves, gown, outer gloves, respiratory protection, and finally, eye and face protection.
-
Weighing: Carefully weigh the solid this compound on a calibrated microbalance. Avoid any actions that could generate dust. Use dedicated, disposable weighing papers or boats.
-
Reconstitution: If reconstituting, add the solvent slowly and carefully to the vial containing the compound to avoid splashing. Cap the vial securely and mix gently.
2. Decontamination Procedures:
-
Surface Decontamination: All surfaces and equipment that have potentially come into contact with this compound must be decontaminated. Use a validated decontamination solution, such as a 10% bleach solution followed by a 70% ethanol (B145695) rinse, to inactivate the cytotoxic payload.
-
Equipment Decontamination: Reusable equipment should be thoroughly cleaned following the surface decontamination protocol before being removed from the containment unit.
3. Disposal Plan:
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation: Segregate all contaminated materials (e.g., gloves, gowns, vials, pipette tips) into clearly labeled, sealed hazardous waste containers.
-
Chemical Inactivation: For liquid waste containing this compound, chemical inactivation is recommended prior to disposal. This can be achieved by adding a sufficient volume of a 1M sodium hydroxide (B78521) (NaOH) solution to the waste and allowing it to react for at least 24 hours to hydrolyze the linker. Following this, an equal volume of 5.25% sodium hypochlorite (B82951) (bleach) solution should be added to degrade the MMAE payload.
-
Final Disposal: After inactivation and neutralization (adjusting pH to between 6.0 and 8.0), the waste should be disposed of through a certified hazardous waste management service, in accordance with all local, state, and federal regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
